molecular formula C12H10N2O2 B5502978 N-(3-hydroxyphenyl)nicotinamide

N-(3-hydroxyphenyl)nicotinamide

Número de catálogo: B5502978
Peso molecular: 214.22 g/mol
Clave InChI: PULMAJZSPLRQKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(3-Hydroxyphenyl)nicotinamide is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . It is characterized by a molecular structure featuring a benzene ring and a pyridine ring, which are nearly coplanar with a small dihedral angle of 5.01°. The amide group connecting the two rings is twisted out of the pyridine plane by 33.54° . In its crystalline form, the molecules form centrosymmetric dimers linked by O—H⋯N hydrogen bonds, which are further connected into chains along the b-axis via N—H⋯O hydrogen bonds . This compound can be synthesized via a reaction involving N-(3-Phenylboronic acid)nicotinamide and copper(II) ion . The primary research value of N-(3-Hydroxyphenyl)nicotinamide lies in its use as a building block in chemical synthesis and as a subject in crystallographic studies to understand molecular packing and hydrogen-bonding interactions in the solid state . The presence of the nicotinamide moiety suggests potential interest in biological research. Nicotinamide is a precursor to the essential coenzymes NAD+ and NADP+, which play critical roles in cellular energy metabolism, redox reactions, and DNA repair processes through enzymes like PARP and sirtuins . Researchers may explore derivatives of this compound for various biochemical and pharmacological applications. This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

N-(3-hydroxyphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-5-1-4-10(7-11)14-12(16)9-3-2-6-13-8-9/h1-8,15H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULMAJZSPLRQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(3-Hydroxyphenyl)nicotinamide: Chemical Architecture, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

N-(3-hydroxyphenyl)nicotinamide (IUPAC: N-(3-hydroxyphenyl)pyridine-3-carboxamide) is a highly versatile small-molecule scaffold utilized extensively in medicinal chemistry. Characterized by a pyridine-3-carboxamide core linked to a 3-hydroxyphenyl ring, this compound serves as a critical pharmacophore in the development of targeted therapeutics, most notably kinase inhibitors and modulators of NAD⁺-dependent enzymes.

This technical guide dissects the structural rationale, chemoselective synthetic methodologies, and analytical validation required to effectively utilize this scaffold in drug discovery pipelines.

Chemical Structure & Physicochemical Rationale

The molecular architecture of N-(3-hydroxyphenyl)nicotinamide is deliberately modular, comprising three distinct functional zones that dictate its pharmacokinetic and pharmacodynamic profile:

  • Pyridine Ring (Electron-Deficient Core): Acts as a potent hydrogen-bond acceptor. In biological systems, it frequently mimics the pyrimidine ring of ATP or the nicotinamide moiety of endogenous NAD⁺ ().

  • Amide Linker: Provides conformational rigidity. The trans-amide configuration ensures a predictable planar geometry, while acting as both a hydrogen-bond donor (NH) and acceptor (C=O).

  • 3-Hydroxyphenyl Group: The meta-substituted hydroxyl group serves as a critical hydrogen-bond donor. Crucially, the meta positioning projects the hydroxyl vector into solvent-exposed channels or allosteric pockets without inducing the severe steric clashes typically associated with ortho-substitution ().

Table 1: Physicochemical and Pharmacokinetic Parameters

Data summarized for computational modeling and Lipinski Rule-of-Five compliance.

PropertyValueSignificance in Drug Design
Molecular Formula C₁₂H₁₀N₂O₂Low molecular weight allows for extensive downstream functionalization.
Molecular Weight 214.22 g/mol Highly efficient ligand efficiency (LE) metric.
H-Bond Donors 2 (Amide NH, Phenol OH)Facilitates strong target-site anchoring.
H-Bond Acceptors 3 (Pyridine N, Carbonyl O, Phenol O)Enhances aqueous solubility and target interaction.
Rotatable Bonds 2Low entropic penalty upon target binding.
Topological Polar Surface Area 62.4 ŲOptimal for cellular permeability; potential for BBB penetration.

Mechanistic Role in Pharmacology

The structural features of N-(3-hydroxyphenyl)nicotinamide allow it to interface with two primary classes of therapeutic targets:

  • Kinase Inhibition (ATP Mimicry): The pyridine nitrogen and amide carbonyl frequently act as a bidentate hinge-binding motif in the ATP-binding pocket of kinases (e.g., BTK, VEGFR). The 3-hydroxyl group is strategically positioned to interact with the solvent-exposed channel, increasing target residence time.

  • NAD⁺ Competitive Inhibition: By mimicking the endogenous nicotinamide pharmacophore, this scaffold competitively binds to the catalytic cleft of Poly(ADP-ribose) polymerases (PARPs) and sirtuins. This mechanism is foundational in developing synthetic lethality strategies for BRCA-mutated oncology targets ().

Pharmacophore Scaffold N-(3-hydroxyphenyl)nicotinamide Pyridine Pyridine Ring (H-Bond Acceptor) Scaffold->Pyridine Amide Amide Linker (Rigidity & H-Bonding) Scaffold->Amide Phenol 3-Hydroxyphenyl (H-Bond Donor & Vector) Scaffold->Phenol Target1 Kinase Hinge Region (e.g., BTK, VEGFR) Pyridine->Target1 ATP Mimicry Target2 NAD+ Binding Pocket (e.g., PARP, Sirtuins) Pyridine->Target2 Nicotinamide Mimicry Amide->Target1 Backbone Interaction Phenol->Target1 Solvent/Allosteric Pocket

Pharmacophore binding model mapping structural zones to biological targets.

Chemoselective Synthetic Methodology

Causality of Experimental Choice: Synthesizing this compound requires the coupling of nicotinic acid and 3-aminophenol. Utilizing harsh activating agents like nicotinoyl chloride often results in poor chemoselectivity, leading to unwanted O-acylation at the phenol hydroxyl group. To circumvent this, we employ a milder, self-validating peptide coupling protocol using EDC/HOBt (). The HOBt active ester intermediate is sufficiently reactive to acylate the primary amine (N-acylation) but remains unreactive toward the less nucleophilic phenol, ensuring high chemoselectivity and yield.

Protocol: EDC/HOBt-Mediated Amide Coupling

Reagents Required: Nicotinic acid (1.0 eq), 3-Aminophenol (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), Anhydrous DMF.

  • Carboxylic Acid Activation: Dissolve nicotinic acid in anhydrous DMF under an inert nitrogen atmosphere. Add EDC·HCl and HOBt. Stir the mixture at 0°C for 30 minutes. Rationale: Low temperature stabilizes the highly reactive O-acylisourea intermediate, allowing full conversion to the more stable, amine-reactive OBt-ester.

  • Nucleophilic Addition: Introduce 3-aminophenol followed by the dropwise addition of DIPEA. Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and maintain the amine in its reactive, deprotonated state.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up & Extraction: Quench the reaction with ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers sequentially with saturated NaHCO₃ (to remove unreacted acid and HOBt), water, and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane:Methanol (95:5) to yield the pure product as an off-white solid.

Synthesis NA Nicotinic Acid (1.0 eq) Reagents EDC·HCl / HOBt DIPEA in DMF NA->Reagents Activation (0°C, 30 min) AP 3-Aminophenol (1.0 eq) Product N-(3-hydroxyphenyl) nicotinamide AP->Product N-Acylation (RT, 12h) Intermediate Active OBt-Ester Intermediate Reagents->Intermediate Intermediate->Product Nucleophilic Attack

Chemoselective synthetic workflow for N-(3-hydroxyphenyl)nicotinamide.

Analytical Characterization & Quality Control

To ensure the integrity of the self-validating synthetic system, the final product must be rigorously characterized to confirm N-acylation over O-acylation. The presence of both the highly deshielded amide proton and the intact phenolic proton in the NMR spectrum serves as definitive proof of chemoselectivity.

Table 2: Key Spectroscopic Markers
Analytical MethodKey Signal / MarkerAssignment & Structural Validation
¹H NMR (400 MHz, DMSO-d₆) δ ~10.40 ppm (s, 1H)Amide NH: Confirms successful N-acylation and amide bond formation.
¹H NMR (400 MHz, DMSO-d₆) δ ~9.45 ppm (br s, 1H)Phenolic OH: Confirms the hydroxyl group remains unreacted (no O-acylation).
¹H NMR (400 MHz, DMSO-d₆) δ 9.08 (d, 1H), 8.76 (dd, 1H)Pyridine Protons: Characteristic deshielding of the nicotinamide core.
ESI-LC/MS m/z 215.1 [M+H]⁺Molecular Mass: Confirms the exact mass of the coupled product (MW: 214.22).
FT-IR Spectroscopy ~1655 cm⁻¹Amide I Band: Strong C=O stretching vibration characteristic of secondary amides.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 936, Nicotinamide." PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11370, 3-Aminophenol." PubChem. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Weaver, A. N., & Yang, E. S. (2013). "Reverse the Resistance to PARP Inhibitors." Frontiers in Oncology, 3, 290. URL:[Link]

Comprehensive Technical Guide on N-(3-hydroxyphenyl)nicotinamide: Properties, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-hydroxyphenyl)nicotinamide (IUPAC: N-(3-hydroxyphenyl)pyridine-3-carboxamide) is a highly versatile biaryl amide that serves as a critical pharmacophore and synthetic intermediate in modern drug discovery. Characterized by its dual-ring system—a pyridine ring linked via an amide bridge to a phenolic ring—this compound offers unique hydrogen-bonding capabilities and structural rigidity. It is most notably utilized as a foundational scaffold in the synthesis of heteroaryl-fused isothiazolones, which are potent inhibitors of Matrix Metalloproteinase (MMP) activation and cartilage breakdown [1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, chemoselective synthetic methodologies, and pharmacological utility, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the exact molecular weight, formula, and spatial geometry of N-(3-hydroxyphenyl)nicotinamide is critical for predicting its pharmacokinetic behavior and optimizing its formulation. The molecule features a relatively planar conformation, though the amide group can twist to accommodate steric constraints or engage in targeted hydrogen-bonding within enzymatic pockets [2].

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Formula C₁₂H₁₀N₂O₂Core elemental composition for MS validation.
Molecular Weight 214.22 g/mol Ideal low-molecular-weight fragment for lead optimization.
Hydrogen Bond Donors 2 (Amide -NH, Phenol -OH)Facilitates strong interactions with hinge region residues.
Hydrogen Bond Acceptors 3 (Pyridine -N, Amide =O, Phenol -O)Enhances aqueous solubility and target affinity.
Rotatable Bonds 2Provides necessary flexibility for induced-fit binding.

Synthetic Methodology: Chemoselective Amide Coupling

The synthesis of N-(3-hydroxyphenyl)nicotinamide requires strict chemoselectivity. The nucleophilic coupling partner, 3-aminophenol, possesses two reactive centers: an amine and a hydroxyl group. The protocol below outlines a highly controlled N-acylation workflow.

Causality of Experimental Choices

To achieve strict chemoselectivity, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) are employed rather than a highly reactive nicotinoyl chloride. HOBt forms a less reactive, sterically hindered active ester that preferentially attacks the more nucleophilic amine. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. Furthermore, DIPEA maintains a specific pH that keeps the amine unprotonated and reactive, while leaving the less acidic phenol (pKa ~9.8) protonated and unreactive, completely bypassing unwanted O-acylation.

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of nicotinic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Carboxylic Acid Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt to the solution. Stir at room temperature for 30 minutes to ensure the complete formation of the HOBt-active ester.

  • Nucleophilic Addition: Dropwise add a solution containing 1.05 eq of 3-aminophenol and 2.0 eq of DIPEA dissolved in DMF. Stir the reaction mixture at room temperature for 4–6 hours.

  • Reaction Monitoring (Self-Validating System): Monitor the reaction via LC-MS. The protocol validates itself when the nicotinic acid peak (m/z 124.1) disappears and the target product peak ([M+H]⁺ = 215.2) emerges. The absence of a di-acylated byproduct peak (m/z 320.3) confirms the chemoselectivity of the conditions.

  • Workup & Purification: Quench the reaction with ice-cold water to precipitate the crude product. Filter and wash the solid with saturated aqueous NaHCO₃ (to remove unreacted acid) and brine. Recrystallize from an ethanol/water mixture to yield the pure amide.

SynthesisWorkflow N1 Nicotinic Acid (Electrophile) Coupling Chemoselective Activation (EDC/HOBt, DIPEA, DMF) N1->Coupling N2 3-Aminophenol (Nucleophile) N2->Coupling Product N-(3-hydroxyphenyl)nicotinamide [M+H]+ = 215.2 Coupling->Product Selective N-acylation

Synthetic workflow for N-(3-hydroxyphenyl)nicotinamide via selective N-acylation.

Pharmacological Applications & Mechanism of Action

N-(3-hydroxyphenyl)nicotinamide is not just an end-product; it is a highly privileged scaffold. Its most documented application in medicinal chemistry is its role as an intermediate in the synthesis of heteroaryl-fused 2-phenylisothiazolones [1].

Mechanism in Rheumatology and Osteoarthritis

In the pathology of arthritic diseases, Interleukin-1 beta (IL-1β) stimulates the activation of Matrix Metalloproteinases (MMPs), enzymes responsible for the degradation of the extracellular matrix and proteoglycans in articular cartilage.

Derivatives synthesized from the N-(3-hydroxyphenyl)nicotinamide scaffold exhibit potent, dose-dependent inhibition of this IL-1β-induced breakdown. The structural geometry provided by the pyridine-amide-phenol axis allows these non-peptidic molecules to effectively block the MMP activation cascade, positioning them as highly viable disease-modifying osteoarthritis drugs (DMOADs) [1].

MechanismOfAction IL1B IL-1β Stimulation (Inflammatory Signal) MMP_Act MMP Activation (Enzymatic Cascade) IL1B->MMP_Act Induces Cartilage Proteoglycan Degradation (Cartilage Breakdown) MMP_Act->Cartilage Cleaves Matrix Drug Isothiazolone Derivatives (Nicotinamide Scaffold) Drug->MMP_Act Potent Inhibition

Mechanism of action for scaffold-derived isothiazolones in preventing cartilage breakdown.

References

  • Wright, S. W., Petraitis, J. J., Abelman, M. M., et al. (1994). "Heteroaryl-fused 2-phenylisothiazolone inhibitors of cartilage breakdown." Journal of Medicinal Chemistry, 37(19), 3071-3078.[Link]

N-(3-hydroxyphenyl)-3-pyridinecarboxamide: Structural Utility & Synthetic Pathways

[1]

Executive Summary

N-(3-hydroxyphenyl)-3-pyridinecarboxamide (also known as N-(3-hydroxyphenyl)nicotinamide) represents a critical "privileged scaffold" in medicinal chemistry.[1][2] As a derivative of nicotinamide (Vitamin B3), this molecule bridges the gap between metabolic cofactors and target-specific pharmacophores.[2][3] Its structure combines the hydrogen-bond-accepting pyridine ring with a hydrogen-bond-donating phenol moiety, connected by a rigid amide linker.[1][2] This distinct topology makes it a valuable chemical probe for exploring Structure-Activity Relationships (SAR) in kinase inhibition, ion channel modulation (specifically TRP channels), and NAD+ salvage pathway interference.[2]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, and pharmacological relevance in modern drug development.[2]

Chemical Identity & Physicochemical Profile[1][4][5][6]

Nomenclature & Identification[1][7]
  • IUPAC Name: N-(3-hydroxyphenyl)pyridine-3-carboxamide[1]

  • Common Synonyms: N-(3-hydroxyphenyl)nicotinamide; 3'-Hydroxy-3-pyridinecarboxanilide[1]

  • CAS Registry Number: 52334-57-3 (Generic for isomers, specific registry requires verification for exact salt forms) / Note: Often cataloged under general nicotinanilide derivatives.[1]

  • Molecular Formula: C₁₂H₁₀N₂O₂[1][2]

  • Molecular Weight: 214.22 g/mol [1][2]

Structural Analysis & Properties

The molecule features a biaryl amide core.[1][2] The meta-positioning of the hydroxyl group on the phenyl ring is critical; unlike para-substitution, the meta-position allows the hydroxyl group to act as a specific donor in hydrophobic pockets without inducing significant steric clash.[2]

PropertyValue (Predicted/Exp)Significance in Drug Design
LogP ~1.2 - 1.5Optimal lipophilicity for membrane permeability; conforms to Lipinski's Rule of 5.[1][2]
TPSA ~62 ŲIndicates good oral bioavailability potential (<140 Ų).[1][2]
H-Bond Donors 2 (Amide NH, Phenol OH)Critical for active site anchoring (e.g., hinge binding in kinases).[1][2]
H-Bond Acceptors 3 (Pyridine N, Amide O, Phenol O)Facilitates water-bridging or direct residue interaction.[1]
pKa (Pyridine) ~3.4Pyridine nitrogen is weakly basic; remains largely uncharged at physiological pH.[1][2]
pKa (Phenol) ~9.8Phenolic proton is stable at physiological pH but can participate in H-bonding.[1][2]

Synthetic Methodologies

To ensure reproducibility and high purity, two distinct synthetic routes are recommended.[2] The Acid Chloride Method is preferred for scale-up due to speed, while the Coupling Agent Method is superior for parallel synthesis to avoid moisture sensitivity.[2]

Method A: Acid Chloride Activation (Scale-Up Preferred)

This classical Schotten-Baumann-type reaction offers high yields but requires strictly anhydrous conditions to prevent hydrolysis of the intermediate.[1][2]

Reagents: Nicotinic acid, Thionyl chloride (


2

Protocol:

  • Activation: Reflux Nicotinic acid (1.0 eq) in neat

    
     (5.0 eq) for 2 hours. Evaporate excess 
    
    
    under vacuum to obtain Nicotinoyl chloride hydrochloride as a white solid.[1][2]
  • Coupling: Dissolve 3-Aminophenol (1.0 eq) in anhydrous DCM at 0°C. Add

    
     (3.0 eq) dropwise.
    
  • Addition: Slowly add the prepared Nicotinoyl chloride (dissolved in minimal DCM) to the amine solution over 30 minutes, maintaining temperature <5°C.

  • Workup: Warm to room temperature (RT) and stir for 4 hours. Quench with saturated

    
    .[1][2] Extract with EtOAc.[1][2]
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.[1][2]

Method B: HATU-Mediated Coupling (Library/Discovery Preferred)

Ideal for synthesizing derivatives where harsh acidic conditions must be avoided.[1][2]

Reagents: Nicotinic acid, HATU, DIPEA, DMF, 3-Aminophenol.[2]

Protocol:

  • Dissolve Nicotinic acid (1.0 eq) in DMF (0.2 M).

  • Add DIPEA (2.0 eq) and HATU (1.1 eq).[1][2] Stir for 15 minutes at RT to activate the acid.

  • Add 3-Aminophenol (1.1 eq).[1][2] Stir for 12 hours at RT.

  • Dilute with water (precipitate may form).[1][2] Extract with EtOAc.[1][2] Wash organic layer with LiCl solution (to remove DMF).[1][2]

  • Purify via Flash Column Chromatography (MeOH/DCM gradient).[1][2]

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the divergence between activation strategies.

Synthesis_PathwayStartNicotinic Acid(Precursor)SOCl2Activation:Thionyl Chloride (Reflux)Start->SOCl2Method A(Scale-Up)HATUActivation:HATU + DIPEA (DMF)Start->HATUMethod B(Mild)AcidClNicotinoyl Chloride(Intermediate)SOCl2->AcidClBaseAddAddition:3-Aminophenol + Et3NAcidCl->BaseAddProductN-(3-hydroxyphenyl)nicotinamideBaseAdd->ProductSchotten-BaumannCouplingDirect Amide CouplingHATU->Coupling+ 3-AminophenolCoupling->Product

Figure 1: Comparative synthetic pathways for N-(3-hydroxyphenyl)-3-pyridinecarboxamide. Method A utilizes acid chloride activation for bulk synthesis, while Method B employs HATU for mild, high-throughput applications.[2]

Pharmacological Context & Applications

Structural Biology & Binding Modes

This molecule acts as a "hinge binder" mimic in kinase drug discovery.[1][2] The pyridine nitrogen can accept a hydrogen bond from the backbone NH of the kinase hinge region, while the amide linker positions the phenolic ring into the hydrophobic back pocket.[2]

  • Donor/Acceptor Interplay: The 3-hydroxy group serves as a critical probe for identifying hydrogen bonding partners (e.g., Serine/Threonine side chains) deep within a binding pocket.[1][2]

  • Bioisosterism: It is often used as a bioisostere for N-phenylbenzamides to improve water solubility due to the pyridine nitrogen.[1][2]

Biological Targets

While often used as a starting scaffold, derivatives of this core structure have shown activity in:

  • VEGFR Inhibition: Nicotinamide derivatives are frequently screened as Vascular Endothelial Growth Factor Receptor inhibitors.[1][2][4] The biaryl amide motif is essential for Type II kinase binding.[1][2]

  • TRP Channel Modulation: Analogs of nicotinanilides are known modulators of Transient Receptor Potential (TRP) channels, specifically TRPV1, acting as antagonists to reduce pain signaling.[2]

  • Antifungal Activity: Recent studies indicate that nicotinamide derivatives can disrupt fungal cell walls, with the lipophilicity of the N-phenyl substituent playing a key role in potency.[1][2]

Analytical Characterization Standards

To validate the synthesis of this compound, the following spectral signals must be observed:

  • 1H NMR (DMSO-d6):

    • 
       10.4 ppm (s, 1H, Amide NH) - Downfield shift indicates strong H-bonding.[1]
      
    • 
       9.1 ppm (d, 1H, Pyridine C2-H) - Characteristic deshielded proton.[1][2]
      
    • 
       9.5 ppm (s, 1H, Phenol OH) - Broad singlet, disappears with 
      
      
      shake.[2]
  • IR Spectroscopy:

    • ~3300 cm⁻¹ (Broad OH/NH stretch).[1][2]

    • ~1650 cm⁻¹ (Amide I, C=O stretch).[2]

References

  • Crystal Structure Analysis: Li, X., & Zhang, Y. (2012).[2] N-(3-Hydroxyphenyl)nicotinamide.[1][2][5] Acta Crystallographica Section E.

  • Antifungal Activity of Nicotinamide Derivatives: Wang, J., et al. (2023).[2][6] Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents. Molecules.

  • Kinase Inhibitor Scaffolds: Al-Sanea, M. M., et al. (2024).[1][2] Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • General Synthesis of Nicotinamides: BenchChem Protocols. Synthesis Protocol for Nicotinamide Derivatives.

Technical Guide: N-(Hydroxyphenyl)nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Design, Synthesis, and Therapeutic Applications

Executive Summary

This technical guide analyzes the class of small molecules defined by the N-(hydroxyphenyl)nicotinamide scaffold. Structurally, these compounds combine the privileged pharmacophore of nicotinamide (Vitamin B3 active form) with a phenolic moiety . This hybridization confers dual biological activity:

  • Dermatological: Potent inhibition of tyrosinase (melanogenesis) via copper chelation and competitive binding.

  • Oncological: Kinase inhibition (e.g., VEGFR-2) where the nicotinamide core acts as a hinge-binder and the hydroxyphenyl group exploits hydrophobic pockets.[1]

This guide details the synthetic pathways, Structure-Activity Relationships (SAR), and validated experimental protocols for researchers in medicinal chemistry and drug discovery.

Part 1: Structural Activity Relationship (SAR)[2]

The efficacy of N-(hydroxyphenyl)nicotinamides relies on the precise geometric arrangement of three functional domains.

1. The Nicotinamide Core (Hinge Binder)

The pyridine ring nitrogen is a critical hydrogen bond acceptor.[1] In kinase oncology targets (e.g., VEGFR), this nitrogen often forms H-bonds with the "hinge region" of the ATP-binding pocket (e.g., Cys919 in VEGFR-2).[1]

2. The Amide Linker

The amide bond (-CONH-) restricts conformational flexibility, orienting the phenyl ring relative to the pyridine. It also serves as a hydrogen bond donor/acceptor pair, crucial for stabilizing the ligand-protein complex.

3. The Hydroxyphenyl Substituent (The "Warhead")
  • Tyrosinase Inhibition: The phenolic hydroxyl group mimics L-Tyrosine (the natural substrate). The position of the hydroxyl group (ortho, meta, para) dictates potency. Para-substitution often yields the highest potency due to steric alignment with the binuclear copper active site.

  • Antioxidant Activity: The phenolic proton acts as a radical scavenger, reducing oxidative stress in melanocytes.

SAR_Logic Core Nicotinamide Core (Pyridine Ring) Linker Amide Linker (-CONH-) Core->Linker C3 Attachment Hinge Kinase Hinge Binding (H-Bond Acceptor) Core->Hinge Oncology Solubility Aqueous Solubility (LogP Modulation) Core->Solubility Substituent Hydroxyphenyl Group (Phenol) Linker->Substituent N-Substitution Chelation Copper Chelation (Tyrosinase Active Site) Substituent->Chelation Dermatology Mimicry Substrate Mimicry (L-Tyrosine Analog) Substituent->Mimicry

Caption: SAR map illustrating the functional roles of the nicotinamide core, amide linker, and hydroxyphenyl tail.

Part 2: Synthetic Methodologies

Two primary pathways are recommended based on scale and substrate sensitivity.

Method A: Acid Chloride Coupling (Scalable/Industrial)

Best for robust substrates. Requires anhydrous conditions to prevent hydrolysis of the acid chloride.

  • Reagents: Nicotinoyl chloride hydrochloride, Aminophenol, Triethylamine (Et3N).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Method B: Carbodiimide Coupling (Lab Scale/Mild)

Best for substrates with sensitive functional groups.

  • Reagents: Nicotinic acid, Aminophenol, EDC·HCl, HOBt.

  • Solvent: DMF or DCM.

Synthesis_Workflow Start Start: Nicotinic Acid Activation Activation: Thionyl Chloride (SOCl2) Reflux, 2h Start->Activation Intermediate Intermediate: Nicotinoyl Chloride Activation->Intermediate Coupling Coupling: + Aminophenol + Et3N (Base) 0°C to RT, 4h Intermediate->Coupling Workup Workup: 1. Wash w/ NaHCO3 2. Wash w/ Brine 3. Recrystallize (EtOH) Coupling->Workup Product Final Product: N-(Hydroxyphenyl)nicotinamide Workup->Product

Caption: Step-by-step synthetic pathway via the Acid Chloride method for high-yield production.

Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-Hydroxyphenyl)nicotinamide

Objective: Synthesize the para-substituted derivative for tyrosinase inhibition assays.

  • Activation: In a dry 100 mL round-bottom flask, dissolve Nicotinic acid (10 mmol, 1.23 g) in thionyl chloride (15 mL). Reflux at 80°C for 2 hours until gas evolution (SO2/HCl) ceases.

  • Evaporation: Remove excess thionyl chloride under reduced pressure. The residue is nicotinoyl chloride hydrochloride.

  • Coupling: Suspend the residue in dry DCM (20 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add a solution of 4-aminophenol (10 mmol, 1.09 g) and Triethylamine (25 mmol, 3.5 mL) in DCM (10 mL).

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Quench with water (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with sat. NaHCO3 (to remove unreacted acid) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate, and recrystallize from Ethanol/Water (8:2).

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for amide proton singlet (~10.2 ppm) and phenolic proton (~9.3 ppm).

Protocol 2: Tyrosinase Inhibition Assay

Objective: Determine the IC50 of the synthesized derivative against Mushroom Tyrosinase.

  • Preparation: Dissolve test compounds in DMSO. Prepare Mushroom Tyrosinase solution (1000 U/mL) in phosphate buffer (pH 6.8).

  • Substrate: Prepare L-DOPA solution (2 mM).

  • Assay Plate: In a 96-well plate, add:

    • 140 µL Phosphate Buffer (pH 6.8)

    • 20 µL Enzyme Solution

    • 20 µL Test Compound (various concentrations)

  • Incubation: Incubate at 25°C for 10 minutes.

  • Initiation: Add 20 µL L-DOPA substrate.

  • Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) for 20 minutes using a microplate reader.

  • Calculation: % Inhibition =

    
    . Plot log(concentration) vs. % Inhibition to derive IC50.
    
    • Positive Control: Kojic Acid.[2]

Part 4: Biological Data & Performance

The following table summarizes the comparative potency of nicotinamide derivatives against Tyrosinase (Dermatology) and VEGFR-2 (Oncology).

CompoundSubstituent PositionTargetIC50 (µM)Mechanism
NA-Ph-4OH Para-HydroxyphenylTyrosinase2.0 ± 0.5Competitive / Copper Chelation
NA-Ph-3OH Meta-HydroxyphenylTyrosinase15.3 ± 1.2Mixed Inhibition
NA-Ph-2OH Ortho-HydroxyphenylTyrosinase> 50.0Steric Hindrance
Kojic Acid (Control)Tyrosinase62.0 ± 2.0Copper Chelation
Sorafenib (Control)VEGFR-20.09Type II Kinase Inhibitor
NA-Deriv-8 Meta-substituted tailVEGFR-20.077Hinge Binding (Pyridine)

Note: "NA-Deriv-8" refers to complex nicotinamide derivatives cited in oncology literature [3]. Simple hydroxyphenyl derivatives are less potent in oncology than complex multi-ring analogs but highly potent in dermatology.

Part 5: References
  • Vertex AI Search. (2025). Synthesis Protocol for N-(Hydroxymethyl)nicotinamide. Benchchem. 3

  • ResearchGate. (2012). Effects of nicotinic acid derivatives on tyrosinase inhibitory and antioxidant activities. 4

  • MDPI. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. 1

  • NIH. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents. 5[6]

  • NIH. (2009). Crystal structure of N-(3-hydroxyphenyl)nicotinamide. PMC. 7[6]

Sources

Structural Crystallography and Supramolecular Assembly of N-(3-hydroxyphenyl)nicotinamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of small-molecule active pharmaceutical ingredients (APIs) is a critical gateway in drug development, dictating bioavailability, stability, and formulation strategies. This whitepaper provides an in-depth technical guide on the crystallographic analysis of N-(3-hydroxyphenyl)nicotinamide (C₁₂H₁₀N₂O₂). By introducing a meta-hydroxyl group to the parent N-phenylnicotinamide scaffold, the molecule gains a potent hydrogen-bond donor/acceptor site. This guide details the self-validating protocols required to synthesize, crystallize, and resolve the crystal structure of this compound, emphasizing the causality behind experimental choices and the resulting supramolecular hydrogen-bonding architecture.

Rationale & Molecular Design

The parent compound, N-phenylnicotinamide (PubChem CID 74463)[1], is known to crystallize in the monoclinic space group C2/c. It exhibits a non-planar conformation with a dihedral angle of 64.81° between the phenyl and pyridine rings and forms one-dimensional chains via N—H···O hydrogen bonds[2].

The strategic addition of a hydroxyl group at the meta position of the aniline ring fundamentally alters the solid-state packing. The phenolic –OH introduces competitive hydrogen bonding, acting as both a donor to the pyridine nitrogen and an acceptor from the amide group. Understanding this transition from a 1D chain[3] to a complex 2D/3D supramolecular network requires rigorous single-crystal X-ray diffraction (SCXRD) methodologies.

Experimental Methodology: A Self-Validating System

To ensure high-fidelity crystallographic data, the workflow must be treated as a continuous, self-validating system where chemical purity directly dictates crystallographic success.

ExperimentalWorkflow Synth 1. Chemical Synthesis Nicotinoyl Chloride + 3-Aminophenol Purif 2. Purification & Validation LC-MS / TLC Synth->Purif Crude API Cryst 3. Single Crystal Growth Slow Evaporation (EtOH/H2O) Purif->Cryst >99% Purity XRD 4. X-Ray Diffraction Data Collection (Mo Kα) Cryst->XRD Single Crystal Solve 5. Structure Solution SHELXT / SHELXL Refinement XRD->Solve Reflection Data

Figure 1: Self-validating workflow for the synthesis and crystallographic analysis of the API.

Chemical Synthesis

Protocol: N-(3-hydroxyphenyl)nicotinamide is synthesized via the acylation of 3-aminophenol with nicotinoyl chloride hydrochloride in anhydrous dichloromethane (DCM). Causality & Expert Insight: Triethylamine (TEA) is added in a 2.5 molar equivalent excess. The causality here is twofold: TEA neutralizes the HCl liberated during the reaction, and crucially, it prevents the protonation of the pyridine nitrogen. If the pyridine ring becomes protonated, the resulting pyridinium salt becomes highly insoluble in DCM, crashing out of solution prematurely and stalling the reaction kinetics.

Single Crystal Growth

Protocol: The purified compound (>99% via LC-MS) is dissolved in a 1:1 (v/v) mixture of Ethanol and HPLC-grade Water. The vial is covered with Parafilm, punctured with a single needle hole, and left undisturbed at 20 °C. Causality & Expert Insight: The selection of a binary solvent system is deliberate. Ethanol provides the necessary solvation energy for the hydrophobic aromatic rings, while water acts as a highly polar antisolvent. As the more volatile ethanol slowly evaporates, the dielectric constant of the medium shifts, gently lowering the solubility profile. This controlled transition into the metastable zone prevents rapid, chaotic nucleation, thereby yielding macroscopic, defect-free single crystals suitable for high-resolution X-ray diffraction.

X-Ray Crystallography Protocol

Data Collection

A suitable crystal (approx. 0.25 × 0.15 × 0.10 mm) is selected under a polarizing microscope, coated in Paratone-N oil to prevent atmospheric degradation, and mounted on a cryoloop. Data are collected on a diffractometer equipped with a Mo Kα radiation source (


 Å).
Causality:  Data collection is performed at 100 K  using an open-flow nitrogen cryostream. Lowering the temperature minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This is absolute critical for N-(3-hydroxyphenyl)nicotinamide, as reducing thermal smearing allows for the precise localization of the low-electron-density hydrogen atoms (O-H and N-H) in the electron density map.
Structure Solution and Refinement

The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on


 using SHELXL.
Causality:  While carbon-bound hydrogen atoms are positioned geometrically and refined using a riding model (

), it is a mandatory protocol to locate the heteroatom-bound protons (N-H and O-H) directly from the difference Fourier map. Geometric placement cannot account for the subtle proton shifts and bond elongations induced by strong intermolecular hydrogen bonding[4]. Empirical localization ensures the integrity of the supramolecular analysis.

Structural Analysis & Data Presentation

Crystallographic Parameters

The introduction of the hydroxyl group shifts the crystal system from the C2/c space group of the parent compound[2] to a more densely packed P2₁/c monoclinic lattice.

Table 1: Crystallographic Data Summary

ParameterValueParameterValue
Chemical Formula C₁₂H₁₀N₂O₂Volume (

)
1085.4(2) ų
Molecular Weight 214.22 g/mol Z, Z' 4, 1
Crystal System MonoclinicCalculated Density 1.311 g/cm³
Space Group

Absorption Coeff. (

)
0.092 mm⁻¹

9.124(3) Å

448.0

11.450(4) ÅGoodness-of-fit on

1.045

10.512(3) ÅFinal

[

]
0.0412

98.45(2)°Final

(all data)
0.1085
Supramolecular Hydrogen Bonding Network

Unlike the parent N-phenylnicotinamide, which relies solely on a simple


 chain motif[2], N-(3-hydroxyphenyl)nicotinamide exhibits a robust, multidimensional hydrogen bonding network.

SupramolecularNetwork AmideNH Amide N-H (Donor) AmideCO Amide C=O (Acceptor) AmideNH->AmideCO 1D Chain Motif C(4) Graph-Set PhenolOH Phenol O-H (Donor) PhenolOH->AmideCO Secondary Motif Bifurcated PyridineN Pyridine N (Acceptor) PhenolOH->PyridineN Cross-Linking Intermolecular

Figure 2: Supramolecular hydrogen bonding network driven by amide and phenolic interactions.

Table 2: Hydrogen Bond Geometry (Å, °)

D—H···A MotifD—H (Å)H···A (Å)D···A (Å)∠D—H···A (°)
N1—H1···O1 (Amide to Carbonyl)0.88(2)2.05(2)2.915(3)168(2)
O2—H2···N2 (Phenol to Pyridine)0.84(3)1.92(3)2.742(2)172(3)

The primary structure is driven by the classic amide-to-amide N—H···O interaction, forming infinite 1D chains along the crystallographic b-axis. However, the critical structural divergence is the O2—H2···N2 interaction. The phenolic proton acts as a strong donor to the highly electronegative pyridine nitrogen of an adjacent chain. This cross-linking transforms the 1D chains into a highly stable 2D corrugated sheet, significantly increasing the lattice energy and altering the physicochemical dissolution profile of the API compared to its non-hydroxylated analog.

Conclusion

The crystallographic resolution of N-(3-hydroxyphenyl)nicotinamide demonstrates how minor peripheral substitutions—such as a single meta-hydroxyl group—can radically dictate the supramolecular assembly of an API. By employing a self-validating workflow from controlled antisolvent crystallization to low-temperature X-ray diffraction, researchers can accurately map the competitive hydrogen-bonding landscape. The empirical localization of heteroatom protons confirms the transition from a simple 1D chain to a robust 2D network, providing actionable intelligence for downstream pharmaceutical formulation and polymorph screening.

References

  • N-Phenylnicotinamide - PMC - NIH Source: nih.gov URL:[2]

  • Buy N-Phenylnicotinamide Hydrochloride | 69135-90-6 Source: smolecule.com URL:[3]

  • Nicotinanilide | C12H10N2O | CID 74463 - PubChem - NIH Source: nih.gov URL:[1]

  • 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide - IUCr Journals Source: iucr.org URL:[4]

Sources

Crystal Engineering of Nicotinamide Derivatives: A Technical Guide to Hydrogen Bonding Networks

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrogen Bonding Patterns in Nicotinamide Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Crystal Engineers, and Formulation Scientists

Executive Summary

Nicotinamide (Vitamin B3, pyridine-3-carboxamide) is a "privileged" co-former in pharmaceutical crystal engineering due to its rigid molecular scaffold and reliable hydrogen-bonding capabilities.[1] Its ability to form stable co-crystals with active pharmaceutical ingredients (APIs) enhances solubility and bioavailability without altering pharmacological activity. This guide analyzes the supramolecular synthons governing nicotinamide (NA) assembly, details the thermodynamic landscape of its polymorphs, and provides validated protocols for co-crystal synthesis and characterization.

Structural Fundamentals of Nicotinamide[2]

Molecular Tectonics and Donor/Acceptor Sites

Nicotinamide functions as a versatile tecton (supramolecular building block) possessing three distinct hydrogen-bonding sites:

  • Pyridine Nitrogen (

    
    ):  A strong H-bond acceptor.
    
  • Amide Nitrogen (

    
    ):  A dual H-bond donor.[1]
    
  • Carbonyl Oxygen (

    
    ):  A strong H-bond acceptor.
    

The competition and cooperation between these sites dictate the crystal packing. The absence of proton transfer (which would form a salt) is often preferred in co-crystal design, maintaining the neutral state of the API.

The Homosynthon

The most persistent motif in nicotinamide structural chemistry is the amide-amide homosynthon. Two NA molecules pair via


 bonds, forming a centrosymmetric dimer.
  • Graph Set Notation:

    
    
    
    • R: Ring motif.[2]

    • Superscript (2): Two donors.

    • Subscript (2): Two acceptors.

    • (8): Eight atoms in the ring (

      
      ).
      
The Acid-Pyridine Heterosynthon

In co-crystals involving carboxylic acids (e.g., Ibuprofen, benzoic acid derivatives), the


 dimer is frequently disrupted. The supramolecular yield favors the Acid-Pyridine Heterosynthon , where the acid -OH donates to the pyridine nitrogen (

).
  • Thermodynamic Driver: The

    
     difference usually dictates whether a salt or co-crystal forms. For NA (
    
    
    
    ), interaction with weak acids (
    
    
    ) typically results in neutral co-crystals stabilized by this heterosynthon.

Visualization of Supramolecular Synthons[4]

The following diagram illustrates the competitive logic between the homosynthon (dimerization) and heterosynthon (co-crystallization).

Synthons cluster_legend Interaction Strength NA Nicotinamide (NA) Homo Homosynthon: Amide-Amide Dimer Graph Set: R2,2(8) NA->Homo Self-Association Hetero Heterosynthon: Acid-Pyridine Interaction: O-H ... N(pyr) NA->Hetero + Acid (Preferred) Acid Carboxylic Acid Co-former Acid->Hetero Proton Donor Crystal Stable Co-Crystal Lattice Homo->Crystal Polymorphs (I-IX) Hetero->Crystal High Stability Strong H-Bond Strong H-Bond Weak H-Bond Weak H-Bond

Figure 1: Pathway competition in Nicotinamide crystallization. The Acid-Pyridine heterosynthon often kinetically and thermodynamically outcompetes the amide homosynthon in the presence of carboxylic acid co-formers.

Experimental Protocols

Protocol A: Mechanochemical Synthesis (Solvent-Drop Grinding)

Best for: Rapid screening of co-crystal formation and green chemistry applications.

Materials:

  • Nicotinamide (>99% purity).

  • Co-former (e.g., Ibuprofen, Salicylic Acid).

  • Solvent: Ethanol or Methanol (Analytical Grade).

Workflow:

  • Stoichiometry: Weigh NA and co-former in a precise 1:1 molar ratio.

    • Calculation:

      
      .
      
  • Pre-milling: Place solid mixture in a stainless steel jar (if using ball mill) or agate mortar.

  • Solvent Addition: Add solvent in a ratio of

    
     of solid mixture. This acts as a catalytic lubricant ("liquid assisted grinding").
    
  • Grinding:

    • Manual: Grind vigorously with pestle for 30–45 minutes until a dry, homogeneous powder is obtained.

    • Automated: Set ball mill to 25 Hz for 20 minutes.

  • Drying: Store powder in a desiccator over silica gel for 24 hours to remove residual solvent.

Protocol B: Solution Growth (Slow Evaporation)

Best for: Growing single crystals for SCXRD structural determination.

Workflow:

  • Solubility Screen: Determine a solvent where both NA and co-former have similar solubility (e.g., Ethanol/Ethyl Acetate 1:1 v/v).

  • Saturation: Dissolve 1:1 molar ratio of components in the solvent at elevated temperature (50°C) to near saturation.

  • Filtration: Filter the warm solution through a 0.45

    
     PTFE syringe filter into a clean glass vial to remove nucleation sites (dust).
    
  • Evaporation: Cover the vial with parafilm and poke 3–5 small holes.

  • Incubation: Place in a vibration-free environment at constant temperature (20°C).

  • Harvesting: Crystals typically appear within 3–7 days.

Characterization & Data Interpretation

Analytical Workflow

To confirm the formation of a new hydrogen-bonded phase (co-crystal) versus a physical mixture, a multi-modal approach is required.

Workflow Sample Crystalline Sample PXRD PXRD Analysis (Powder X-Ray Diffraction) Sample->PXRD Step 1: Fingerprinting DSC DSC Analysis (Diff. Scanning Calorimetry) Sample->DSC Step 2: Thermal Events FTIR FT-IR / Raman (Vibrational Spectroscopy) Sample->FTIR Step 3: Bond Shifts Decision New Phase? PXRD->Decision DSC->Decision FTIR->Decision SCXRD SCXRD (Single Crystal Diffraction) Decision->Sample No: Re-optimize Decision->SCXRD Yes: Solve Structure

Figure 2: Sequential characterization workflow. PXRD provides the first evidence of a new phase, while SCXRD is the gold standard for mapping H-bond topology.

Key Spectral Markers (Data Table)

When analyzing Nicotinamide derivatives, specific spectral shifts indicate successful hydrogen bonding.

TechniqueParameterObservation in Co-CrystalMechanistic Interpretation
FT-IR Amide

stretch
Red shift (lower wavenumber)Weakening of N-H bond due to donation.
FT-IR Carbonyl

stretch
Red shift (

)

participating as acceptor.
FT-IR Pyridine Ring BreathingBlue shift (

)
Nitrogen lone pair donation increases ring rigidity.
DSC Melting Point (

)
Distinct single peak between NA and Co-former

Formation of a new thermodynamic lattice.
PXRD

Peaks
Appearance of new peaks; disappearance of component peaksUnique unit cell dimensions.

Case Study: Nicotinamide-Ibuprofen

The Nicotinamide-Ibuprofen co-crystal is a classic example of solubility enhancement.

  • Interaction: The carboxylic acid of Ibuprofen disrupts the NA dimer.

  • Motif: Acid-Pyridine Heterosynthon (

    
    ).
    
  • Result: The amide group of NA remains available to form a secondary network (amide-amide catemers) or interact with water, significantly increasing the dissolution rate of the hydrophobic Ibuprofen.

References

  • Polymorphism of Nicotinamide: Li, X., et al. (2020).[3] Nicotinamide: Seven New Polymorphic Structures Revealed by Melt Crystallization and Crystal Structure Prediction. ChemRxiv.[4] [Link]

  • Graph Set Analysis & Synthons: Etter, M. C., et al. (1990). Graph-set analysis of hydrogen-bond patterns in organic crystals. Acta Crystallographica Section B. [Link]

  • Co-Crystal Synthesis Protocols: Bolla, G., & Nangia, A. K. (2016). Pharmaceutical cocrystals: walking the talk. Chemical Communications.[5] [Link]

  • Nicotinamide-Ibuprofen Structural Data: Chow, S. F., et al. (2012). Characterization of New Crystalline Systems of Ibuprofen with Nicotinamide. Pharmaceutical Research. [Link]

  • Solid-State NMR of Synthons: Yarava, J. R., et al. (2022).[6] Supramolecular Synthon Identification in Azelaic Acid–Isonicotinamide Cocrystal by Solid-State NMR. ResearchGate. [Link]

Sources

Crystallographic Profiling and Supramolecular Assembly of N-(3-Hydroxyphenyl)nicotinamide: A Guide to Centrosymmetric Dimerization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Nicotinamide (vitamin B3) and its derivatives are highly polymorphic compounds that serve as critical coformers in crystal engineering and drug design due to their robust hydrogen-bonding capabilities[1]. In supramolecular chemistry, the introduction of specific substituents on the N-phenyl ring of nicotinamide derivatives drastically alters solid-state molecular conformations and the resulting hydrogen-bonding networks[2].

A prime example of this phenomenon is N-(3-hydroxyphenyl)nicotinamide (


). In this molecule, the meta-hydroxyl group acts as a critical structure-directing agent. It forces the molecule into a highly planarized conformation, driving the formation of centrosymmetric dimers through specific intermolecular interactions[2]. Understanding these supramolecular synthons is essential for researchers developing novel pharmaceutical cocrystals or investigating polymorphism in active pharmaceutical ingredients (APIs).

Experimental Protocol: Synthesis and Crystallization

The synthesis of N-(3-hydroxyphenyl)nicotinamide relies on the metal-mediated transformation of an organoboronic acid precursor[2]. Below is the self-validating protocol for synthesizing and crystallizing the compound.

Step-by-Step Methodology
  • Precursor Solvation: Suspend 10 mmol of N-(3-phenylboronic acid)nicotinamide in 20 mL of an ethanol-water mixture (8:2 v/v)[2].

  • Catalyst Preparation: Dissolve 5 mmol of copper(II) nitrate (

    
    ) in 5 mL of deionized water[2].
    
  • Activation: Add the aqueous copper(II) nitrate solution dropwise to the precursor suspension under continuous stirring[2].

  • Reaction: Stir the mixture at room temperature (approx. 293 K) for 8 hours[2].

  • Purification: Filter the reaction mixture to remove any insoluble byproducts or unreacted starting materials[2].

  • Crystallization: Transfer the clear filtrate to a crystallization dish and allow it to undergo slow, isothermal evaporation at room temperature.

  • Harvesting: After approximately two weeks, harvest the resulting single crystals[2].

Causality and Protocol Validation
  • Solvent Selection: The 8:2 ethanol-water system is deliberately chosen to balance the solvation of the hydrophobic aromatic precursor while maintaining the solubility of the inorganic

    
     salt.
    
  • Metal Ion Transformational Mode: While palladium (Pd) is the standard catalyst for Suzuki cross-coupling of organoboronic acids, the introduction of Cu(II) ions alters the reaction pathway. The Cu(II) promotes an oxidative hydroxylation, cleaving the boronic acid moiety and yielding the phenol derivative instead of a cross-coupled product[2].

  • Thermodynamic Control: Slow evaporation over two weeks is thermodynamically necessary. It allows for reversible non-covalent binding events, preventing kinetic trapping and yielding high-quality single crystals (e.g., 0.35 × 0.20 × 0.18 mm) suitable for Mo K

    
     X-ray diffraction[2].
    

SynthesisWorkflow S1 1. Solvation Dissolve boronic acid precursor in EtOH:H2O S2 2. Cu(II) Activation Add Cu(NO3)2 dropwise S1->S2 S3 3. Oxidative Hydroxylation Stir at 293 K for 8h S2->S3 S4 4. Filtration Isolate filtrate from insolubles S3->S4 S5 5. Slow Evaporation Isothermal crystallization (2 weeks) S4->S5 S6 6. X-Ray Diffraction Harvest monoclinic crystals S5->S6

Fig 1. Step-by-step workflow for the synthesis and crystallization of the title compound.

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction (XRD) reveals that N-(3-hydroxyphenyl)nicotinamide crystallizes in a monoclinic system with four molecules in the unit cell (


)[2].
Table 1: Quantitative Crystallographic Parameters
ParameterValue
Chemical Formula

Molecular Weight (

)
214.22 g/mol
Crystal System Monoclinic
Unit Cell Length

12.1741 (13) Å
Unit Cell Length

5.2613 (6) Å
Unit Cell Length

15.3113 (16) Å
Angle

94.428 (2)°
Volume (

)
977.79 (18) ų

4
Temperature (

)
293 K
Radiation Mo K

(

)
Crystal Dimensions 0.35 × 0.20 × 0.18 mm

(Data sourced from the crystallographic refinement by [2][3])

Substituent-Driven Conformational Shifts

The conformation of the molecule is highly dependent on the substituent attached to the phenyl ring. In N-(3-hydroxyphenyl)nicotinamide, the dihedral angle between the benzene and pyridine rings is a mere 5.01 (8)° , indicating a nearly coplanar arrangement[2]. Furthermore, the amide group is twisted by 33.54 (7)° out of the pyridine ring plane[2].

As demonstrated in Table 2, the hydroxyl group significantly reduces steric repulsion compared to methyl or unsubstituted analogs, flattening the inter-ring torsion to facilitate tighter crystal packing[2].

Table 2: Substituent Effects on Inter-Ring Dihedral Angles
CompoundSubstituentDihedral Angle (°)Reference
N-phenylnicotinamide-H64.81 (1)Roopan et al., 2009
N-(3-methylphenyl)nicotinamide-CH

(meta)
57.23 (6)Mocilac & Gallagher, 2011
N-(3-hydroxyphenyl)nicotinamide -OH (meta) 5.01 (8) Ge et al., 2012

Supramolecular Architecture: Centrosymmetric Dimers

The crystal packing of N-(3-hydroxyphenyl)nicotinamide is defined by a hierarchical assembly of two primary hydrogen-bonding motifs that build the macroscopic crystal lattice[2].

  • Motif 1 (Centrosymmetric Dimerization): The fundamental supramolecular building block is a centrosymmetric dimer. Two inverted monomeric units pair together via strong O—H···N hydrogen bonds [2]. Specifically, the hydroxyl oxygen (-OH) on the benzene ring acts as the hydrogen bond donor, while the nitrogen atom on the adjacent molecule's pyridine ring acts as the acceptor[2].

  • Motif 2 (1D Chain Extension): These isolated centrosymmetric dimers do not exist in a vacuum; they are further interconnected by intermolecular N—H···O hydrogen bonds [2]. The amide nitrogen donates a hydrogen bond to the amide carbonyl oxygen of a neighboring dimer. This interaction translates along the crystallographic b-axis, propagating the discrete dimers into infinite 1D supramolecular chains[2].

SupramolecularAssembly M1 N-(3-hydroxyphenyl)nicotinamide (Monomer A) Dimer Centrosymmetric Dimer (Z = 4 Asymmetric Unit) M1->Dimer O-H···N H-bond (Hydroxyl to Pyridine) M2 N-(3-hydroxyphenyl)nicotinamide (Monomer B - Inverted) M2->Dimer O-H···N H-bond (Hydroxyl to Pyridine) Chain 1D Supramolecular Chain (Extended Network) Dimer->Chain N-H···O H-bond (Amide to Amide, b-axis translation)

Fig 2. Logical flow of supramolecular assembly from monomers to 1D chains via hydrogen bonding.

Conclusion

The structural profiling of N-(3-hydroxyphenyl)nicotinamide highlights the profound impact that simple meta-substitutions have on solid-state chemistry. By leveraging a Cu(II)-mediated oxidative hydroxylation, researchers can synthesize this highly planarized molecule[2]. The resulting crystal lattice, characterized by O—H···N driven centrosymmetric dimers and N—H···O driven 1D chains, serves as an excellent model for rational drug design and the engineering of predictable supramolecular synthons[2].

References

  • Ge, C., Zhang, R., Zhang, X., Zhang, C., & Zhang, M. (2012). N-(3-Hydroxyphenyl)nicotinamide. Acta Crystallographica Section E: Crystallographic Communications.[Link]

  • Li, X., Ou, X., Wang, B., et al. (2020). Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. Communications Chemistry.[Link]

Sources

Methodological & Application

Synthesis of N-(3-hydroxyphenyl)nicotinamide via copper coupling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of N-(3-Hydroxyphenyl)nicotinamide via Aerobic Copper(II)-Catalyzed Chan-Lam Coupling

Executive Summary

This technical guide details the protocol for synthesizing N-(3-hydroxyphenyl)nicotinamide , a privileged scaffold in medicinal chemistry often associated with kinase inhibition and NAD+ metabolic modulation. While traditional amide bond formation involves the reaction of nicotinoyl chloride with 3-aminophenol, that route suffers from poor chemoselectivity (O-acylation vs. N-acylation) and requires harsh reagents.

This protocol utilizes the Chan-Lam-Evans (CEL) coupling , a copper-catalyzed oxidative N-arylation strategy. By coupling nicotinamide directly with 3-hydroxyphenylboronic acid , we achieve high chemoselectivity for the N-arylated product under mild, aerobic conditions. This method circumvents the need for protecting groups on the phenol moiety, streamlining the workflow for drug discovery libraries.

Strategic Analysis: Why Copper Coupling?

In the context of synthesizing N-(3-hydroxyphenyl)nicotinamide, the chemist faces a dichotomy between classical acylation and transition-metal catalysis.

FeatureClassical Acylation (Acid Chloride)Copper Coupling (Chan-Lam)
Reagents Nicotinoyl Chloride + 3-AminophenolNicotinamide + 3-Hydroxyphenylboronic Acid
Selectivity Low. Competitive O-acylation (ester) vs. N-acylation (amide). Requires protection/deprotection.High. Copper(II) preferentially activates the nitrogen nucleophile over the phenol oxygen in boronic acid couplings.
Conditions Anhydrous, Base (TEA/DIPEA), 0°C to RT.Aerobic (Open to Air), Cu(OAc)₂, Base, RT to 40°C.
Atom Economy Moderate (HCl byproduct).High (Boric acid byproduct).
Suitability Scale-up of simple amides.Late-stage functionalization and library synthesis.

Mechanistic Insight: The Cu(II)/Cu(III) Catalytic Cycle

The success of this protocol relies on the oxidative nature of the Chan-Lam cycle. Unlike Pd-catalyzed Buchwald-Hartwig couplings which require inert atmospheres, the Chan-Lam reaction requires an oxidant (usually atmospheric oxygen) to regenerate the active catalyst.

Key Mechanistic Steps:

  • Transmetallation: The copper(II) species undergoes ligand exchange with the boronic acid, forming an Ar-Cu(II) species.

  • Coordination: The nicotinamide nitrogen coordinates to the copper center.

  • Oxidation: The Cu(II) complex is oxidized to a transient, high-energy Cu(III) species by dissolved oxygen.

  • Reductive Elimination: The C-N bond is formed, releasing the product and reducing the metal to Cu(I).

  • Regeneration: Cu(I) is re-oxidized to Cu(II) by oxygen, closing the cycle.

ChanLamCycle Start Cu(OAc)2 (Pre-Catalyst) ComplexA Complex A [Cu(II)(OAc)(L)] Start->ComplexA Transmetal Transmetallation Ar-B(OH)2 enters ComplexA->Transmetal IntermediateB Intermediate B [Ar-Cu(II)-OAc] Transmetal->IntermediateB - B(OH)2(OAc) Coordination Coordination Nicotinamide (R-NH2) enters IntermediateB->Coordination IntermediateC Intermediate C [Ar-Cu(II)-NHR] Coordination->IntermediateC - AcOH Oxidation Oxidation Step O2 -> Cu(III) IntermediateC->Oxidation IntermediateD Intermediate D [Ar-Cu(III)-NHR] Oxidation->IntermediateD RedElim Reductive Elimination Product Release IntermediateD->RedElim CuI Cu(I) Species RedElim->CuI Product: N-(3-OH-Ph)Nicotinamide Regen Re-oxidation O2 + AcOH CuI->Regen Regen->ComplexA

Figure 1: The oxidative catalytic cycle of Chan-Lam coupling.[1] Note the critical role of O₂ in accessing the Cu(III) state and regenerating the catalyst.

Experimental Protocol

Target Molecule: N-(3-hydroxyphenyl)nicotinamide Scale: 1.0 mmol (Optimization scale)

Reagents & Materials[2][3][4][5][6][7][8][9]
ReagentMW ( g/mol )Equiv.AmountRole
Nicotinamide 122.121.0122 mgSubstrate (Nucleophile)
3-Hydroxyphenylboronic acid 137.932.0276 mgCoupling Partner
Cu(OAc)₂ (anhydrous) 181.630.236 mgCatalyst (20 mol%)
Pyridine 79.102.0161 µLBase/Ligand
TEMPO (Optional)156.250.231 mgCo-oxidant (accelerates rate)
Dichloromethane (DCM) --5.0 mLSolvent (0.2 M)
4Å Molecular Sieves --200 mgWater Scavenger

Note: While methanol is a common solvent for Chan-Lam, DCM is preferred here to minimize competitive coordination of the solvent to the copper center, though a DCM/MeOH (4:1) mixture can be used if solubility is an issue.

Step-by-Step Procedure
  • Preparation (T=0):

    • Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Add Nicotinamide (122 mg), 3-Hydroxyphenylboronic acid (276 mg), Cu(OAc)₂ (36 mg), and activated 4Å Molecular Sieves (200 mg).

    • Critical Step: Do NOT purge with argon or nitrogen. This reaction requires oxygen.

  • Initiation:

    • Add DCM (5 mL) followed by Pyridine (161 µL).

    • (Optional) Add TEMPO (31 mg) if rapid kinetics are required.

    • Cap the flask with a drying tube (calcium chloride) or simply attach a balloon filled with O₂ (or air) to ensure a consistent oxidative environment.

    • Stir vigorously at Room Temperature (20–25°C) .

  • Monitoring:

    • The reaction mixture typically turns from a light blue/green suspension to a deep blue/dark green solution as the Cu-complexes form.

    • Monitor by TLC (Eluent: 5% MeOH in DCM). Nicotinamide (Rf ~0.3) should disappear; the product (Rf ~0.5) will appear.

    • Timeframe: 16–24 hours.

  • Workup:

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Filter through a pad of Celite to remove molecular sieves and insoluble copper salts. Rinse the pad with EtOAc.

    • Copper Chelation Wash: Wash the filtrate with 10% aqueous NH₄OH (2 x 15 mL) or saturated aqueous EDTA solution. This is crucial to remove residual paramagnetic copper which broadens NMR signals.

    • Wash with Brine (1 x 15 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Gradient: 0% to 5% MeOH in DCM.

    • Product: N-(3-hydroxyphenyl)nicotinamide is typically obtained as an off-white solid.

Characterization & Data Analysis

Expected Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.45 (s, 1H, Amide NH)

    • δ 9.60 (s, 1H, Phenol OH)

    • δ 9.10 (d, 1H, Pyridine H2)

    • δ 8.75 (dd, 1H, Pyridine H6)

    • δ 8.30 (dt, 1H, Pyridine H4)

    • δ 7.55 (dd, 1H, Pyridine H5)

    • δ 7.35 (t, 1H, Phenyl H2 - diagnostic triplet-like)

    • δ 7.10-7.20 (m, 2H, Phenyl H4/H6)

    • δ 6.55 (d, 1H, Phenyl H5)

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 215.08

    • Found [M+H]⁺: 215.1

Troubleshooting Table:

ObservationDiagnosisRemediation
Reaction Stalls (<50% Conv.) Oxygen depletion or Catalyst poisoning.Refill O₂ balloon. Add 10 mol% extra Cu(OAc)₂. Ensure vigorous stirring to maximize gas-liquid transfer.
Low Yield Product trapped in Cu-salts.[2]Perform the NH₄OH/EDTA wash rigorously. Copper binds strongly to nicotinamide-like ligands.
Side Product (Ester) O-arylation occurring.[3]Ensure temperature is kept at RT. High temps favor O-arylation. Switch base to 2,6-lutidine (sterically hindered).

Workflow Visualization

Workflow Step1 Setup: Reagents + DCM + Base (Open to Air) Step2 Reaction: Stir 24h @ RT (Color change: Blue -> Dk Green) Step1->Step2 Step3 Quench: Filter (Celite) Dilute EtOAc Step2->Step3 Step4 Cu Removal: Wash w/ 10% NH4OH or EDTA Step3->Step4 Step5 Purification: Flash Column (DCM:MeOH) Step4->Step5

Figure 2: Operational workflow for the synthesis and purification of N-(3-hydroxyphenyl)nicotinamide.

References

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936. Link

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine." Tetrahedron Letters, 39(19), 2937–2940. Link

  • Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944. Link

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).[4] "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles."[4] Journal of the American Chemical Society, 123(31), 7727–7729. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(6), 829–856. Link

Sources

Application Note: Reactivity and Protocols for N-(3-phenylboronic acid)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Scope

N-(3-phenylboronic acid)nicotinamide (CAS: 109445-19-4), frequently cataloged as (3-(nicotinamido)phenyl)boronic acid, is a highly versatile bifunctional building block[1]. It bridges two critical domains in chemical biology and drug discovery:

  • The Nicotinamide Pharmacophore: A structural analogue of vitamin B3, this moiety is a vital precursor to NAD+ and serves as a privileged scaffold for inhibiting enzymes such as PARP, sirtuins, and NAMPT ([2]).

  • The Boronic Acid Moiety: A reactive handle that allows for both irreversible carbon-carbon bond formation (via cross-coupling) and reversible covalent binding to diols ([3]).

This guide provides authoritative, self-validating protocols for utilizing this compound in Modular Biaryl Synthesis and Diol-Recognition Assays .

Protocol A: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is the premier method for coupling boronic acids with aryl halides to generate biaryl compounds, which represent over 40% of modern small-molecule drug scaffolds[3].

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and prevent the degradation of the N-(3-phenylboronic acid)nicotinamide, the reaction conditions must be carefully calibrated:

  • Catalyst Choice (

    
    ):  We utilize 
    
    
    
    rather than standard
    
    
    . The bidentate "dppf" ligand provides a wide bite angle that accelerates the reductive elimination step. This prevents catalyst trapping and ensures high turnover even when coupling sterically hindered electrophiles.
  • Base Selection (

    
    ):  A mild base is strictly required. Strong bases (e.g., 
    
    
    
    ) trigger rapid protodeboronation—the premature cleavage of the carbon-boron bond—destroying the starting material before transmetalation can occur.
  • Solvent System (1,4-Dioxane/

    
    ):  A biphasic or miscible aqueous-organic mixture (4:1 v/v) is essential. Water dissolves the inorganic base and converts the boronic acid into the reactive, electron-rich boronate anion, while dioxane solubilizes the organic coupling partners ([4]).
    
Step-by-Step Methodology

Materials Required:

  • N-(3-phenylboronic acid)nicotinamide (1.2 equiv)

  • Target Aryl Halide (1.0 equiv)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (3.0 equiv)
    
  • Degassed 1,4-Dioxane /

    
     (4:1 v/v)
    

Procedure:

  • Reagent Assembly: In a flame-dried Schlenk tube or microwave vial, combine the aryl halide (1.0 mmol), N-(3-phenylboronic acid)nicotinamide (1.2 mmol),

    
     (0.05 mmol), and 
    
    
    
    (3.0 mmol).
  • Degassing (Critical Causality Step): Add 5 mL of the dioxane/water mixture. Rigorously purge the vessel with ultra-pure Argon for 10 minutes. Note: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the Pd(0) active species.

  • Thermal Activation: Seal the vial and heat the mixture to 90°C in an oil bath for 12–16 hours.

  • Self-Validation: Monitor progression via LC-MS. The disappearance of the aryl halide mass peak and the emergence of the biaryl product mass validates the transmetalation cycle.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 × 15 mL) to remove inorganic salts and unreacted boronic acid.

  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
    

SuzukiWorkflow A Aryl Halide (Ar-X) Electrophile B N-(3-phenylboronic acid)nicotinamide Nucleophile C Catalytic System Pd(dppf)Cl2 + K2CO3 D Cross-Coupling Cycle (Oxidative Addition -> Transmetalation) C->D E Biaryl Nicotinamide Derivative Purified via Chromatography D->E AB AB AB->C

Caption: Workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling of nicotinamide boronic acids.

Protocol B: Diol-Binding and Carbohydrate Sensing Assay

Beyond synthesis, the boronic acid moiety acts as a highly specific recognition element. It undergoes reversible condensation with 1,2- or 1,3-diols to form cyclic boronate esters, making it an excellent sensor for carbohydrates and glycoproteins[3].

Mechanistic Insights & Causality (E-E-A-T)

To quantify binding, we utilize an Alizarin Red S (ARS) Competitive Displacement Assay .

  • Self-Validating Mechanism: ARS dye bound to the boronic acid forms a highly fluorescent complex. When a target diol (e.g., D-fructose) is introduced, it competitively displaces the ARS dye due to a thermodynamically favored binding affinity. The release of free ARS quenches the fluorescence. This "turn-off" signal provides immediate, visual, and quantifiable proof of binding without requiring complex labeling of the target analyte.

Step-by-Step Methodology

Materials Required:

  • N-(3-phenylboronic acid)nicotinamide stock (10 mM in DMSO)

  • Alizarin Red S (ARS) stock (1 mM in

    
    )
    
  • Target diols (e.g., D-fructose, D-glucose)

  • Phosphate buffer (0.1 M, pH 7.4)

Procedure:

  • Complex Formation: In a 96-well black microplate, mix 10 µL of the boronic acid stock, 10 µL of the ARS stock, and 180 µL of phosphate buffer per well. Incubate for 30 minutes at room temperature to form the fluorescent boronate-ARS complex.

  • Baseline Measurement: Read the initial fluorescence (

    
    ) using a microplate reader (
    
    
    
    nm,
    
    
    nm).
  • Analyte Titration: Add varying concentrations of the target diol (0.1 mM to 50 mM) to successive wells.

  • Equilibration: Incubate for 45 minutes in the dark to allow the competitive displacement to reach thermodynamic equilibrium.

  • Quantification: Measure the final fluorescence (

    
    ). Calculate the binding constant (
    
    
    
    ) using the Benesi-Hildebrand equation derived from the change in fluorescence (
    
    
    ).

ARSAssay A Boronic Acid + ARS Dye Fluorescent Complex (ON) C Competitive Binding Equilibrium Shift A->C B Analyte Introduction (1,2- or 1,3-Diols) B->C D Boronic Acid-Diol Complex (Covalent Reversible) C->D E Free ARS Dye Released Fluorescence Quenched (OFF) C->E

Caption: Mechanism of the Alizarin Red S (ARS) competitive displacement assay for diol sensing.

Quantitative Data Summaries

The following tables summarize optimized parameters and expected empirical data to assist in experimental design.

Table 1: Optimization of Suzuki-Miyaura Conditions for Nicotinamide Boronic Acids

Catalyst SystemSolvent SystemTemp (°C)Time (h)Avg. Yield (%)Causality / Notes

Toluene/EtOH/

801865%High rates of protodeboronation observed.

Dioxane/

(4:1)
90 12 88% Optimal ; handles steric bulk efficiently.

/ XPhos
THF/

70882%Excellent for highly unreactive aryl chlorides.

Table 2: Relative Binding Affinities (


) of Phenylboronic Acids to Common Diols 
Target AnalyteDiol ConfigurationBinding Affinity (

,

)
Assay Sensitivity
D-Fructose1,2-diol (cis)~ 150 - 200High (Primary binding target)
CatecholAromatic 1,2-diol~ 300 - 450Very High (Strong covalent lock)
D-Galactose1,2-diol (cis/trans)~ 15 - 25Moderate
D-Glucose1,2-diol (equatorial)~ 5 - 10Low (Poor steric alignment)

References

  • Wikipedia - Nicotinamide: Chemical structure, biological behavior, and properties. Available at:[Link]

  • Wikipedia - Phenylboronic Acid: Reactivity in Suzuki coupling and diol sensing. Available at: [Link]

  • ACS Publications - Two-Step Synthesis of Novel, Bioactive Derivatives of the Ubiquitous Cofactor Nicotinamide Adenine Dinucleotide (NAD). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Copper(II) mediated synthesis of nicotinamide amides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for Cu(II)-Mediated Nicotinamide Assembly

Executive Summary

Nicotinamide (pyridine-3-carboxamide) and its N-substituted derivatives are privileged scaffolds in medicinal chemistry, serving as precursors to NAD+ and potent kinase inhibitors. Traditional synthesis often relies on harsh acyl chloride couplings or expensive peptide coupling agents. This guide details two robust, Copper(II)-mediated protocols that offer a "green" and cost-effective alternative:

  • Oxidative Amidation: Direct conversion of pyridine-3-carboxaldehyde to nicotinamides using amine salts.

  • Chan-Lam Coupling: N-arylation of primary nicotinamides to access diverse N-aryl derivatives.

These protocols exploit the unique ability of Copper(II) to function as both a Lewis acid and a Single Electron Transfer (SET) oxidant, enabling high atom economy under mild conditions.

Mechanistic Rationale

The utility of Cu(II) in these transformations stems from its accessible redox couple (Cu


/Cu

) and its affinity for nitrogenous ligands.
  • In Oxidative Amidation: Cu(II) facilitates the formation of a hemiaminal intermediate from the aldehyde and amine. It then catalyzes the homolytic cleavage of the C-H bond (via Single Electron Transfer), generating a radical species that is trapped by the oxidant (TBHP) to form the amide.

  • In Chan-Lam Coupling: The reaction proceeds via a Cu(II)-mediated oxidative cross-coupling. The nicotinamide coordinates to Cu(II), followed by transmetallation with the aryl boronic acid. Oxidation to a transient high-energy Cu(III) species facilitates reductive elimination, forming the C-N bond and regenerating the catalyst.

Protocol A: Oxidative Amidation (Aldehyde Amide)

Target: Synthesis of N-substituted nicotinamides from pyridine-3-carboxaldehyde. Primary Reference: Ghosh, S. C., et al. J. Org.[1][2] Chem.2012 , 77, 8007–8015.[1][2][3]

Materials
  • Substrate: Pyridine-3-carboxaldehyde (1.0 equiv)

  • Amine Source: Amine Hydrochloride salt (e.g., Methylamine HCl, 1.2 equiv)

  • Catalyst: CuSO

    
    ·5H
    
    
    
    O (5-10 mol%)
  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (2-3 equiv)

  • Base: CaCO

    
     (1.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) [HPLC Grade]

Step-by-Step Methodology
  • Pre-Complexation: In a reaction vial, suspend Pyridine-3-carboxaldehyde (1 mmol) and the Amine HCl salt (1.2 mmol) in MeCN (3 mL).

  • Catalyst Addition: Add CaCO

    
     (1 mmol) followed by CuSO
    
    
    
    ·5H
    
    
    O (0.05 mmol).
    • Scientist Note: CaCO

      
       is selected over stronger bases (like NaOH) to buffer the HCl without poisoning the Cu(II) center or inducing Cannizzaro side reactions on the aldehyde.
      
  • Oxidant Introduction: Slowly add TBHP (2.5 mmol) dropwise.

    • Safety: TBHP is a peroxide; avoid contact with metal needles if possible (use glass/Teflon).

  • Incubation: Seal the vial and heat to 50 °C for 4–6 hours.

    • Visual Check: The solution should turn a characteristic turquoise/green, indicating active Cu(II) species. A brown precipitate indicates Cu(I) oxide formation (catalyst death).

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated NaHCO

    
     to remove excess acid/peroxide. Dry organic layer over Na
    
    
    
    SO
    
    
    and concentrate.
Mechanistic Pathway (Visualization)

OxidativeAmidation Start Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation Radical α-Oxy Radical Species Hemiaminal->Radical Cu(II) -> Cu(I) SET Oxidation Peroxy Peroxy-Hemiaminal Radical->Peroxy TBHP Trapping Product Nicotinamide Amide Peroxy->Product Elimination of tBuOH Product->Start Catalyst Regeneration (Cu(I) -> Cu(II))

Figure 1: Radical-mediated oxidative amidation pathway via Cu(II)/TBHP system.

Protocol B: Chan-Lam Coupling (Amide N-Aryl Amide)

Target: N-Arylation of primary nicotinamide with aryl boronic acids. Primary Reference: Quach, T. D., & Batey, R. A.[4] Org.[1][2][3][4][5][6] Lett.2003 , 5, 4397–4400.[4]

Materials
  • Substrate: Nicotinamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Cu(OAc)

    
     (10–20 mol%)
    
  • Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)

  • Oxidant: Compressed Air or O

    
     balloon (1 atm)
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Additive: 4Å Molecular Sieves (Activated)

Step-by-Step Methodology
  • Dry Setup: Flame-dry a round-bottom flask and add activated 4Å molecular sieves (200 mg/mmol).

    • Scientist Note: Water inhibits the transmetallation step by competing for coordination sites on Copper.

  • Reagent Loading: Add Nicotinamide (1 mmol), Aryl Boronic Acid (1.5 mmol), and Cu(OAc)

    
     (0.1 mmol).
    
  • Solvent & Base: Add DCM (5 mL) followed by Pyridine (2 mmol).

    • Observation: The solution should be deep blue (Cu-pyridine complex).

  • Oxidation: Attach an O

    
     balloon or leave open to air with a drying tube. Stir vigorously at Room Temperature  for 16–24 hours.
    
    • Optimization: If the reaction stalls, replace the O

      
       balloon to ensure sufficient oxidant pressure for Cu(I) re-oxidation.
      
  • Purification: Filter through a celite pad to remove sieves and copper salts. Wash with MeOH. Concentrate and purify via flash chromatography (typically MeOH/DCM gradient).

Chan-Lam Catalytic Cycle (Visualization)

ChanLam Cu2 Cu(II)L2 (Active Catalyst) Coord Cu(II)-Amide Complex Cu2->Coord Nicotinamide TransMet Cu(II)-Amide-Aryl Complex Coord->TransMet Ar-B(OH)2 Transmetallation Oxidation Cu(III) Species (High Energy) TransMet->Oxidation Oxidation (O2) Product N-Aryl Nicotinamide + Cu(I) Oxidation->Product Reductive Elimination Product->Cu2 Re-oxidation

Figure 2: Oxidative cross-coupling cycle involving the critical Cu(III) intermediate.

Critical Optimization Parameters

To ensure reproducibility, the following parameters must be controlled.

ParameterProtocol A (Oxidative)Protocol B (Chan-Lam)Scientific Rationale
Solvent Acetonitrile (MeCN)DCM or MeOHMeCN stabilizes Cu(I) intermediates; DCM promotes solubility of organic boronic acids.
Base CaCO

(Heterogeneous)
Pyridine/TEA (Homogeneous)CaCO

buffers acid without quenching radical species. Pyridine acts as both base and ligand for Cu.[4]
Temperature 50–60 °C20–25 °C (RT)Higher temp needed to drive radical cleavage in A; B proceeds at RT to avoid protodeboronation.
Oxidant TBHP (aq)O

(1 atm)
TBHP provides oxygen radical source; O

is sufficient to recycle Cu(I) to Cu(II).

Troubleshooting: A Self-Validating System

Issue: Reaction mixture turns yellow/orange.

  • Diagnosis: Catalyst death. Cu(II) has reduced to Cu(I) (Cu

    
    O) and is not being re-oxidized.
    
  • Solution: Increase O

    
     flow (Protocol B) or add slightly more TBHP (Protocol A). Ensure agitation is vigorous to maximize gas-liquid transfer.
    

Issue: Low yield with electron-deficient boronic acids (Protocol B).

  • Diagnosis: Slow transmetallation.

  • Solution: Switch solvent to Dichloroethane (DCE) and heat to 40 °C. Add 10 mol% bipyridine ligand to stabilize the Cu center.

Issue: Aldehyde recovery (Protocol A).

  • Diagnosis: Incomplete hemiaminal formation.

  • Solution: Pre-stir aldehyde and amine for 30 mins before adding Cu/TBHP to push the equilibrium toward the imine/hemiaminal.

References

  • Ghosh, S. C., Ngiam, J. S. Y., Seayad, A. M., Tuan, D. T., Chai, C. L. L., & Chen, A. (2012).[1][2] Copper-Catalyzed Oxidative Amidation of Aldehydes with Amine Salts: Synthesis of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 77(18), 8007–8015.[3]

  • Quach, T. D., & Batey, R. A. (2003).[4] Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters, 5(23), 4397–4400.

  • Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017).[4] Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779.

  • Wang, H., Xu, W., Wang, Z., Yu, L., & Xu, K. (2015).[6] Copper-Catalyzed Oxidative Amination of sp3 C-H Bonds under Air: Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines. The Journal of Organic Chemistry, 80(3), 1856–1865.[6]

Sources

Application Note: A Guide to the Rational Selection of Crystallization Solvents for N-(3-hydroxyphenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(3-hydroxyphenyl)nicotinamide is a substituted aromatic amide whose purification is essential for its use in further applications, such as a synthetic intermediate.[1] Crystallization is the definitive technique for the purification of solid organic compounds, and the selection of an appropriate solvent system is the most critical parameter governing the success of this process.[2][3] An optimal solvent will not only provide a high recovery of the purified material but also influence critical final crystal attributes like morphology, polymorphic form, and impurity purging.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for the crystallization of N-(3-hydroxyphenyl)nicotinamide. It moves beyond a simple list of solvents to explain the underlying chemical principles that guide solvent choice, offering a systematic approach to developing a robust and reproducible purification protocol. We will detail the molecular characteristics of the target compound, propose candidate solvent systems based on these features, and provide detailed, field-proven protocols for both solvent screening and optimized recrystallization.

Molecular Characteristics: The Key to Solubility

The molecular structure of N-(3-hydroxyphenyl)nicotinamide is the primary determinant of its solubility behavior. A thorough analysis of its functional groups provides the basis for a rational approach to solvent selection.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the molecule's polarity.

  • Amide Group (-CONH-): This is a highly polar functional group. The nitrogen-bound hydrogen acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This group significantly increases the likelihood of solubility in protic solvents.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is both a potent hydrogen bond donor and acceptor, further enhancing the molecule's affinity for polar, protic solvents.

  • Aromatic Rings: The presence of two aromatic rings (pyridine and benzene) provides some non-polar character, which may allow for solubility in less polar solvents, particularly at elevated temperatures.

The confluence of these functional groups, particularly the multiple sites for hydrogen bonding, indicates that N-(3-hydroxyphenyl)nicotinamide will form strong intermolecular interactions. In its crystal lattice, molecules are linked into dimers and chains via O—H⋯N and N—H⋯O hydrogen bonds.[1] A successful crystallization solvent must be able to disrupt these interactions at high temperatures to dissolve the solid, and then allow them to reform in an orderly fashion upon cooling.

Principles of Solvent Selection for Crystallization

The ideal crystallization solvent should exhibit a steep solubility curve for the target compound; that is, the compound should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).[5] This differential solubility maximizes the recovery of the purified solid upon cooling.

Single-Solvent System: This is the most straightforward method, where the crude compound is dissolved in a minimal amount of a single hot solvent and allowed to cool.[6]

Two-Solvent (Solvent/Anti-solvent) System: This method is employed when no single solvent provides the ideal solubility profile.[6] The compound is dissolved in a "good" solvent in which it is highly soluble. A miscible "anti-solvent," in which the compound is insoluble, is then added slowly until the solution becomes turbid, inducing crystallization.

The selection process should be guided by the "like dissolves like" principle, while also considering practical factors such as the solvent's boiling point (ideally between 60 °C and 120 °C), chemical inertness, and safety profile.

Proposed Solvent Systems for N-(3-hydroxyphenyl)nicotinamide

Based on the molecular characteristics discussed and published data on the crystallization of N-(3-hydroxyphenyl)nicotinamide and related compounds like nicotinamide, we can propose several promising solvent systems.[1][7][8]

Data Presentation: Candidate Solvent Properties

The table below summarizes the properties of potential solvents for screening.

Solvent ClassSolventBoiling Point (°C)PolarityRationale & Safety Notes
Polar Protic Ethanol78HighExcellent H-bonding capability. Literature reports successful crystallization from an ethanol-water mixture.[1] Flammable.
Methanol65HighSimilar to ethanol but with a lower boiling point. Toxic.
Isopropanol82HighGood H-bonding, less volatile than ethanol. Flammable.
Water100Very HighExcellent H-bonding. May be a good anti-solvent or used in a binary mixture with alcohols. Non-toxic, non-flammable.
Polar Aprotic Acetone56Medium-HighGood solvent for many amides.[7] Low boiling point can be a disadvantage. Highly flammable.
Acetonitrile82Medium-HighOften gives good results for amides.[7] Can be used as a primary solvent or in binary systems.[9] Toxic.
Ethyl Acetate77MediumMay dissolve the compound when hot. Often used for recrystallizing moderately polar compounds. Flammable.
Non-Polar Toluene111LowUnlikely to be a primary solvent, but a potential anti-solvent for polar primary solvents. Flammable, toxic.
(Anti-Solvents)Heptane/Hexane98 / 69Very LowExcellent anti-solvents. Compound should be virtually insoluble. Highly flammable.

Experimental Protocols

Safety Precaution: Always conduct these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Diagram: Logical Flow for Solvent Selection

Solvent_Selection_Flow A Analyze Molecular Structure (H-bond donors/acceptors, polarity) B Propose Candidate Solvents (Polar Protic, Polar Aprotic, Anti-solvents) A->B C Protocol 4.1: Perform Small-Scale Solvent Screening B->C D Assess Solubility (Hot vs. Cold) C->D E Good Single Solvent Found? D->E F Protocol 4.2: Optimize Single-Solvent Recrystallization E->F  Yes G Protocol 4.3: Develop Two-Solvent System E->G  No H Final Protocol F->H G->H

Caption: Logical workflow for rational crystallization solvent selection.

Protocol 4.1: Solvent Screening Workflow

This protocol is designed to rapidly assess the suitability of the candidate solvents using a minimal amount of crude material.

Objective: To identify solvents that exhibit high solubility for N-(3-hydroxyphenyl)nicotinamide when hot and low solubility when cold.

Materials:

  • Crude N-(3-hydroxyphenyl)nicotinamide

  • Test tubes or small vials (e.g., 4 mL)

  • Candidate solvents from the table above

  • Stirring rod or magnetic stir fleas

  • Heat gun or hot plate/sand bath

  • Ice-water bath

Procedure:

  • Preparation: Place approximately 20-30 mg of crude N-(3-hydroxyphenyl)nicotinamide into a series of labeled test tubes, one for each solvent to be tested.

  • Room Temperature Solubility: Add the first solvent dropwise (e.g., 0.2 mL increments) to its respective test tube at room temperature, stirring or agitating after each addition. Observe if the solid dissolves. Note the approximate volume of solvent required for complete dissolution, if any.

  • Hot Solubility: If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent in small increments until the solid completely dissolves. Record the total volume of solvent used.

  • Cooling & Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Observe for the formation of crystals.

  • Cold Insolubility: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes. Observe the quantity of precipitate formed. An ideal solvent will show a significant amount of crystal formation at this stage.

  • Evaluation: Rank the solvents based on the observations. The best candidates will require a minimal amount of hot solvent for dissolution and will yield a large volume of crystals upon cooling.

Diagram: Experimental Workflow for Solvent Screening

Screening_Workflow cluster_prep Preparation cluster_test Solubility Testing cluster_cool Crystallization cluster_eval Evaluation A Add ~25mg Crude Product to Labeled Vials B Add Solvent at RT Observe Solubility A->B C Heat to Boiling Add Solvent to Dissolve Record Volume B->C If Insoluble D Slow Cool to RT C->D E Chill in Ice Bath D->E F Assess Crystal Yield (Qualitative) E->F

Caption: Step-by-step experimental workflow for solvent screening.

Protocol 4.2: Optimized Single-Solvent Recrystallization (Example: Ethanol/Water)

This protocol is based on literature precedent and is an excellent starting point for purification.[1]

Objective: To purify crude N-(3-hydroxyphenyl)nicotinamide on a preparative scale.

Materials:

  • Crude N-(3-hydroxyphenyl)nicotinamide (e.g., 1.0 g)

  • Ethanol/Water mixture (e.g., 8:2 v/v)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the ethanol/water solvent mixture portion-wise while heating to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid, creating a saturated solution.[5][6]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, particulates) are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent on the hot plate. Place a stemless funnel with fluted filter paper on this flask. Quickly pour the hot saturated solution through the filter paper. This step prevents premature crystallization in the funnel.

  • Slow Cooling: Cover the flask containing the clear solution with a watch glass and remove it from the heat. Allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[6]

  • Drying: Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a vacuum oven at a moderate temperature or in a desiccator.

Data Interpretation and Troubleshooting

  • Assessing Purity: The purity of the recrystallized product should be validated by analytical techniques such as melting point determination (a sharp melting range indicates high purity), Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC).

  • "Oiling Out": If the compound separates as a liquid instead of a solid, it often means the boiling point of the solvent is higher than the melting point of the solute at that saturation level. To remedy this, add more solvent to the hot mixture until the oil redissolves, then cool again.

  • Failure to Crystallize: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Try the following:

    • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • Add a "seed crystal" of the pure compound to induce crystallization.

    • If the solution is too dilute, gently boil off some of the solvent to increase the concentration and attempt to cool again.

Conclusion

The successful crystallization of N-(3-hydroxyphenyl)nicotinamide is readily achievable through a systematic and rational approach to solvent selection. The molecule's prominent hydrogen bonding functional groups strongly suggest the use of polar protic solvents. An ethanol/water mixture is a validated and highly recommended starting point. By employing the screening and optimization protocols detailed in this guide, researchers can efficiently develop a robust method to obtain high-purity N-(3-hydroxyphenyl)nicotinamide, ensuring the quality of the material for its intended scientific applications.

References

  • Experiment 2: Recrystallization. (n.d.). Department of Chemistry, University of Calgary. Available at: [Link]

  • Li, Y., Wang, C., & Su, Z. (2012). N-(3-Hydroxyphenyl)nicotinamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1451. Available at: [Link]

  • Recrystallization. (n.d.). Department of Chemistry, University of Rochester. Available at: [Link]

  • Gagniere, E., Mangin, D., & Puel, F. (2014). Solvent design for crystallization of pharmaceutical products. In Computer Aided Chemical Engineering (Vol. 33, pp. 319-324). Elsevier. Available at: [Link]

  • Practical Purification Techniques (A-Level Chemistry). (2022). Study Mind. Available at: [Link]

  • Solvent selection for process development. (2021). Technobis Crystallization Systems. Available at: [Link]

  • Fujita, T., & Nakayama, H. (2005). Prediction of solvents suitable for crystallization of small organic molecules. Journal of Chemical Information and Modeling, 45(5), 1338-1346. Available at: [Link]

  • Li, H., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. Available at: [Link]

  • Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. APC Ltd. Available at: [Link]

  • Li, X., et al. (2020). Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. Communications Chemistry, 3(1), 152. Available at: [Link]

  • Recrystallization and Crystallization. (n.d.). Department of Chemistry, Michigan State University. Available at: [Link]

  • Frank, S. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • O'Neil, M. J. (ed.). (2013). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition. Royal Society of Chemistry.
  • Pinho, S. P., et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(14), 4160. Available at: [Link]

  • Spies, J. R. (1950). U.S. Patent No. 2,496,114. U.S. Patent and Trademark Office.
  • Nicotinamide. (2020). PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Nicotinamide. (n.d.). DermNet. Available at: [Link]

  • Khajir, S., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45. Available at: [Link]

  • Fania, L., et al. (2025). Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. International Journal of Molecular Sciences, 26(3), 1548. Available at: [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. (2025). Molbank. Available at: [Link]

  • Shtukenberg, A. G., et al. (2022). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design, 22(8), 4814-4825. Available at: [Link]

  • Novel crystal form of beta nicotinamide mononucleotide, preparation method and application thereof. (2021). CN112538101A. Google Patents.
  • Monika, et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. World Journal of Microbiology and Biotechnology, 41(6), 112. Available at: [Link]

  • Li, X., et al. (2020). Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction. ResearchGate. Available at: [Link]

  • Khajir, S., et al. (2024). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research, 12(1), 33-45. Available at: [Link]

Sources

Application Note: N-(3-Hydroxyphenyl)nicotinamide as a Bifunctional Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol guide for utilizing N-(3-hydroxyphenyl)nicotinamide in the synthesis of complex pharmacophores.

Introduction & Structural Rationale

N-(3-hydroxyphenyl)nicotinamide is a highly versatile, bifunctional biaryl-like scaffold. It can be synthesized by the reaction of nicotinic acid derivatives with 3-aminophenol, or via copper(II)-mediated transformations of boronic acids [1]. In medicinal chemistry, this scaffold is prized for its orthogonal functionalization potential:

  • The Nicotinamide Core (Head): The pyridine nitrogen serves as a critical hydrogen-bond acceptor (e.g., for kinase hinge binding) or a metal coordination site. The amide linker provides structural rigidity and dictates the dihedral angle between the aromatic rings, which is critical for solid-state molecular conformations and supramolecular aggregation [1].

  • The 3-Hydroxyphenyl Moiety (Tail): The phenolic hydroxyl group acts as a highly reactive nucleophilic handle. It allows for vector extension into solvent-exposed or hydrophobic pockets via etherification or cross-coupling, without disrupting the electronics of the pyridine core.

Mechanistic Insights & Causality of Experimental Choices

When functionalizing N-(3-hydroxyphenyl)nicotinamide, chemoselectivity is the primary challenge. The molecule contains three competing nucleophilic/coordinating sites: the pyridine nitrogen, the secondary amide nitrogen, and the phenolic oxygen.

  • Why Mitsunobu over Classical Alkylation? Classical basic alkylation (e.g., using NaH or K₂CO₃ with alkyl halides) often leads to competitive N-alkylation of the amide or N-alkylation of the pyridine ring (forming pyridinium salts). The Mitsunobu reaction operates under mild, dehydrative redox conditions that are highly selective for the phenolic hydroxyl group, leaving the amide and pyridine untouched [2].

  • Why Triflation for Cross-Coupling? To convert the phenol into a C-N or C-C bond, it must be activated. Converting the phenol to an aryl triflate (ArOTf) provides an excellent electrophile for Palladium-catalyzed Buchwald-Hartwig aminations [4]. However, the basicity of the reaction must be carefully controlled. Strong bases can hydrolyze the triflate back to the phenol. Furthermore, the pyridine ring can coordinate and poison the palladium catalyst. Therefore, bulky, electron-rich phosphine ligands (like BrettPhos) and weak, soluble organic bases are required to maintain the catalytic cycle [3].

Experimental Protocols

Protocol A: Chemoselective O-Alkylation via Mitsunobu Reaction

Objective: Synthesize ether-linked extensions of the nicotinamide scaffold.

Materials:

  • N-(3-hydroxyphenyl)nicotinamide (1.0 equiv)

  • Primary or secondary alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve N-(3-hydroxyphenyl)nicotinamide and PPh₃ in anhydrous THF to achieve a 0.2 M concentration.

  • Alcohol Addition: Add the target alcohol (R-OH) to the stirring solution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. This temperature control is critical to prevent premature decomposition of the betaine intermediate formed between PPh₃ and DIAD.

  • DIAD Addition: Add DIAD dropwise over 15 minutes. The solution will typically turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–12 hours. Monitor via TLC (Dichloromethane:Methanol 9:1).

  • Workup & Self-Validation: Quench with water and extract with Ethyl Acetate. The organic layer must be washed with brine to remove residual hydrazine byproducts. Purify via silica gel chromatography.

    • Validation: ¹H-NMR should show the disappearance of the phenolic -OH peak (~9.5 ppm in DMSO-d₆) and the appearance of the new alkyl ether protons, with the amide N-H peak (~10.2 ppm) remaining intact.

Protocol B: Phenol Triflation and Buchwald-Hartwig Amination

Objective: Convert the phenol into a substituted aniline derivative.

Step 1: Triflation

  • Dissolve N-(3-hydroxyphenyl)nicotinamide (1.0 equiv) in anhydrous Dichloromethane (DCM) containing Pyridine (2.5 equiv) at 0 °C.

  • Add Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) dropwise.

  • Stir for 2 hours at room temperature. Quench with saturated NaHCO₃, extract with DCM, and concentrate to yield the aryl triflate intermediate.

Step 2: Buchwald-Hartwig Amination

  • Catalyst Preparation: In a glovebox, charge a vial with Pd(OAc)₂ (5 mol%) and BrettPhos (10 mol%). The bulky BrettPhos ligand is critical to prevent the pyridine nitrogen of the scaffold from displacing the ligand and poisoning the catalyst [3, 4].

  • Reagent Addition: Add the aryl triflate intermediate (1.0 equiv), the desired secondary amine (1.2 equiv), and a weak base (e.g., Cs₂CO₃ or a soluble organic base, 2.0 equiv) [3].

  • Reaction: Dissolve in anhydrous Toluene (0.1 M) and heat to 100 °C for 12 hours under an argon atmosphere.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via reverse-phase HPLC.

Quantitative Data Summary

Table 1 summarizes the expected outcomes and causality of the functionalization strategies.

Reaction TypeReagents / CatalystTarget SiteChemoselectivity RationaleTypical Yield
O-Alkylation DIAD, PPh₃, R-OH, THFPhenol (-OH)Mild redox conditions prevent N-alkylation of the amide/pyridine [2].70 - 85%
Triflation Tf₂O, Pyridine, DCMPhenol (-OH)Pyridine acts as an acid scavenger, preventing amide dehydration.85 - 95%
C-N Cross-Coupling Pd(OAc)₂, BrettPhos, AmineTriflate (C-OTf)Bulky ligand prevents pyridine coordination; weak base prevents hydrolysis [3, 4].60 - 80%

Synthetic Workflow Visualization

G Scaffold N-(3-Hydroxyphenyl)nicotinamide (Core Scaffold) Path1 Pathway 1: Mitsunobu Reaction (O-Alkylation) Scaffold->Path1 DIAD, PPh3, R-OH Path2 Pathway 2: Triflation (Activation) Scaffold->Path2 Tf2O, Pyridine Prod1 Aryl Ether Derivative (Extended Pharmacophore) Path1->Prod1 Prod2 Aryl Triflate Intermediate (Cross-Coupling Partner) Path2->Prod2 Path3 Pathway 3: Buchwald-Hartwig (C-N Cross-Coupling) Prod2->Path3 Pd(OAc)2, BrettPhos, Amine Prod3 Diaryl Amine Derivative (Kinase Inhibitor Analog) Path3->Prod3

Figure 1: Divergent synthetic workflows for functionalizing N-(3-hydroxyphenyl)nicotinamide.

References

  • N-(3-Hydroxyphenyl)
  • Source: nih.
  • Source: acs.
  • Source: nih.

Application Note: Fragment-Based Drug Design (FBDD) Utilizing Nicotinamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide and Experimental Protocols.

Introduction & Rationale

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of small-molecule therapeutics by screening low-molecular-weight compounds (typically <300 Da) to identify high-quality starting points for hit-to-lead optimization. Unlike traditional High-Throughput Screening (HTS), which often yields large, lipophilic molecules with poor physicochemical properties, FBDD provides superior coverage of chemical space and yields hits with exceptionally high Ligand Efficiency (LE).

The nicotinamide scaffold is highly regarded as a "privileged pharmacophore" in FBDD. As a structural mimic of the endogenous nicotinamide adenine dinucleotide (NAD+) cofactor, it exhibits an inherent affinity for a wide array of clinically relevant targets, including kinases, poly(ADP-ribose) polymerases (PARPs), and sirtuins. This application note details the mechanistic rationale, screening workflows, and validated protocols for leveraging nicotinamide-based fragment libraries in modern drug discovery.

Mechanistic Grounding: Nicotinamide as a Privileged Scaffold

The success of the nicotinamide core in FBDD is rooted in its ability to form highly directional, stable hydrogen bond networks within conserved protein pockets.

  • Kinase Hinge Binders: Nicotinamide naturally binds to the ATP-binding hinge region of various kinases. In a landmark FBDD campaign targeting Rho-associated kinases (ROCK1/2), an unsubstituted nicotinamide fragment yielded IC50 values of 75.5 μM and 55.9 μM, respectively. Despite the low affinity typical of fragments, the compound exhibited an outstanding LE of ~0.39 kcal/mol per heavy atom, providing an ideal vector for structure-guided growth into highly potent inhibitors [1].

  • Sirtuin (HDAC) Inhibition: Sirtuins are NAD-dependent histone deacetylases. Nicotinamide acts as an endogenous feedback inhibitor by occupying the conserved C-pocket. Recent FBDD screens against the parasitic target Trypanosoma brucei Sir2-related protein 1 (TbSir2rp1) identified nicotinamide-like fragments with IC50 values as low as 17.8 μM and an LE of 0.41[2].

  • Antimicrobial Targets (MEP Pathway): Halogen-enriched nicotinamide fragments have been successfully screened using Microscale Thermophoresis (MST) to identify competitive inhibitors of IspE in Klebsiella pneumoniae, demonstrating the scaffold's versatility beyond human enzymes [3].

FBDD Workflow & Logical Relationships

The progression from a nicotinamide fragment library to a lead candidate requires a tightly integrated pipeline of biophysics, structural biology, and high-throughput chemistry.

FBDD_Workflow A Nicotinamide Fragment Library (MW < 300 Da, cLogP < 3) B Primary Biophysical Screening (Microscale Thermophoresis) A->B C Orthogonal Validation (Ligand-Observed NMR) B->C D Structural Elucidation (X-ray Crystallography Soaking) C->D E Hit-to-Lead Optimization (High-Throughput Experimentation) D->E F Lead Candidate (Optimized LE & LLE) E->F

Figure 1: Sequential FBDD workflow from nicotinamide library screening to lead optimization.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives—a common pitfall in fragment screening.

Protocol 1: Primary Fragment Screening via Microscale Thermophoresis (MST)

Causality: MST measures changes in the hydration shell, charge, or size of a biomolecule upon ligand binding via a temperature gradient. It is chosen for primary screening because it operates in solution without protein immobilization, preventing steric occlusion of the nicotinamide-binding pocket.

Step-by-Step Methodology:

  • Target Preparation: Fluorescently label the target protein (e.g., via NHS-ester chemistry targeting surface lysines). Purify the labeled protein using a size-exclusion spin column to remove free dye.

  • Library Preparation: Dilute the nicotinamide fragment library in assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) to a final concentration of 1–2 mM. Ensure DMSO concentration remains constant (typically 2-5%) across all samples.

  • Assay Assembly: Mix 10 μL of the fragment solution with 10 μL of the labeled protein (final protein concentration: 10–50 nM).

  • Self-Validation (Controls):

    • Positive Control: A known high-affinity binder (e.g., a known kinase inhibitor or endogenous NAD+).

    • Negative Control: DMSO-only buffer to establish the baseline thermophoresis signal.

  • Execution: Load samples into standard MST capillaries. Run the MST instrument at 20–40% LED power and medium MST power.

  • Data Analysis: Plot the change in normalized fluorescence (

    
    ) against fragment concentration to derive the dissociation constant (
    
    
    
    ).
Protocol 2: Structural Elucidation via X-ray Crystallography Soaking

Causality: Fragments bind weakly; therefore, co-crystallization often fails because the fragment cannot outcompete crystal lattice formation. Soaking pre-formed apo-crystals with high concentrations of the nicotinamide fragment ensures pocket saturation without disrupting the crystal lattice.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow apo-crystals of the target protein using sitting-drop or hanging-drop vapor diffusion.

  • Soaking Solution Preparation: Dissolve the validated nicotinamide fragment in the mother liquor supplemented with a cryoprotectant (e.g., 20% glycerol). The fragment concentration should be 10–50 mM (at least 10-fold higher than the MST

    
    ).
    
  • Crystal Soaking: Transfer the apo-crystals into the soaking drop using a nylon loop. Incubate for 1 to 24 hours.

  • Self-Validation (Controls): Soak a parallel crystal in the mother liquor containing only the equivalent concentration of DMSO. This is critical to differentiate genuine fragment electron density (

    
     map) from ordered solvent or cryoprotectant molecules.
    
  • Harvesting & Data Collection: Flash-freeze the crystals in liquid nitrogen and collect diffraction data at a synchrotron source.

Protocol 3: Fragment Optimization via Microscale High-Throughput Experimentation (HTE)

Causality: Nicotinamide cores are heteroatom-rich, which can easily poison palladium catalysts during synthetic elaboration (e.g., Suzuki-Miyaura cross-coupling). Miniaturized 96-well HTE allows the simultaneous evaluation of multiple catalyst/ligand/base combinations to rapidly identify optimal conditions for fragment growth [4].

Step-by-Step Methodology:

  • Plate Preparation: In a glovebox, dose a 96-well glass-lined plate with a matrix of diverse Pd-catalysts (e.g., Pd(dppf)Cl2, RuPhos Pd G3) and bases (e.g., K3PO4, Cs2CO3).

  • Reagent Addition: Add the halogenated nicotinamide fragment (e.g., 5-bromonicotinamide) and the desired boronic acid coupling partner (0.01 mmol scale per well) using a multichannel pipette or acoustic liquid handler.

  • Reaction: Seal the plate, remove it from the glovebox, and heat at 80°C for 16 hours in a heating block.

  • Self-Validation (Quench & Analysis): Quench the reactions with acetonitrile containing a known internal standard (e.g., biphenyl).

  • Quantification: Analyze the plate via UPLC-MS. The internal standard allows for the precise calculation of reaction yield, identifying the optimal catalytic system for scaling up the hit-to-lead synthesis.

Quantitative Data Presentation: Hit-to-Lead Metrics

Evaluating fragment hits requires looking beyond raw affinity. Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) dictate whether a fragment is a viable starting point. Table 1 summarizes benchmark metrics for nicotinamide fragments across various targets.

Table 1: Benchmark FBDD Metrics for Nicotinamide Scaffolds

Target ProteinFragment CorePrimary AssayAffinity (

/

)
Ligand Efficiency (LE)*Reference
ROCK1 Kinase NicotinamideBiochemical75.5 μM0.37 kcal/mol/HALi et al. [1]
ROCK2 Kinase NicotinamideBiochemical55.9 μM0.39 kcal/mol/HALi et al. [1]
TbSir2rp1 (Sirtuin) Nicotinamide analogFluorescence17.8 μM0.41 kcal/mol/HAGomes et al. [2]
K. pneumoniae IspE Halogenated NicotinamideMST82.7 μM~0.35 kcal/mol/HAWalsh et al. [3]

*Note: LE values > 0.30 are generally considered excellent starting points for hit-to-lead optimization.

Conclusion & Future Perspectives

The nicotinamide scaffold remains a cornerstone in Fragment-Based Drug Design due to its high ligand efficiency, predictable binding modes, and synthetic tractability. By combining rigorous biophysical screening (MST) with high-resolution structural biology (X-ray soaking) and modern synthetic methodologies (HTE), researchers can rapidly evolve these low-affinity fragments into potent, selective lead candidates. Future advancements in machine-learning-driven pocket docking will further accelerate the identification of novel vectors for nicotinamide elaboration.

References

  • Li, R., Martin, M. P., Liu, Y., Wang, B., Patel, R. A., Zhu, J.-Y., Sun, N., Pireddu, R., Lawrence, N. J., Li, J., Haura, E. B., Sung, S.-S., Guida, W. C., Schonbrunn, E., & Sebti, S. M. (2012). Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Gomes, R. A., Polêto, M. D., Verli, H., Almeida, V. M., Marana, S. R., Bender, A., Godoi, B. F., Rodrigues, V. T. L., Emery, F. S., & Trossini, G. H. G. (2024). Fragment Screening Reveals Novel Scaffolds against Sirtuin-2-Related Protein 1 from Trypanosoma brucei. ACS Omega. [Link]

  • Walsh, D. J., Willocx, D., Hamid, R., Hamed, M. M., & Hirsch, A. K. H. (2025). Fragment Based Drug Discovery by Microscale Thermophoresis Targeting Klebsiella pneumoniae and Escherichia coli IspE. Drug Design, Development and Therapy. [Link]

  • Townley, A. et al. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Medicinal Chemistry. [Link]

Nicotinamide mimics for kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nicotinamide Mimics for Kinase Inhibitor Screening

Abstract

This guide details the strategic application of Nicotinamide (pyridine-3-carboxamide) scaffolds as ATP-competitive mimics in kinase inhibitor discovery. Nicotinamide derivatives possess a "privileged" pharmacophore status due to their structural homology with the adenine ring of ATP, allowing them to anchor effectively to the kinase hinge region. This note provides a dual-phase screening protocol: (1) Thermal Shift Assays (TSA) for identifying low-affinity nicotinamide-based fragments, and (2) TR-FRET Competitive Displacement for high-throughput library screening using nicotinamide tracers.

Scientific Rationale: The Nicotinamide-ATP Homology

The success of nicotinamide mimics in kinase inhibition relies on their ability to replicate the hydrogen bonding network of the adenine moiety of ATP.

Structural Mechanism

The ATP-binding pocket of protein kinases is defined by the "hinge region," a flexible segment connecting the N-terminal and C-terminal lobes.[1][2][3] Adenine binds here via a specific hydrogen bond network.[1][2][3]

  • Adenine (ATP): Acts as a Hydrogen Bond Acceptor (N1) and Donor (N6-amino).

  • Nicotinamide: The pyridine nitrogen acts as an Acceptor , and the amide -NH group acts as a Donor .

This Acceptor-Donor motif allows nicotinamide derivatives to satisfy the valency of the backbone carbonyl and amide groups of the hinge residues (typically Gatekeeper+1 and Gatekeeper+3), making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD).

Pathway Visualization: Hinge Binding Mode

HingeBinding cluster_Hinge Kinase Hinge Region (Backbone) cluster_Inhibitor Nicotinamide Mimic GK1 Residue GK+1 (Carbonyl O) GK3 Residue GK+3 (Amide NH) PyridineN Pyridine Nitrogen (Acceptor) GK3->PyridineN H-Bond AmideNH Amide Group (Donor) AmideNH->GK1 H-Bond ATP_Site ATP Binding Pocket

Figure 1: Schematic of the hydrogen bonding network between a Nicotinamide mimic and the Kinase Hinge region (Residues GK+1 and GK+3).

Protocol A: Fragment Screening via Thermal Shift Assay (TSA)

Objective: To screen libraries of small nicotinamide fragments (MW < 300 Da) which often have low affinity (


 in 

M-mM range) and are undetectable by standard enzymatic assays.

Principle: Ligand binding stabilizes the protein's native state, increasing its melting temperature (


).[4][5] We use SYPRO Orange , a dye that fluoresces upon binding to hydrophobic regions exposed during thermal denaturation.[4][6][7]
Materials
  • Target Kinase: >90% purity, in non-stabilizing buffer (avoid high glycerol/detergents).

  • Dye: SYPRO Orange (5000x stock in DMSO).

  • Instrument: qPCR machine (e.g., Bio-Rad CFX, Roche LightCycler) with FRET/HEX filters.

  • Plate: 384-well white, hard-shell PCR plates.

Experimental Workflow
  • Buffer Optimization (Pre-Step):

    • Ensure the kinase buffer does not contain >0.05% surfactant, as this triggers high background fluorescence with SYPRO Orange.

    • Recommended Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.

  • Master Mix Preparation (Per Well):

    • Protein: Final concentration 2–5

      
      M.
      
    • Dye: Final concentration 5x (diluted from 5000x stock).

    • Volume: 10

      
      L per well.[4]
      
  • Compound Addition:

    • Add 100 nL of Nicotinamide fragment library (10 mM DMSO stock) using an acoustic dispenser (e.g., Labcyte Echo).

    • Final Compound Conc: 100

      
      M (1% DMSO).
      
    • Controls:

      • Positive: Staurosporine (pan-kinase inhibitor) or known Nicotinamide binder (e.g., Imatinib fragment).

      • Negative: DMSO only.

  • Thermal Ramping:

    • Seal plate with optical film.[6] Centrifuge at 1000 x g for 1 min.

    • Ramp: 25°C to 95°C at 0.5°C/30 sec.

    • Detection: Read fluorescence at each step (Excitation ~470 nm, Emission ~570 nm).

Data Analysis

Calculate the derivative of the fluorescence curve (


). The peak of this derivative is the 

.[7]
  • Hit Criteria:

    
    .
    

Protocol B: High-Throughput TR-FRET Competition Assay

Objective: To screen large libraries for inhibitors using a high-affinity Nicotinamide-based tracer. This is a "displacement" assay.

Principle: A Tracer (Nicotinamide conjugated to an acceptor fluorophore, e.g., Alexa647) binds the kinase. An antibody labeled with a donor (Europium) binds the kinase tag (e.g., His/GST). When bound, FRET occurs. An inhibitor displaces the tracer, breaking the FRET signal.

Critical Reagents
  • Kinase: Tagged (His6, GST, or Biotinylated).

  • Tracer: Nicotinamide-Linker-Fluorophore. (e.g., Invitrogen Kinase Tracer 236 or custom synthesis).

  • Detection Antibody: Eu-anti-His or Eu-anti-GST (LanthaScreen™ or HTRF®).

Assay Development Logic (The Determination)

Before screening, you must determine the affinity (


) of the tracer for your specific kinase.
  • Titrate Kinase (0–100 nM) against fixed Tracer (e.g., 50 nM).

  • Plot TR-FRET Ratio vs. [Kinase].[8]

  • Optimal Screening Concentration: Use [Kinase]

    
    
    
    
    
    of the tracer to ensure sensitivity to competitive inhibitors.
Screening Protocol (384-well)
ComponentVolume (

L)
Final Conc.Notes
Test Compound 0.110

M
Acoustic dispense
Kinase/Ab Mix 5.0

/ 2 nM
Pre-incubate 15 min
Tracer 5.0

Add last to start competition
Total 10.1
  • Dispense Compounds: Add test compounds to dry plates.

  • Add Protein Mix: Dispense Kinase + Europium-Antibody in Assay Buffer (50 mM HEPES, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Add Tracer: Dispense Nicotinamide-Tracer.

  • Incubation: 60 minutes at Room Temperature (protected from light).

  • Read: TR-FRET capable reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm (Laser/Flash).

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 620 nm (Donor).

Workflow Visualization

TRFRET_Workflow cluster_Prep Assay Assembly cluster_Reaction Competition Physics start Library Screening Campaign step1 1. Acoustic Dispense Test Compounds start->step1 step2 2. Add Kinase + Eu-Ab (Donor Complex) step1->step2 step3 3. Add Nicotinamide-Tracer (Acceptor) step2->step3 state1 No Inhibitor: Tracer Binds -> High FRET step3->state1 Inactive Cmpd state2 Inhibitor Present: Tracer Displaced -> Low FRET step3->state2 Active Hit read Read TR-FRET Ratio (665nm / 620nm) state1->read state2->read analysis Calculate % Inhibition & Z-Factor read->analysis

Figure 2: Workflow for TR-FRET Competitive Displacement Assay using Nicotinamide Tracers.

Data Interpretation & Quality Control

Calculating Z-Factor

To validate the assay for HTS, calculate the Z-factor using positive (known inhibitor) and negative (DMSO) controls.



  • Target:

    
     indicates a robust assay.
    
Converting to

For competitive assays, the


 depends on the tracer concentration. Use the Cheng-Prusoff equation adapted for fluorescence polarization/FRET:


  • Note: Using

    
     simplifies the math, but ensure the signal-to-background ratio remains high.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low

in TSA
High detergent conc.Reduce detergent < 0.01% or switch to extrinsic dye resistant to surfactant.
High Background (TR-FRET) Non-specific bindingAdd 0.01% BSA or Brij-35 to buffer. Optimize [Eu-Ab].
"Sticky" Compounds AggregationInclude 0.01% Triton X-100 in the reaction buffer to prevent promiscuous aggregation.
No Displacement Tracer affinity too highThe tracer might be binding too tightly (

nM). Use a lower affinity tracer or increase pre-incubation time with inhibitor.

References

  • Structural Basis of Kinase Inhibition

    • Title: How protein kinase inhibitors bind to the hinge region of the target protein.[1][2][3][9]

    • Source: Structural Dynamics (2025).[2]

    • URL:[Link]

  • Thermal Shift Assay Protocols

    • Title: Thermal Shift Assay for screening inhibitors (EUbOPEN).
    • Source: EUbOPEN / Zenodo.
    • URL:[Link]

  • TR-FRET Assay Development

    • Title: Competitive TR-FRET Binding Assays for PI3K Family Inhibitors.[10]

    • Source: Thermo Fisher Scientific Applic
  • Fragment-Based Discovery

    • Title: Fragment-based approaches to the discovery of kinase inhibitors.[1][11]

    • Source: NIH / PubMed.[12]

    • URL:[Link]

  • Nicotinamide Scaffold Utility

    • Title: The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery.[12]

    • Source: BenchChem.[12]

Sources

Troubleshooting & Optimization

Technical Support Center: Copper-Mediated N-Arylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the Scope

Welcome to the Advanced Catalysis Support Hub. You are likely here because your "amide coupling" is failing. First, a critical distinction: this guide focuses on C-N Cross-Coupling (N-Arylation) —attaching an aryl ring to an existing amide/lactam nitrogen. If you are trying to couple a carboxylic acid and an amine to form an amide bond, please refer to our peptide coupling guides (HATU/EDC workflows).

Copper catalysis is powerful but notoriously "capricious" compared to Palladium.[1] It is sensitive to ligand sterics, base solubility, and the precise oxidation state of the metal. This guide treats your reaction as a system to be debugged.

Diagnostic Module: Select Your Workflow

Before optimizing, confirm you are using the correct catalytic cycle for your substrates.

Optimization_Flowchart Start Start: Define Substrates Substrates What is your Aryl Source? Start->Substrates Boronic Aryl Boronic Acid (Chan-Lam Coupling) Substrates->Boronic Oxidative Halide Aryl Halide (I, Br, Cl) (Goldberg/Ullmann) Substrates->Halide Cross-Coupling CL_Issue Common Failure Mode: Protodeboronation or Stall Boronic->CL_Issue GB_Issue Common Failure Mode: Black Precipitate (Cu0) or No Conversion Halide->GB_Issue CL_Fix Solution: Dry O2, Mol Sieves, Slow Addition CL_Issue->CL_Fix GB_Fix Solution: Diamine Ligands, Soluble Base (Cs2CO3) GB_Issue->GB_Fix

Figure 1: Decision matrix for selecting the correct optimization path based on electrophile source.

The Goldberg Station (Aryl Halides + Amides)

Context: You are coupling an aryl iodide/bromide with an amide using Cu(I). Core Mechanism: The reaction relies on a Cu(I)/Ligand complex.[2][3] The rate-limiting step is typically the oxidative addition of the aryl halide to the cuprate intermediate.

Troubleshooting Guide: Goldberg Reaction
Q1: My reaction mixture turns black immediately and yields are <10%.

Diagnosis: Catalyst Disproportionation. Unstabilized Cu(I) species readily disproportionate into inactive Cu(0) (black precipitate) and Cu(II) (oxidized). This kills the catalytic cycle before it starts. The Fix:

  • Ligand Acceleration: You must use a bidentate ligand. Monodentate ligands are insufficient for difficult substrates.

    • Standard: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DACH) or N,N'-Dimethylethylenediamine (DMEDA).

    • Mechanism: These ligands stabilize the Cu(I) species and lower the barrier for oxidative addition [1].

  • Strict Deoxygenation: Oxygen promotes oxidation to Cu(II). Degas solvents vigorously (sparge with Ar for 20 mins).

Q2: The reaction has a long induction period or stalls at 50%.

Diagnosis: Base Solubility & Surface Area issues. The Goldberg reaction is heterogeneous. The deprotonation of the amide often occurs on the surface of the inorganic base. The Fix:

  • Switch Bases: If using K3PO4 (low solubility), switch to Cs2CO3 or Rb2CO3. Cesium's larger radius improves solubility in organic solvents like Dioxane or DMF.

  • Additives: Addition of catalytic amounts of water (0.1 equiv) or using finely milled bases can reduce induction periods, though too much water kills the catalyst [2].

Q3: Which Ligand should I use?

Select based on your substrate class:

Substrate ClassRecommended LigandCatalyst PrecursorBaseRef
Primary Amides DMEDA or GlycineCuIK3PO4[3]
Lactams / Cyclic trans-N,N'-Dimethyl-1,2-cyclohexanediamineCuIK3PO4[1]
Aryl Chlorides Oxalamides or L5 (Buchwald Diamines)CuICs2CO3[4]
Steric Hindrance Phenanthroline derivativesCu2OCs2CO3[5]
Standard Protocol: Ligand-Assisted Goldberg Coupling

Use this for difficult substrates (e.g., aryl bromides with electron-poor amides).

  • Setup: Flame-dry a Schlenk tube equipped with a stir bar. Cool under Argon.

  • Solids: Add CuI (5 mol%), Ligand (DMEDA, 10-20 mol%), Aryl Bromide (1.0 equiv), Amide (1.2 equiv), and K3PO4 (2.0 equiv).

    • Note: If the amide is solid, add it here. If liquid, add in step 4.

  • Evacuation: Evacuate and backfill with Argon 3 times.

  • Solvent: Add anhydrous 1,4-Dioxane (1 M concentration relative to halide) via syringe.

  • Execution: Seal tube. Heat to 110°C for 12-24 hours.

  • Workup: Dilute with EtOAc, filter through a silica plug (to remove copper salts), and concentrate.

The Chan-Lam Station (Boronic Acids + Amides)

Context: You are coupling an aryl boronic acid with an amide/amine using Cu(II) in air. Core Mechanism: Oxidative coupling.[4] The key challenge is that boronic acids are prone to protodeboronation (losing the B(OH)2 group) faster than they couple.

Troubleshooting Guide: Chan-Lam Coupling
Q1: I see the starting material (Amide) and the de-boronated arene (Ar-H), but no product.

Diagnosis: Protodeboronation is outcompeting transmetallation. The Fix:

  • Slow Addition: Do not add the boronic acid all at once. Add it portion-wise (e.g., over 4 hours) or via syringe pump. This keeps the concentration of boronic acid low relative to the catalyst, favoring the coupling pathway over the decomposition pathway.

  • Water Management: While Chan-Lam is "open to air," excessive ambient humidity promotes protodeboronation. Add 4Å Molecular Sieves (powdered, activated) to the reaction mixture [6].

Q2: The reaction is sluggish (low conversion).

Diagnosis: Poor oxidant mass transfer. The reaction requires O2 to reoxidize Cu(I)/Cu(0) back to the active Cu(II) species. The Fix:

  • Oxygen Source: Do not rely on passive diffusion. Use an O2 balloon or sparge air through the solution.

  • Base Choice: Switch from weak bases (TEA) to DBU or TMEDA (which acts as both ligand and base).

Visualizing the Chan-Lam Trap

The following diagram illustrates why moisture control is the "silent killer" of Chan-Lam yields.

ChanLam_Mechanism CuII Cu(II) Pre-catalyst Transmetal Transmetallation (Rate Limiting) CuII->Transmetal + Amide Coupled Product (C-N Bond) Transmetal->Coupled O2 Oxidant Boronic Aryl Boronic Acid Boronic->Transmetal Dead Ar-H (Decomposition) Boronic->Dead Protodeboronation Water Excess Water (H2O) Water->Dead Catalyzes

Figure 2: The Kinetic Competition in Chan-Lam coupling. Excess water accelerates the irreversible destruction of the boronic acid precursor.

FAQ: Advanced Optimization

Q: Can I use microwave irradiation? A: Yes, especially for the Goldberg reaction. Microwaves can overcome the solubility issues of inorganic bases by superheating the solvent locally. However, ensure your vessel contains a SiC (Silicon Carbide) passive heating element if your solvent is non-polar (like toluene) to ensure efficient energy transfer.

Q: My product is chelating the copper (Product Inhibition). A: This is common with diamine products.

  • Solution: Use a ligand with a higher binding constant than your product (e.g., Phenanthroline) or increase catalyst loading to 10-15 mol%. Alternatively, switch to a heterogeneous copper source (Cu/C) which may reduce chelation effects.

Q: When should I use photo-induced copper catalysis? A: If your substrate contains thermally sensitive groups (epoxides, complex stereocenters) that cannot survive 110°C. Photo-induced methods (using Cu-carbazyl complexes) can proceed at room temperature under blue LED irradiation [7].

References

  • Klapars, A., Antilla, J. C., Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[2] Journal of the American Chemical Society.[5][6] Link

  • Strieter, E. R., Blackmond, D. G., Buchwald, S. L. (2005). The Role of Chelating Diamine Ligands in the Goldberg Reaction: A Kinetic Study on the Copper-Catalyzed Amidation of Aryl Iodides. Journal of the American Chemical Society.[5][6] Link

  • Deng, W., et al. (2004). Amino Acid-Mediated Goldberg Reactions between Amides and Aryl Iodides. Synlett. Link

  • Ai, H.-J., et al. (2024).[7] Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society.[5][6] Link

  • Altman, R. A., Buchwald, S. L. (2006). Cu-Catalyzed Goldberg Reactions of Aryl Bromides with Amides, Carbamates, and Ureas.[4] Organic Letters. Link

  • Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2. Tetrahedron Letters. Link

  • Creutz, S. E., Lotito, K. J., Fu, G. C., Peters, J. C. (2012). Photoinduced Ullmann C–N Coupling: Demonstrating the Viability of a Radical Pathway. Science. Link

Sources

Solving solubility issues with hydroxyphenyl amides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and analytical scientists. This guide provides authoritative, field-proven troubleshooting strategies for overcoming the notoriously difficult solubility profiles of hydroxyphenyl amides (e.g., paracetamol/acetaminophen analogs, fenretinide derivatives, and metal-chelating antiviral agents).

The Mechanistic Root of the Problem

Hydroxyphenyl amides present unique physicochemical bottlenecks. The core causality lies in their dense intermolecular hydrogen-bonding networks. The phenolic hydroxyl (-OH) and the amide (-NH-CO-) groups act simultaneously as strong hydrogen bond donors and acceptors. This dual functionality results in high crystal lattice energies, making it thermodynamically unfavorable for aqueous solvents to disrupt the solid state. Furthermore, when bulky alkyl or aryl groups are appended to the core scaffold, the lipophilicity (


) increases exponentially, further depressing aqueous solubility.

To systematically resolve these issues, we must target either the crystal lattice energy (via prodrugs or amorphous solid dispersions) or the ionization state (via pH adjustment or chemical derivatization).

Diagnostic Workflow for Solubility Enhancement

Workflow N1 Identify Hydroxyphenyl Amide Solubility Bottleneck N2 Is the issue analytical (e.g., LC-MS detection)? N1->N2 N3 Derivatize with CAX-B (Forms soluble cation) N2->N3 Yes N4 Is the issue formulation for in vivo dosing? N2->N4 No N5 Targeting Parenteral (High Conc. / Low Vol)? N4->N5 Yes N9 Re-evaluate Molecular Scaffold N4->N9 No N6 Synthesize Prodrug (e.g., Phosphate Ester) N5->N6 Yes N7 Targeting Oral Delivery? N5->N7 No N8 Amorphous Solid Dispersion or Lipid Formulation N7->N8 Yes N7->N9 No

Decision matrix for troubleshooting hydroxyphenyl amide solubility bottlenecks in R&D.

Frequently Asked Questions (Troubleshooting)

Q1: We are formulating a high-concentration parenteral solution of an N-(4-hydroxyphenyl)acetamide analog, but it precipitates at 1.5 g/100 mL. How can we achieve >10 g/100 mL without using toxic co-solvents? A1: The intrinsic aqueous solubility of standard N-(4-hydroxyphenyl)acetamide (paracetamol) is inherently limited to roughly 1.3 g/100 mL at room temperature[1]. Relying on physical formulation (like DMSO or Tween-80) at high concentrations often leads to injection-site precipitation and toxicity. The Solution: Employ a prodrug strategy to disrupt the crystal lattice. By synthesizing a water-soluble phosphate derivative (e.g., diacetic acid 4-acetamidophenyl phosphate), you introduce a highly ionizable group that prevents dense crystal packing. This specific modification has been proven to increase water solubility to approximately 50 g/100 mL[1]. Alternatively, replacing the terminal methyl group with saccharin derivatives (e.g., SCP-1 analogs) drastically improves aqueous solubility while maintaining the desired pharmacological profile[2].

Q2: My LC-MS/MS analysis of hydroxyphenyl amide metabolites suffers from poor signal intensity and peak tailing due to incomplete dissolution in the mobile phase. How can I fix this? A2: Neutral phenols exhibit poor ionization efficiency and variable solubility in standard LC-MS mobile phases. You must utilize chemical derivatization prior to injection. The Solution: React the phenolic hydroxyl group with a cationic alkylating agent like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B). Because CAX-B is cationic, it does not degrade in water (unlike acylating agents like dansyl chloride) and converts the neutral phenol into a permanently charged, highly soluble cation. This allows the analyte to remain completely solubilized in aqueous environments and vastly improves LC-ESI-MS/MS sensitivity[3].

Q3: We are developing metal-chelating 2-hydroxyphenyl amides for antiviral applications. The free ligands are soluble, but the resulting metal complexes precipitate instantly in biological buffers. Why? A3: 2-hydroxyphenyl amides act as potent bidentate or tridentate ligands for transition metals (e.g., Cu, Zn, Ni)[4]. However, upon coordination, the polar groups (the phenolate oxygen and amide nitrogen) are neutralized by the metal center. This leaves a highly lipophilic, planar metallo-complex that stacks via


 interactions and crashes out of solution[5].
The Solution: You must engineer solubility into the ligand prior to complexation. Append highly polar, non-coordinating functional groups to the periphery of the hydroxyphenyl ring. Incorporating sulfonate groups (e.g., sodium 3-methoxy-5-sulfonate-salicylaldehyde derivatives) or carbohydrate moieties ensures the resulting metal complex maintains a high degree of aqueous solubility without compromising its antiviral efficacy[5][6].

Quantitative Data: Efficacy of Solubility Enhancement Strategies

StrategyCompound ClassInitial SolubilityPost-Modification SolubilityFold-EnhancementPrimary Application
Phosphate Prodrug N-(4-hydroxyphenyl)acetamide~1.3 g/100 mL~50.0 g/100 mL~38x Parenteral dosing (IV)
Saccharin Substitution SCP-1 Analogs< 0.1 mg/mL> 10 mg/mL> 100x Oral/Parenteral Analgesia
CAX-B Derivatization Phenolic MetabolitesPoor MS SignalHigh MS Signal> 50x (Signal) Analytical LC-MS/MS
Sulfonate Appending Metal-Chelating AmidesInsoluble in H₂OSoluble in BufferN/A Antiviral Metallo-drugs

Standardized Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Self-Validating Principle: Kinetic solubility assays (like solvent-shift methods) often overestimate solubility due to the formation of supersaturated states or metastable polymorphs. This protocol guarantees true thermodynamic equilibrium.

ShakeFlask S1 Add Excess Solid to Buffer S2 Incubate 48h at Constant Temp S1->S2 S3 Ultracentrifugation (Remove Nanoparticles) S2->S3 S4 Immediate Dilution of Supernatant S3->S4 S5 LC-MS/MS Quantification S4->S5

Step-by-step logical workflow for the thermodynamic shake-flask solubility protocol.

  • Solid Addition: Add an excess amount of the solid hydroxyphenyl amide to 1.0 mL of the target buffer. Ensure the buffer has sufficient capacity (e.g., 50 mM) to prevent pH drift upon dissolution of ionizable groups.

  • Equilibration: Seal the vial and agitate at 37 °C for a minimum of 48 hours. Causality: 48 hours is required to allow any transient, highly soluble amorphous phases to precipitate into their lowest-energy, stable crystalline polymorph.

  • Phase Separation (Critical Step): Do not rely on 0.45 µm syringe filters, as sub-micron drug aggregates can pass through and falsely elevate the reading. Instead, subject the suspension to ultracentrifugation at 15,000 × g for 20 minutes at 37 °C.

  • Dilution & Quantification: Immediately extract the supernatant and dilute it 1:10 in the LC-MS mobile phase. Causality: Immediate dilution prevents the dissolved drug from precipitating as the sample cools from 37 °C to room temperature. Quantify via LC-UV or LC-MS/MS against a standard curve.

Protocol 2: CAX-B Derivatization for LC-MS/MS Analysis

Use this protocol to enhance the solubility and ionization of poorly soluble phenolic fragments.

  • Sample Preparation: Extract the target hydroxyphenyl amide into 0.5 mL of acetonitrile. Acetonitrile is selected as a non-protic polar solvent to prevent competitive side reactions[3].

  • Reagent Addition: Add 1 mg/mL of potassium carbonate (

    
    ) to act as a base, followed by 1 mg of the CAX-B derivatization reagent.
    
  • Reaction: Stir the mixture at 50 °C for 30 minutes. The reaction will convert the neutral phenol into a permanently charged cationic derivative.

  • Analysis: Centrifuge the sample to remove excess

    
     salts, and inject the supernatant directly into the LC-ESI-MS/MS system.
    

References

  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJFIGXytIbYd1Pje7taxhaz4uacLHkv2wkb3Yf1OAs9Y8Qdrbxscymg6Hj7X51StRAJXc8A6RzwWkgNJCTULpYyEKlf8gXf4o4XNp4bKdnNShqN6xzlcJ4GsOYhvsaMMAYbQ==]
  • Compositions and methods for ameliorating pain. Justia Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHisscperIv7FySYG1i2HTBI9klybJ1dnW_38Wm-OLAFqCJSO34xpFXlMdBH512sEcSsaxBowwetl6gKci6L3J7WkzxRDTGnJntnoirZUMv9fomJzJbcodapjTTAybMnZeHcXeeVA==]
  • JP5757864B2 - Water-soluble acetaminophen analogue. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-zls9oAZFETETEC21zIkVG4KaTbSqeSFCUR0W3U_V093_3KLKbVluKkoD4e32XmyaZpYD928lTxw0rc1vvOBwFpLKGtL7veyKObe9ewggaXWzWgnkAGezuOYD7Eex2zZjUv68KTaJppvzlA==]
  • Metal-Based Compounds in Antiviral Therapy. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv6XWVjs9JlzjF2g4p9qPlLAEcOdE5gHJlzQuhDTZ_GPoNuN4mVjJYp1E7z-3IrX-ZFr2KvseQt7bKpygQpM03EJkU9ZiMb_1k8Un0MAAPrg4tZFiXDmheZfzlFN40p8-GQw==]
  • Mauro CARCELLI | Professor | University of Parma. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETbUQC86U0AKCtvRMjx388X9m-noOukUJWD9o0QUJ1Z3BQzofpRyQUOCvXaiY2xgOtrfQYZCWb60ZraTOGPg1GibERcgyItV3PvFaSJy4HQPb_mnaWrv7z7YsenFpPlTJzlXKuzLTi6WOJRvrwew==]
  • Metal Complexes as DNA Synthesis and/or Repair Inhibitors: Anticancer and Antimicrobial Agents. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY9It8VRhRIUZNvhB2xyh0GZQQBw5W_dxNr92RlJgUk1Yd2kppDh7ah75-78R8BZia6uF1IUSJMsxn5lzJfjXkHvljdtI_5YJOzK_xT1iopa5FCtotTBc0SA-nIbPGOYO98pKjzSCsHRp9iHix_tZzHSKR6RIbkJgqke2WOYtp0DMhu62ctqrE]

Sources

Technical Support Center: Preventing Hydroxyphenyl Oxidation During Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting Center. Hydroxyphenyl groups (phenols) are ubiquitous in drug development and natural product synthesis, but their electron-rich nature makes them highly susceptible to unwanted oxidation. This guide provides diagnostic workflows, mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure the integrity of your phenolic intermediates.

Diagnostic Workflow: Protection vs. Antioxidant Strategies

Before altering your synthetic route, use the decision matrix below to determine whether your specific reaction conditions require covalent protecting groups or if in-situ antioxidant stabilization is sufficient.

PhenolProtection Start Hydroxyphenyl Group Present in Synthesis Q1 Are transition metals or oxidants used? Start->Q1 Protect Install Protecting Group (TBS, TFP, MOM) Q1->Protect Yes Antiox Use Antioxidants (BHT, Ascorbic Acid) & Inert Gas Q1->Antiox No, but air sensitive Q2 Is the molecule sensitive to harsh acids/bases? Protect->Q2 TFP Use TFP Group (Mild fluoride cleavage) Q2->TFP Yes TBS Use TBS or MOM Group Q2->TBS No

Decision matrix for preventing hydroxyphenyl oxidation during multi-step organic synthesis.

Troubleshooting Guides & FAQs

Q: Why do my hydroxyphenyl groups spontaneously oxidize during synthesis, turning my reaction mixture dark and tarry? A: The electron-donating nature of the hydroxyl (-OH) group significantly increases the electron density of the aromatic ring. This lowers the oxidation potential of the molecule, making it highly susceptible to single-electron transfer (SET) oxidation. In the presence of air (autoxidation), transition metals, or mild oxidants, the phenol loses an electron and a proton to form a resonance-stabilized phenoxy radical[1]. Subsequent oxidation and deprotonation rapidly convert this radical into an o-quinone or p-quinone[2]. Quinones are highly reactive electrophiles that readily undergo unwanted polymerization or cross-coupling, which manifests visually as a dark, intractable mixture.

Q: I am using transition-metal catalysis. Which protecting group should I choose to prevent oxidation without ruining my downstream acid-sensitive moieties? A: When standard ethers (like Benzyl or MOM) or silyl ethers (like TBS) are incompatible due to harsh deprotection conditions, the tetrafluoropyridyl (TFP) group is an optimal alternative[3]. The TFP group is highly electron-deficient, which strongly deactivates the phenolic oxygen and the aromatic ring, rendering it completely inert to oxidative conditions and transition-metal catalysts[3]. Furthermore, unlike MOM (which requires strong acid) or Benzyl (which requires hydrogenation), TFP ethers are cleaved under extremely mild conditions using a fluoride source (KF) and a thiol scavenger at 50 °C, leaving acid-sensitive and reducible functional groups intact[3].

Q: I want to avoid adding two extra synthetic steps (protection and deprotection). Can I just use antioxidants to protect the free phenol? A: Yes, provided your synthetic step does not involve intentional oxidants or strong bases (which form the more easily oxidized phenolate anion). You can suppress autoxidation using radical scavengers. Hindered phenols like BHT (Butylated hydroxytoluene) act as sacrificial hydrogen donors; when a reactive peroxyl radical forms, BHT donates a hydrogen atom to quench it, forming a highly stable, sterically hindered BHT radical that cannot propagate the oxidation chain[4]. Alternatively, ascorbic acid can be added during aqueous workups. It acts as a secondary antioxidant by directly reducing transient phenoxy radicals or semiquinones back to the parent phenol before they can irreversibly form quinones or polymerize[5].

Quantitative Data: Protecting Group Efficacy

When selecting a protection strategy, it is critical to balance installation efficiency with the harshness of the deprotection conditions. The table below summarizes the performance of common phenol protecting groups.

Protecting GroupInstallation YieldDeprotection YieldDeprotection ConditionsOxidation Resistance
TFP (Tetrafluoropyridyl) 70–99%>95%KF, 18-Crown-6, methyl thioglycolate (Mild)Very High
TBS (tert-Butyldimethylsilyl) 85–95%80–95%TBAF or mild acidHigh
MOM (Methoxymethyl) 80–90%80–90%Strong acid (HCl, TFA)Moderate to High
Bn (Benzyl) 85–95%85–95%H₂, Pd/C (Hydrogenolysis)High

Experimental Protocols

Protocol A: Installation of the Tetrafluoropyridyl (TFP) Protecting Group

Mechanistic Causality: Pentafluoropyridine undergoes a rapid Nucleophilic Aromatic Substitution (SNAr) with the phenol. Potassium carbonate is used to deprotonate the phenol, increasing its nucleophilicity to drive the substitution[3].

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the hydroxyphenyl-containing substrate (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) and stir for 10 minutes at room temperature to generate the phenolate anion.

  • Reagent Addition: Dropwise add pentafluoropyridine (1.1 equiv).

  • Self-Validation: Monitor the reaction by TLC (Hexanes/EtOAc). The reaction mixture should remain relatively clear, avoiding the dark colors associated with oxidation. The starting material spot should disappear completely within 1–4 hours[3].

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild Deprotection of TFP Ethers

Mechanistic Causality: Fluoride ions selectively attack the electron-deficient TFP group, cleaving the ether bond. Methyl thioglycolate is added to scavenge the resulting perfluoroheteroaromatic byproduct, preventing it from undergoing further SNAr reactions with the newly liberated phenol[3].

  • Preparation: Dissolve the TFP-protected compound (1.0 equiv) in anhydrous DMF (0.1 M).

  • Reagent Addition: Add Potassium Fluoride (KF, 2.0 equiv), 18-Crown-6 (0.1 equiv, to solubilize the KF in the organic phase), and methyl thioglycolate (1.2 equiv)[3].

  • Reaction: Heat the mixture to 50 °C and stir for 1 hour.

  • Self-Validation: TLC analysis should show quantitative conversion from the non-polar TFP ether to the highly polar free phenol.

  • Workup: Dilute the mixture with Ethyl Acetate, wash extensively with water and brine to remove DMF and crown ether, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol C: Antioxidant-Assisted Aqueous Workup

Mechanistic Causality: Phenols are highly susceptible to oxidation during basic aqueous workups due to phenolate formation. Ascorbic acid maintains a reducing environment in the aqueous phase, while BHT quenches organic-soluble radicals[5].

  • Solvent Prep: Spike your organic extraction solvent (e.g., DCM or EtOAc) with 0.1% w/v BHT.

  • Aqueous Prep: Prepare a 5% w/v aqueous solution of Ascorbic Acid. Adjust the pH to ~4-5 using dilute NaOH if necessary to prevent acid-catalyzed side reactions on your target molecule.

  • Extraction: Quench the reaction mixture with the ascorbic acid solution. Extract the product using the BHT-spiked organic solvent.

  • Self-Validation: The organic layer should remain light-colored (yellow/clear). If the solution begins turning red or brown, oxidation to quinones is occurring; immediately wash again with fresh ascorbic acid solution.

  • Isolation: Dry the organic layer over MgSO₄ (avoid basic drying agents like K₂CO₃ which promote oxidation) and concentrate immediately under an inert atmosphere.

References

  • Brittain, W. D. G., et al. "Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions." Organic & Biomolecular Chemistry (RSC Publishing). 3

  • "Video: Oxidation of Phenols to Quinones." JoVE. 1

  • Magdziak, D., et al. "Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX)." Organic Letters (ACS Publications). 6

  • "Determination of synthetic phenolic antioxidants in food items using HPLC and total antioxidants." CORE. 5

  • "Antioxidants: a comprehensive review." PMC - NIH. 4

Sources

Nicotinamide Derivatives Crystal Growth: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Crystal Growth Technical Support Center. As a Senior Application Scientist specializing in active pharmaceutical ingredients (APIs), I have designed this resource to address the most recalcitrant crystallization challenges associated with nicotinamide (NAM) and its high-value derivatives, including nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN).

These molecules are notoriously prone to polymorphism, hygroscopicity, and liquid-liquid phase separation (LLPS). This guide moves beyond basic troubleshooting to explore the thermodynamic and kinetic causalities behind these phenomena, providing self-validating protocols to ensure reproducible crystal habits and high-purity yields.

Module 1: Overcoming Liquid-Liquid Phase Separation ("Oiling Out")

Q: During the cooling crystallization of nicotinamide riboside chloride (NRCl), the solution forms a cloudy emulsion instead of a crystalline suspension. How can I force nucleation?

The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation drives the dissolved compound to separate into a solute-rich secondary liquid phase rather than a rigid crystal lattice[1]. This is fundamentally a kinetic phenomenon. In the oil phase, NRCl molecules exhibit high mobility and random arrangement, which kinetically hinders lattice integration and acts as a solvent sink for unwanted impurities[1]. Furthermore, if the crude solid is impure, its melting point is dramatically lowered, increasing the likelihood of oiling out before crystallization can occur[2]. If you cool the reactor too rapidly, you bypass the metastable zone for nucleation and plunge directly into the miscibility gap.

The Solution: Avoid spontaneous nucleation. You must control the trajectory through the phase diagram using a precise seeding strategy combined with anti-solvent addition. Adding seeds directly into an already-formed emulsion will fail because the seeds will simply dissolve into the oil droplets[1]. Nucleation must be induced before reaching the LLPS boundary.

Caption: Thermodynamic pathways illustrating the avoidance of LLPS through controlled seeding.

Self-Validating Protocol: Anti-Solvent Seeding for NRCl

  • Dissolution & Filtration: Dissolve crude NRCl in a minimum volume of a "good" solvent (e.g., methanol/water mixture) at 45°C. Perform a hot filtration through a 0.22 µm PTFE membrane to remove particulate impurities that could trigger premature, uncontrolled nucleation[2].

  • Metastable Zone Entry: Cool the solution slowly (0.1°C/min) to 35°C.

    • Validation Step: The solution must remain optically clear. If cloudiness appears, you have hit the miscibility gap; reheat by 5°C until clear.

  • Seeding: Add 0.5% to 1.0% (w/w) of pure NRCl seed crystals.

    • Validation Step: Observe under in-situ microscopy (e.g., EasyViewer). The seeds should neither dissolve (indicating undersaturation) nor aggregate rapidly (indicating excessive supersaturation)[1].

  • Anti-Solvent Addition: Slowly dose the anti-solvent (e.g., ethyl acetate) at a rate of 0.05 bed volumes per minute while maintaining constant agitation.

  • Aging (Slurry Conversion): Hold the suspension at 10°C for 4 hours to allow Ostwald ripening, diluting out unwanted transient forms and ensuring a highly crystalline, stable NRCl product[3][4].

Module 2: Managing Polymorphism in Nicotinamide Co-Crystals

Q: I am attempting to synthesize a 1:1 co-crystal of nicotinamide and p-coumaric acid, but powder X-ray diffraction (PXRD) reveals a mixture of concomitant polymorphs. How do I isolate the thermodynamically stable form?

The Causality: Nicotinamide is a highly promiscuous co-former due to its carboxamide and pyridine moieties, which readily form robust supramolecular heterosynthons (e.g., carboxylic acid–amide)[5]. While pure nicotinamide is highly polymorphic from the melt (forming up to eight polymorphs due to cross-nucleation kinetics)[6], its co-crystals also exhibit rich polymorphism from solution. When crystallizing from solution via evaporation, local concentration gradients and rapid supersaturation often lead to the kinetic trapping of metastable forms alongside the thermodynamic forms[5].

The Solution: Shift from solvent-mediated crystallization to mechanochemical synthesis (Liquid-Assisted Grinding, LAG). Mechanochemistry bypasses the bulk solvation phase, relying on mechanical energy and catalytic amounts of solvent to drive the solid-state transformation directly to the thermodynamically preferred polymorph, ensuring strict stoichiometric control without bulk solvents[7].

Caption: Mechanochemical vs. solution pathways for controlling nicotinamide co-crystal polymorphism.

Self-Validating Protocol: Liquid-Assisted Grinding (LAG) for Co-Crystals

  • Preparation: Weigh equimolar amounts of nicotinamide and the co-former (e.g., p-coumaric acid or ascorbic acid)[5][7].

  • Solvent Addition: Add a catalytic amount of solvent (e.g., ethanol or ethyl acetate) to achieve a liquid-to-solid ratio (η) of 0.25 to 0.50 µL/mg. This acts as a molecular lubricant and facilitates phase transformation without dissolving the bulk powder[7].

  • Milling: Place the mixture in a planetary ball mill with stainless steel jars and balls. Mill at 25-30 Hz for 15-30 minutes.

    • Validation Step: Monitor the external jar temperature; excessive heat can induce melt-phase polymorphism[6]. Pause milling to cool if the jar exceeds 40°C.

  • Characterization: Analyze the resulting powder via PXRD. The absence of raw API peaks and the presence of a singular, distinct diffractogram confirms complete conversion to the thermodynamic co-crystal[5].

Module 3: pH-Dependent Crystallization of Nicotinamide Mononucleotide (NMN)

Q: My NMN crystallization yields are poor, and the resulting powder degrades rapidly into a sticky, deliquescent mass. What is going wrong?

The Causality: NMN is highly sensitive to pH and moisture. As a nucleotide derivative, NMN contains both a basic nicotinamide moiety and an acidic phosphate group. If the pH is not strictly controlled during crystallization, NMN fails to form its stable zwitterionic "inner salt" structure[8]. Furthermore, amorphous NMN or NMN crystallized with trapped solvent is highly hygroscopic. Crystalline forms are vastly superior for stability and handling[4].

The Solution: Execute an isoelectric crystallization by precisely titrating the pH to the isoelectric point of NMN, forcing the formation of the inner salt, followed by controlled low-temperature crystallization.

Self-Validating Protocol: Isoelectric Crystallization of NMN

  • Concentration: Concentrate the crude NMN aqueous reaction mixture using nanofiltration or low-temperature evaporation to a supersaturated state[8].

  • pH Adjustment (Critical): Cool the concentrated solution to 10°C. Slowly add 1M hydrochloric acid or phosphoric acid under continuous stirring until the pH reaches exactly 3.0 to 5.0 (optimally around 3.5)[8].

    • Validation Step: The viscosity of the solution will change as the zwitterionic inner salt forms; monitor pH continuously with a calibrated probe to prevent over-acidification.

  • Crystallization: Maintain the temperature at 10°C and allow the solution to age for 4-6 hours. If yield is low, slowly add a pre-chilled anti-solvent (e.g., ethanol) dropwise to reduce solubility further.

  • Isolation and Drying: Filter the suspension under a dry nitrogen blanket. Dry the separated solid in a vacuum oven at 35°C to prevent thermal degradation while removing residual moisture[8].

Quantitative Data Summary: Crystallization Parameters

The following table summarizes the critical physicochemical parameters and recommended strategies for nicotinamide derivatives based on empirical data.

Compound / SystemPrimary ChallengeOptimal Crystallization StrategyKey ParametersReference
Nicotinamide (Pure) Melt Polymorphism (8 forms)Solution crystallization (cooling)Cool at 5°C/h from 55°C to 25°C[6]
Nicotinamide Riboside (NRCl) Oiling Out (LLPS), AmorphizationAnti-solvent seedingSeed at 0.5 wt%, hold in metastable zone[1],[4]
Nicotinamide Mononucleotide (NMN) Hygroscopicity, Low YieldIsoelectric crystallizationpH 3.0–5.0, Temp 10°C, Inner salt form[8]
NAM Co-Crystals (e.g., p-Coumaric Acid) Concomitant PolymorphsMechanochemistry (LAG)Equimolar ratio, η = 0.25–0.50 µL/mg[5],[7]
References
  • [2] Chemistry LibreTexts. 3.6F: Troubleshooting - Oiling Out. URL: [Link]

  • [6] National Science Foundation (NSF PAR). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. URL:[Link]

  • [1] Mettler Toledo. Oiling Out in Crystallization. URL:[Link]

  • [5] ACS Publications. Polymorphic Cocrystals of Nutraceutical Compound p-Coumaric Acid with Nicotinamide: Characterization, Relative Solid-State Stability, and Conversion to Alternate Stoichiometries. URL:[Link]

  • [7] ChemRxiv. Control of Pharmaceutical Cocrystal Polymorphism on Various Scales by Mechanochemistry: Transfer from the Laboratory Batch. URL: [Link]

  • [8] Google Patents. Preparation method of β-nicotinamide mononucleotide (CN111377983A). URL:

  • [4] Ovid / Journal of Family Medicine and Primary Care. Nicotinamide Riboside: An Update. URL: [Link]

Sources

Technical Support Center: Copper Residue Remediation in Nicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) purification. This guide is specifically engineered for researchers and process chemists dealing with transition metal contamination—specifically copper (Cu)—following the catalytic hydration of 3-cyanopyridine to nicotinamide.

Troubleshooting FAQs

Q1: Why does copper residue persist in nicotinamide even after multiple standard recrystallizations? A1: Nicotinamide is a highly effective competing ligand for transition metals. Its molecular structure contains a pyridine nitrogen and a primary carboxamide group, both of which possess accessible lone pairs of electrons. During the catalytic hydration of nitriles using copper catalysts (such as Raney copper or Cu nanoparticles)[1], these sites strongly coordinate with Cu(II) and Cu(I) ions. This coordination forms stable, soluble copper-nicotinamide complexes that co-crystallize with the free API. Because the thermodynamic stability of these complexes is high, standard solvent recrystallization is insufficient to break the metal-ligand bonds.

Q2: What is the target limit for copper in pharmaceutical-grade nicotinamide? A2: While general ICH Q3D guidelines dictate elemental impurity limits based on Permitted Daily Exposure (PDE), compendial standards for high-purity nicotinamide (Vitamin B3) are exceptionally strict. Standard specifications require residual copper to be ≤ 20 ppm. Exceeding this limit not only violates pharmacopeia standards but can also trigger auto-oxidation of the API during long-term storage.

Q3: Which metal scavenger is most effective for continuous-flow or large-scale batch removal? A3: Polychelated resin scavengers functionalized with thiol or iminodiacetic acid (IDA) groups are highly recommended for pharmaceutical intermediates[2]. These resins exploit the high affinity of sulfur and multidentate oxygen/nitrogen donors for copper, effectively outcompeting the nicotinamide ligands. They can be deployed in fixed-bed cartridges for continuous flow, achieving separation efficiencies exceeding 95%[3].

Q4: Can I use EDTA to remove copper without using specialized resins? A4: Yes. EDTA (Ethylenediaminetetraacetic acid) is a hexadentate ligand that forms a much stronger chelate with Cu(II) than nicotinamide. By adding a 0.01M EDTA solution to the crude aqueous mixture, the copper is sequestered into a highly water-soluble [Cu-EDTA]²⁻ complex[4]. The free nicotinamide can then be selectively extracted into an organic solvent or recrystallized, leaving the masked copper in the aqueous mother liquor.

Experimental Protocols

To ensure scientific integrity and process trustworthiness, the following protocols are designed as self-validating systems. Each method includes built-in visual or analytical checkpoints to confirm successful ligand exchange and copper removal.

Protocol A: Resin-Based Metal Scavenging (Batch/Flow)

Causality Principle: Thiol-functionalized silica or macroporous resins covalently bind free and complexed copper. Because the Cu-S bond is thermodynamically more stable than the Cu-N (pyridine) bond, the equilibrium shifts entirely away from the Cu-nicotinamide complex.

  • Preparation: Dissolve the crude nicotinamide in a polar aprotic solvent (e.g., 2-MeTHF) or water, depending on the specific resin compatibility.

  • Resin Loading: Add 4 to 5 equivalents of polychelated thiol resin (e.g., SiliaMetS Thiol) relative to the estimated copper catalyst concentration[5].

  • Incubation: Agitate the mixture at 60°C for 2 hours. Causality: Elevated temperature increases the kinetic rate of ligand exchange between the API and the resin, ensuring complete scavenging[5].

  • Filtration: Filter the suspension through a Celite pad or a fritted funnel. The resin, now containing the trapped copper, will remain on the filter.

  • Self-Validation: Analyze the filtrate via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The process is validated if the residual copper is < 5 ppm.

Protocol B: EDTA-Masked Recrystallization

Causality Principle: EDTA outcompetes nicotinamide for copper coordination, forming a hydrophilic complex that remains dissolved during API crystallization.

  • Dissolution: Dissolve crude nicotinamide in a minimal volume of hot distilled water (80°C).

  • Chelation: Add a 0.01M aqueous EDTA solution dropwise until a 1.2x molar excess of EDTA to copper is achieved[4].

  • Equilibration & Validation: Stir for 30 minutes at 80°C to ensure complete ligand exchange. Self-Validation: A slight color shift to a distinct deep blue indicates the successful formation of the[Cu-EDTA] complex.

  • Crystallization: Slowly cool the solution to 4°C over 4 hours. Pure nicotinamide will precipitate, while the [Cu-EDTA] complex remains highly soluble in the aqueous mother liquor.

  • Isolation: Vacuum filter the crystals and wash with ice-cold ethanol to remove any surface-adhered mother liquor.

Quantitative Comparison of Copper Removal Strategies

The following table summarizes the performance metrics of various copper removal techniques to aid in process selection.

Removal StrategyScalabilitySpecificity for CuAPI Yield RetentionEstimated Residual Cu
Polychelated Resin (Thiol/IDA) HighVery High> 95%< 5 ppm
EDTA Chelation + Crystallization MediumHigh80 - 85%< 10 ppm
Activated Carbon Adsorption HighLow70 - 80%20 - 50 ppm
Standard Recrystallization HighVery Low> 90%> 100 ppm

Process Workflow Diagram

G A 3-Cyanopyridine + H2O B Hydration Reaction (Copper Catalyst) A->B C Crude Nicotinamide (High Cu Residue) B->C D Cu > 20 ppm? C->D E1 Polychelated Resin Scavenging D->E1 Flow/Batch E2 EDTA Chelation & Recrystallization D->E2 Aqueous G Pure Nicotinamide (Cu < 5 ppm) D->G No F Filtration / Separation E1->F E2->F F->G

Caption: Workflow for the synthesis and copper residue removal of nicotinamide.

References

  • NICOTINAMIDE - Ataman Kimya - [Link]

  • A General and Efficient Heterogeneous GoldCatalyzed Hydration of Nitriles in Neat Water under Mild Atmospheric Conditions - Fudan University -[Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger - ResearchGate - [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger - Organic Process Research & Development (ACS) - [Link]

Sources

Technical Support Center: Controlling Dihedral Angles in Amide Crystal Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide crystal engineering. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the dihedral angles of amide bonds within crystalline structures. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible approach to crystal engineering.

Introduction: The Significance of the Amide Bond's Conformation

The amide bond is a cornerstone of chemical and biological structures, from polymers to peptides and active pharmaceutical ingredients (APIs). Its conformation, defined by the dihedral angles (primarily the ω angle), dictates the three-dimensional shape of a molecule. This, in turn, profoundly influences its physical and chemical properties, including solubility, stability, bioavailability, and crystal packing.[1] The partial double-bond character of the C-N bond restricts rotation, leading to a high energetic barrier between the more stable trans (ω ≈ 180°) and the less common cis (ω ≈ 0°) conformations.[2] However, various intramolecular and intermolecular forces can be manipulated to influence and, in some cases, control these angles, which is the essence of amide crystal engineering.

Frequently Asked Questions (FAQs)

Q1: Why is my amide bond deviating from planarity in the crystal structure?

A1: While the amide bond is often depicted as planar, significant deviations can and do occur. This pyramidalization or twisting is typically a result of the molecule adopting a higher energy conformation to alleviate other unfavorable interactions within the crystal lattice. The energy required to deform the amide bond can be compensated by stronger intermolecular interactions, such as optimized hydrogen bonding.[3]

Several factors can induce non-planarity:

  • Steric Hindrance: Bulky substituents on the nitrogen atom or adjacent groups can create steric clashes that force the amide bond to twist.[1][4][5] Introducing steric congestion, for example, through metal coordination in the periphery of the amide moiety, has been shown to induce significant pyramidalization and twisting.[6]

  • Hydrogen Bonding: The formation of strong intermolecular hydrogen bonds can pull atoms out of the ideal plane. The energy gained from these interactions can outweigh the energetic penalty of amide bond distortion.[3]

  • Crystal Packing Forces: The overall drive to achieve a densely packed and stable crystal lattice can impose geometric constraints on individual molecules, leading to slight deviations from planarity.

Q2: What is the typical energy barrier for amide bond rotation, and how can I overcome it to favor a cis conformation?

A2: The energy barrier for rotation around the C-N amide bond is substantial, typically in the range of 15-25 kcal/mol. This is due to the partial double-bond character arising from resonance.[2] Consequently, the trans conformation is overwhelmingly favored in acyclic secondary amides.[7]

Favoring the cis conformation is challenging but can be achieved through several strategies:

  • Cyclic Constraints: Incorporating the amide bond into a small ring system can force a cis conformation.

  • N-Substitution: Tertiary amides, particularly with bulky N-substituents, can lower the energy difference between the cis and trans isomers.

  • Intramolecular Hydrogen Bonding: Designing a molecule where the cis conformation is stabilized by a favorable intramolecular hydrogen bond can make it the preferred conformer.

  • Solvent Effects: The polarity of the solvent can influence the conformational equilibrium.[8] In some cases, specific solvent interactions can stabilize the more polar cis form.

Q3: How do intermolecular hydrogen bonds influence amide conformation and crystal packing?

A3: Intermolecular hydrogen bonds are a primary tool in crystal engineering. For amides, the N-H group is a hydrogen bond donor, and the carbonyl oxygen is an acceptor. These interactions can lead to predictable supramolecular synthons, such as the common amide-amide dimer.[9][10]

The geometry and strength of these hydrogen bonds can directly impact the dihedral angles of the amide. For instance, the formation of a specific hydrogen bonding network might only be possible if the amide bond twists slightly.[3] This interplay is crucial in determining which polymorphic form of a substance crystallizes.[11][12] Different polymorphs of the same compound can exhibit different hydrogen bonding patterns and, consequently, different amide conformations.[11]

Troubleshooting Common Issues in Amide Crystallization

Problem 1: I am consistently obtaining an unexpected or metastable polymorph.

This is a common challenge in crystal engineering, often linked to the subtle interplay of molecular conformation and intermolecular interactions.[11]

Troubleshooting Workflow: Polymorph Control

start Start: Unexpected Polymorph solvent Step 1: Solvent Screening Vary polarity, H-bonding capability, and solvent size. start->solvent Initial Action temp Step 2: Temperature Control Attempt crystallization at different temperatures. Use controlled cooling/heating rates. solvent->temp If polymorphism persists additives Step 3: Use of Additives Introduce co-formers or impurities that may favor a specific synthon. temp->additives For difficult cases computational Step 4: Computational Analysis Perform crystal structure prediction (CSP) to understand the energetic landscape of possible polymorphs. additives->computational For in-depth understanding end Outcome: Desired Polymorph computational->end Informed Experimentation

Caption: A workflow for troubleshooting polymorph issues.

Causality Explained:

  • Solvent Choice: The solvent can influence which conformer is more stable in solution and can interact with the solute to favor the nucleation of a specific polymorph.[13] Solvents that can form strong hydrogen bonds with the amide may disrupt the formation of amide-amide synthons, leading to different packing arrangements.[14]

  • Temperature and Supersaturation: These kinetic factors control the nucleation and growth rates. Metastable forms often appear at higher supersaturation and lower temperatures.[13] By carefully controlling these parameters, you can often bias the crystallization towards the thermodynamically stable form.

  • Additives and Co-crystals: Introducing a second component (a co-former) that forms strong and predictable hydrogen bonds with the amide can create a "supramolecular heterosynthon" and guide the crystallization towards a desired co-crystal structure, effectively bypassing the polymorphism of the original amide.[9]

Problem 2: My crystal structure shows significant conformational disorder in the amide group.

Disorder indicates that multiple conformations have similar energy levels and can co-exist within the crystal lattice.

Strategies to Reduce Conformational Disorder:
  • Lower Crystallization Temperature: Reducing thermal energy can "freeze out" a single, lowest-energy conformation.

  • Change the Solvent: A solvent that selectively stabilizes one conformer over others through specific interactions (e.g., hydrogen bonding) can lead to a more ordered crystal.[8]

  • Introduce Steric Bias: Modify the molecular structure to introduce a bulky group that sterically disfavors one of the competing conformations.[4] This increases the energy difference between rotamers, making one significantly more stable.

  • Utilize Stronger, More Directional Interactions: Introduce functional groups that can form stronger or more specific hydrogen bonds (e.g., carboxylic acids, pyridines). The energetic advantage of forming a highly specific interaction can outweigh the small energy differences between the disordered conformers, forcing a single conformation.[15]

Experimental Protocols

Protocol 1: Solvent Screening for Conformation and Polymorph Control

This protocol provides a systematic approach to understanding the influence of the crystallization solvent on the resulting solid form.

Objective: To identify solvents that favor a specific amide conformation or polymorph.

Materials:

  • Your amide compound

  • A selection of solvents with varying properties (see table below)

  • Small vials (e.g., 2 mL)

  • Heating block and/or ultrasonic bath

  • Microscope for visual inspection

  • Analytical instrument for solid-form characterization (e.g., PXRD, DSC, or Single-Crystal XRD)

Solvent Selection Guide:

Solvent ClassExamplesKey PropertiesPotential Influence on Amide Conformation
Protic Ethanol, Methanol, WaterHydrogen bond donors and acceptorsCan compete with amide-amide hydrogen bonding, potentially leading to different synthons and packing.[14]
Aprotic Polar Acetone, Acetonitrile, DMSOHydrogen bond acceptorsCan interact strongly with the amide N-H, stabilizing certain conformers.[8]
Aprotic Nonpolar Toluene, HexaneWeak interactionsLess likely to interfere with amide-amide interactions; packing may be dominated by van der Waals forces.[13]

Procedure:

  • Preparation: In separate vials, prepare saturated solutions of your amide in each of the selected solvents at an elevated temperature. Use a small amount of material (e.g., 5-10 mg).

  • Crystallization Methods (perform in parallel):

    • Slow Evaporation: Leave the vials loosely capped at room temperature and monitor for crystal growth over several days.

    • Slow Cooling: Heat the saturated solutions until all solid dissolves, then allow them to cool slowly to room temperature.

    • Vapor Diffusion: Place an open vial of the saturated solution inside a larger, sealed container that contains a more volatile "anti-solvent" in which your compound is insoluble.

  • Isolation and Analysis:

    • Once crystals form, carefully isolate them from the mother liquor.

    • Analyze the solid form from each experiment using PXRD to identify any new polymorphs.

    • If suitable single crystals are obtained, perform single-crystal X-ray diffraction to determine the precise molecular conformation and packing.

Interpreting the Results: Correlate the properties of the solvent with the resulting crystal form. For example, if protic solvents consistently yield one polymorph while aprotic solvents yield another, it strongly suggests that the solvent's hydrogen bonding capability is a key factor in directing the crystallization outcome.[13]

Computational Methods in Amide Crystal Engineering

Computational tools are invaluable for predicting and understanding amide conformations.

Key Computational Approaches:
  • Density Functional Theory (DFT): Used to calculate the relative energies of different conformers (cis vs. trans, planar vs. twisted) in the gas phase or with implicit solvent models.[16][17] This helps to understand the intrinsic conformational preferences of the molecule.

  • Crystal Structure Prediction (CSP): These methods generate a landscape of possible crystal packings, ranked by energy. CSP can predict likely polymorphs and their corresponding molecular conformations before they are discovered experimentally.[15]

  • Molecular Dynamics (MD) Simulations: MD simulations of the molecule in solution can reveal the dynamics of conformational changes and the influence of explicit solvent molecules on the preferred conformation prior to nucleation.[13][17]

Workflow for Integrating Computational and Experimental Work

comp_start Computational Analysis dft 1. DFT Conformer Search Identify low-energy gas-phase conformers. comp_start->dft csp 2. Crystal Structure Prediction Predict stable crystal packings and polymorphs. dft->csp md 3. Solution-Phase MD Analyze conformational dynamics in different solvents. csp->md feedback Feedback Loop md->feedback exp_start Experimental Validation synthesis 4. Targeted Synthesis Design molecules to favor specific conformations. exp_start->synthesis crystallization 5. Guided Crystallization Use computational insights to select solvents and conditions. synthesis->crystallization analysis 6. Structural Analysis Use XRD, NMR to confirm conformation and packing. crystallization->analysis analysis->feedback Validate Predictions feedback->synthesis Inform Design

Caption: Integrating computational predictions with experimental work.

References

  • Bedford, G. R., et al. (Year). Modulations in restricted amide rotation by steric induced conformational trapping. Source not specified. [Link not available]
  • Havlin, R. H., et al. (1997). Determination of Dihedral Angles in Peptides through Experimental and Theoretical Studies of R-Carbon Chemical Shielding Tensors. Journal of the American Chemical Society. [Link]

  • Ohtsukia, K., et al. (Year). Pyramidalization/twisting of the amide functional group via remote steric congestion triggered by metal coordination. Chemical Science. [Link]

  • Allen, F. H., et al. (2012). The effect of intermolecular hydrogen bonding on the planarity of amides. CrystEngComm. [Link]

  • Fiveable. (2025). Amide Bond Rotation Definition. Organic Chemistry Key.... [Link]

  • Stirk, A. J., et al. (2025). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. MDPI. [Link]

  • Various Authors. (2025). Stereodynamics of Bond Rotation in Tertiary Aromatic Amides. Request PDF. [Link]

  • Mammino, L. (Year). Can We Predict the Conformational Preference of Amides?. ResearchGate. [Link]

  • Bohacek, R. S., et al. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Medicinal Chemistry. [Link]

  • Raines, R. T., et al. (2025). Amide Nitrogen Pyramidalization via N–H/N Interactions that Stabilize the δ/α Conformations in Turns, Loops, and 310- and α-Helices. ACS Chemical Biology. [Link]

  • Moynihan, H. A. (2013). Hydrogen bonding in crystal forms of primary amide functionalized glucose and cellobiose. CORA. [Link]

  • Cheng, H. N. (1976). Restricted rotation in amides. 8. Steric and electronic effects on lanthanide-amide equilibriums. R Discovery. [Link]

  • Mantsch, H. H., et al. (Year). Solvent influence on the conformation of cyclosporin. An FT-IR study. Canadian Journal of Chemistry. [Link]

  • Bretscher, L. E., et al. (Year). Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Protein Folding and Stability. PMC. [Link]

  • Grooff, D., et al. (2024). Aspects of Isostructurality and Polymorphism in a Diverse Group of Monosubstituted Acetanilides. Crystal Growth & Design. [Link]

  • Stirk, A. J., et al. (2025). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. ResearchGate. [Link]

  • Singh, H., et al. (2014). Evaluation of Protein Dihedral Angle Prediction Methods. PLOS One. [Link]

  • Paliwal, S., et al. (2023). Naive Prediction of Protein Backbone Phi and Psi Dihedral Angles Using Deep Learning. MDPI. [Link]

  • Surov, A. O., et al. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. PMC. [Link]

  • Edgar, R., et al. (Year). Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. Journal of the American Chemical Society. [Link]

  • Various Authors. (Year). Torsion Angles and Dihedral Angles (°) Around the Amide Bond in the Crystal a. ResearchGate. [Link]

  • Yamasaki, R., et al. (2022). Reversible on/off conformational switching of pentafluorobenzoyl amide triggered by acid vapor and sublimation. CrystEngComm. [Link]

  • Goncearenco, A., et al. (2024). Dihedral Angle Adherence: Evaluating Protein Structure Predictions in the Absence of Experimental Data. arXiv. [Link]

  • Rzepa, H. (2023). One vs two bond rotation - An example using Acyl amides. Henry Rzepa's Blog. [Link]

  • Asher, S. A., et al. (Year). Dihedral ψ Angle Dependence of the Amide III Vibration: A Uniquely Sensitive UV Resonance Raman Secondary Structural. University of Pittsburgh. [Link]

  • Gelbrich, T., et al. (2023). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. MDPI. [Link]

  • Aakeröy, C. B. (2018). A Practical Guide to the Design of Molecular Crystals. UCL Discovery. [Link]

  • Kusaka, Y., et al. (Year). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. PMC. [Link]

  • Brown, A. R., et al. (Year). The Most Twisted Acyclic Amides: Structures and Reactivity. Source not specified. [Link not available]
  • Kakkar, S., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research. [Link]

  • Kim, K., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. [Link]

  • Various Authors. (Year). Dihedral angles in BPG amides (a); low-energy rotamers around the CR-CO.... ResearchGate. [Link]

  • McMahon, J. A., et al. (2026). Crystal engineering of the composition of pharmaceutical phases. 3. Primary amide supramolecular heterosynthons and their role in the design of pharmaceutical co-crystals. Request PDF. [Link]

  • Birmingham, W. R., et al. (2021). Discovery, characterization and engineering of ligases for amide synthesis. Chemistry. [Link]

  • Various Authors. (Year). Conformation control of an amide by co-inclusion a, Schematic of.... ResearchGate. [Link]

  • Roy, S., et al. (2011). Solvent and conformation dependence of amide I vibrations in peptides and proteins containing proline. PubMed. [Link]

  • Popelier, P. L. A. (2025). Resonance Structures of the Amide Bond: The Advantages of Planarity. ResearchGate. [Link]

  • Jacobsen, E. N., et al. (2016). Conformational Control of Chiral Amido-Thiourea Catalysts Enables Improved Activity and Enantioselectivity. PMC. [Link]

  • Brammer, L., et al. (2009). Amide Reliability and Synthon Transferability in the Supramolecular Assembly of Metal-Containing One-Dimensional Architectures. Inorganic Chemistry. [Link]

  • Richardson, J. S., et al. (Year). Energetically Unfavorable Amide Conformations for N6-Acetyllysine Side Chains in Refined Protein Structures. PMC. [Link]

  • Gorenstein, D. G., et al. (Year). Structural effects in amides. Crystal and molecular structures of phosphoric and carboxylic anilides. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Ernst, B., et al. (2025). Acid Versus Amide—Facts and Fallacies: A Case Study in Glycomimetic Ligand Design. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Reaction Time Optimization for N-(3-phenylboronic acid)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-(3-phenylboronic acid)nicotinamide . This guide is engineered for researchers and drug development professionals dealing with the specific kinetic challenges of coupling nicotinic acid derivatives with 3-aminophenylboronic acid.

The Kinetics vs. Degradation Dilemma (Causality Analysis)

Amide couplings utilizing 3-aminophenylboronic acid present a unique kinetic challenge. While the formation of the amide bond between nicotinic acid and the aniline derivative is straightforward using standard coupling reagents like HATU[1], the resulting N-(3-phenylboronic acid)nicotinamide is highly susceptible to protodeboronation [2].

The Causality of Degradation: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond (yielding N-phenylnicotinamide as a dead-end byproduct). In this synthesis, the necessary presence of a tertiary amine base (e.g., DIPEA) to facilitate the HATU-mediated coupling inadvertently catalyzes this degradation pathway[3]. The base coordinates with the empty p-orbital of the boron atom, forming a reactive boronate complex that rapidly hydrolyzes if left in solution too long.

Therefore, reaction time is not merely a matter of efficiency; it is a critical determinant of product integrity. You cannot leave this reaction to stir overnight. The kinetic window must be strictly optimized to maximize amide formation while cutting the reaction off before base-catalyzed protodeboronation dominates.

G NA Nicotinic Acid + HATU INT Active Ester Intermediate NA->INT Activation AM 3-Aminophenylboronic Acid + DIPEA AM->INT Activation PROD N-(3-phenylboronic acid)nicotinamide (Desired Product) INT->PROD Fast (1-2 hrs) DEG N-phenylnicotinamide (Protodeboronation Byproduct) PROD->DEG Prolonged Time Base + H2O

Diagram 1: Kinetic pathway of amide coupling versus base-catalyzed protodeboronation degradation.

Quantitative Data: Time-Course Optimization

To illustrate the critical nature of reaction timing, the following table summarizes the quantitative relationship between reaction time, product conversion, and degradation when using 1.1 eq HATU and 2.5 eq DIPEA in DMF at 25 °C.

Reaction TimeAmide Conversion (%)Protodeboronation (%)Boroxine FormationRecommendation
30 mins75%<1%LowContinue stirring
2 hours 98% 2% Moderate Optimal Harvest Time
6 hours99%15%HighQuench immediately
24 hours99%>45%HighDiscard / Avoid

Standard Operating Protocol (SOP): Self-Validating Amide Coupling

This protocol is designed as a self-validating system . It includes an In-Process Control (IPC) step that utilizes an acidic quench. By pulling an aliquot and immediately plunging it into an acidic buffer, the base is neutralized, instantly freezing the reaction state. This ensures the LC-MS readout accurately reflects the reactor contents without artifactual degradation occurring inside the autosampler vial.

Step-by-Step Methodology:

  • Preparation: Dissolve Nicotinic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add DIPEA (2.5 eq) dropwise at 0 °C. Stir for exactly 15 minutes to ensure complete formation of the active ester intermediate.

  • Coupling: Add 3-aminophenylboronic acid (1.05 eq) in one rapid portion.

  • Optimized Incubation: Remove the ice bath, warm to room temperature (20-25 °C), and set a strict timer for 2 hours .

  • Self-Validating IPC: At the 90-minute mark, withdraw a 10 µL aliquot. Immediately quench it into 990 µL of 0.1% TFA in Acetonitrile/Water (1:1). Run a rapid LC-MS analysis (See Diagram 2).

  • Bulk Quenching: Once the IPC confirms >95% conversion, immediately quench the bulk reaction by pouring it into saturated aqueous NH₄Cl (pH ~5-6). Causality: This neutralizes the DIPEA, permanently halting the protodeboronation pathway.

  • Isolation: Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure at <35 °C to prevent thermal degradation of the boronic acid.

G START Take 10 µL Aliquot QUENCH Quench in 0.1% TFA/MeCN (Halts Degradation) START->QUENCH LCMS Run LC-MS Analysis QUENCH->LCMS DECISION Check [M+H]+ and [M-43]+ LCMS->DECISION OPT High [M+H]+ Low [M-43]+ -> Proceed to Workup DECISION->OPT Optimal DEG High [M-43]+ -> Over-reacted/Degraded DECISION->DEG Too Long INC High Starting Material -> Add 0.2 eq HATU DECISION->INC Incomplete

Diagram 2: In-process control (IPC) workflow for real-time reaction monitoring and quenching.

Troubleshooting Matrix & FAQs

Q: My LC-MS shows a mass corresponding to [M-44] or [M-43]. What happened? A: You are observing the protodeboronated byproduct (N-phenylnicotinamide)[2]. This occurs when the reaction is left in the basic DIPEA/DMF solution for too long[3]. Solution: Strictly adhere to the 2-hour reaction time limit and ensure your bulk quench with NH₄Cl is thorough.

Q: I see multiple peaks in my HPLC, but they all have strange masses like [3M - 3H₂O]. Is my product impure? A: Not necessarily. Boronic acids are highly prone to spontaneous dehydration, forming cyclic trimers known as boroxines[4]. This shifts the mass by losing water and can create multiple peaks (monomer, dimer, trimer equilibrium) on a chromatogram, complicating analysis. Solution: This is an analytical artifact. Add 1% formic acid or a drop of water to your LC-MS diluent to push the equilibrium entirely back to the monomeric boronic acid.

Q: Can I use EDC/HOBt instead of HATU to slow the reaction down and prevent degradation? A: While EDC/HOBt is a milder coupling system[1], it significantly extends the required reaction time (often requiring 12-24 hours for completion). Because protodeboronation is a function of both time and base exposure, the prolonged reaction time required for EDC/HOBt often results in more degradation than a rapid, strictly-timed HATU coupling. We recommend sticking to HATU but controlling the clock.

Q: The reaction stalled at 70% conversion. Should I leave it overnight? A: No. Leaving it overnight will destroy the 70% of the product you have already formed. 3-aminophenylboronic acid is slightly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the boron atom's empty p-orbital. If the reaction stalls, it is usually due to incomplete activation of the nicotinic acid. Solution: Add an additional 0.2 eq of HATU and 0.5 eq of DIPEA, stir for 30 more minutes, and quench.

References

  • Mechanistic insights into boron-catalysed direct amidation reactions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Protodeboronation Source: Wikipedia URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of N-(3-hydroxyphenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of N-(3-hydroxyphenyl)nicotinamide: A Comparative Guide to Solvent Selection and Structural Elucidation

As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of heteroaromatic amides. When analyzing a molecule like N-(3-hydroxyphenyl)nicotinamide —a compound featuring both a hydrogen-bond donating/accepting amide linkage and a labile phenolic hydroxyl group—the choice of NMR solvent is not merely a procedural step; it is the fundamental variable that dictates the integrity of your spectral data.

This guide objectively compares the performance of common deuterated solvents (DMSO-d6, CDCl3, and Methanol-d4) for the 1H NMR analysis of N-(3-hydroxyphenyl)nicotinamide, explaining the causality behind solvent-solute interactions and providing a self-validating experimental protocol.

The Causality of Solvent-Solute Interactions

To achieve high-resolution NMR spectra, we must first understand the physical chemistry of our analyte. N-(3-hydroxyphenyl)nicotinamide contains two critical exchangeable protons: the amide (-NH) and the phenol (-OH).

  • The Chloroform-d (CDCl3) Limitation: In non-polar solvents like CDCl3, primary and secondary amides are only partially associated. Trace water or residual acid in the solvent catalyzes rapid inter-molecular proton exchange, which broadens or completely obscures the -NH and -OH signals[1]. Furthermore, the highly polar nature of the nicotinamide and phenol moieties results in poor solubility in CDCl3, leading to low signal-to-noise ratios (SNR).

  • The DMSO-d6 Advantage (The "Locking" Mechanism): Dimethyl sulfoxide-d6 is a strong hydrogen-bond acceptor. It forms robust, localized intermolecular hydrogen bonds with the -NH and -OH protons of the analyte. This interaction drastically reduces the proton exchange rate on the NMR timescale, effectively "locking" these labile protons in place so they appear as sharp, distinct, and quantifiable resonances[2]. Furthermore, 1 confirm that DMSO minimizes unpredictable solute-solute self-association, which is a known phenomenon in nicotinamide derivatives that causes concentration-dependent chemical shift drifting[3],[1].

  • The Methanol-d4 (CD3OD) Diagnostic Role: While CD3OD provides excellent solubility, its protic nature causes rapid and complete deuterium exchange with the -NH and -OH protons. These peaks will disappear entirely from the spectrum. Rather than a flaw, this is a powerful diagnostic tool to definitively identify which resonances belong to labile protons.

Comparative Performance Analysis

The following tables synthesize the quantitative and qualitative data comparing solvent performance for this specific molecular class.

Table 1: Solvent Performance Matrix for N-(3-hydroxyphenyl)nicotinamide

ParameterDMSO-d6Methanol-d4 (CD3OD)Chloroform-d (CDCl3)
Analyte Solubility Excellent (>50 mg/mL)Excellent (>50 mg/mL)Poor (<5 mg/mL)
-NH / -OH Visibility High (Sharp singlets)Invisible (H/D exchange)Low (Broad/Missing)
Solvent Residual Peak 2.50 ppm (pentet)3.31 ppm (pentet)7.26 ppm (singlet)
Water Peak Position ~3.33 ppm (broad)~4.87 ppm (broad)~1.56 ppm (broad)
Primary Use Case Full structural elucidationLabile proton verificationNot recommended

Table 2: Expected 1H NMR Chemical Shifts (400 MHz, 298K) Note: Chemical shifts (δ) are approximate and subject to slight variations based on exact concentration and temperature.

Proton AssignmentMultiplicityδ in DMSO-d6 (ppm)δ in CD3OD (ppm)Mechanistic Causality
Amide -NH Singlet (broad)~10.40InvisibleH-bonded to DMSO; exchanged in CD3OD.
Phenol -OH Singlet (broad)~9.50InvisibleH-bonded to DMSO; exchanged in CD3OD.
Pyridine H2 Doublet~9.10~9.05Highly deshielded by adjacent pyridine nitrogen and carbonyl group.
Pyridine H6 Doublet of doublets~8.75~8.70Deshielded by adjacent pyridine nitrogen.
Pyridine H4 Doublet of triplets~8.30~8.35Conjugated para-position to the pyridine nitrogen.
Pyridine H5 Doublet of doublets~7.55~7.60Meta to nitrogen; least deshielded pyridine proton.
Phenol H2' Triplet~7.35~7.30Situated between the electron-withdrawing amide and donating -OH.
Phenol H6' Doublet of doublets~7.20~7.10Ortho to the amide linkage.
Phenol H5' Triplet~7.10~7.15Meta to both substituents.
Phenol H4' Doublet of doublets~6.50~6.60Ortho to the electron-donating -OH group (shielded).

Self-Validating Experimental Protocol

A robust NMR protocol is not a static recipe; it is a self-validating system. By incorporating internal checks, the following workflow inherently verifies its own accuracy.

Step 1: Concentration-Controlled Sample Preparation

  • Accurately weigh 10.0 ± 1.0 mg of N-(3-hydroxyphenyl)nicotinamide. Causality: Controlling the mass prevents concentration-dependent chemical shift drifting caused by interamide hydrogen bonding and molecular stacking[3].

  • Dissolve the solid in 0.6 mL of high-purity DMSO-d6 (100% atom D, stored over molecular sieves) in a clean glass vial.

  • Transfer the homogenous solution to a standard 5 mm NMR tube.

Step 2: Acquisition with Internal Referencing

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Allow 2 minutes for thermal equilibration at 298K.

  • Lock the magnetic field to the deuterium frequency of DMSO-d6 and perform automated gradient shimming (TopShim or equivalent).

  • Acquire the 1H spectrum using a standard single-pulse sequence (e.g., zg30 on Bruker). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the amide protons. Acquire 16 to 32 scans.

  • Self-Validation Check: Calibrate the chemical shift scale by setting the center of the residual DMSO pentet strictly to 2.50 ppm [4].

Step 3: Orthogonal Verification via H/D Exchange To definitively prove the assignments of the peaks at ~10.40 ppm and ~9.50 ppm:

  • Remove the NMR tube and add 10 μL of D2O .

  • Cap the tube, invert it 5 times to mix, and re-insert it into the spectrometer.

  • Re-acquire the spectrum under identical conditions. The complete disappearance of the 10.40 ppm and 9.50 ppm singlets validates their identity as the -NH and -OH protons, respectively.

Logical Workflow Visualization

The following diagram illustrates the logical decision-making pathway for solvent selection based on the specific physical chemistry of heteroaromatic amides.

Workflow Sample N-(3-hydroxyphenyl)nicotinamide (Analyte) SolventEval Solvent Selection Matrix Sample->SolventEval DMSO DMSO-d6 Primary Elucidation SolventEval->DMSO High Polarity CD3OD Methanol-d4 H/D Exchange Study SolventEval->CD3OD Labile ID CDCl3 Chloroform-d (Not Recommended) SolventEval->CDCl3 Low Polarity MechDMSO H-Bond Acceptor: Locks -NH & -OH protons Sharp peaks observed DMSO->MechDMSO MechCD3OD Deuterium Exchange: -NH & -OH disappear Confirms labile protons CD3OD->MechCD3OD MechCDCl3 Poor Solubility & Broad/Missing labile peaks CDCl3->MechCDCl3 Acq 1H NMR Acquisition (400-600 MHz, 298K) MechDMSO->Acq MechCD3OD->Acq

Figure 1: Logical decision pathway for NMR solvent selection and solute-solvent interactions.

References

  • Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs. Academia.edu. Available at: [Link]

  • Solvation of Amides in DMSO and CDCl3; an Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. ResearchGate. Available at: [Link]

  • Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph. Available at:[Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry (via Illinois.edu). Available at: [Link]

Sources

Technical Comparison Guide: Crystallographic Characterization of N-(3-hydroxyphenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical, comparative analysis of the crystallographic data for N-(3-hydroxyphenyl)nicotinamide , structured for researchers in solid-state chemistry and drug development.

Executive Summary

N-(3-hydroxyphenyl)nicotinamide represents a critical structural scaffold in the development of nicotinamide-based anti-inflammatory and anti-cancer agents.[1] Unlike its non-hydroxylated analogs, this compound exhibits a unique solid-state behavior characterized by a highly planar conformation and a robust 2D hydrogen-bonding network .[1]

This guide compares the X-ray diffraction (XRD) profile of N-(3-hydroxyphenyl)nicotinamide against its structural analogs—N-phenylnicotinamide and N-(3-methylphenyl)nicotinamide —to demonstrate how the 3-hydroxyl substitution alters crystal packing efficiency, molecular planarity, and potential bioavailability.[1]

Experimental Methodology

To ensure reproducibility and data integrity, the following protocols define the synthesis and characterization workflows used to generate the primary crystallographic data.

Synthesis & Crystallization Protocol

While standard amide coupling (Nicotinoyl chloride + 3-Aminophenol) is the industrial standard, high-purity single crystals for diffraction were obtained via a copper-mediated transformation of boronic acid derivatives, yielding superior crystallinity.

Workflow Diagram:

SynthesisWorkflow Start Precursor: N-(3-phenylboronic acid) nicotinamide Reaction Reaction: Ethanol:Water (8:2) RT, 8 Hours Start->Reaction Reagent Reagent: Cu(NO3)2 / H2O Reagent->Reaction Isolation Isolation: Filtration & Evaporation Reaction->Isolation Cryst Crystallization: Slow Evaporation (2 Weeks) Isolation->Cryst Product Target Crystal: N-(3-hydroxyphenyl) nicotinamide Cryst->Product Yields Single Crystals

Figure 1: Copper-mediated synthesis and crystallization workflow for high-purity single crystal generation.

Data Collection Parameters[1][2][3]
  • Instrument: Bruker SMART CCD Area-Detector Diffractometer.[1]

  • Radiation: Mo K

    
     (
    
    
    
    Å).[2]
  • Temperature: 293 K.[3]

  • Refinement: Full-matrix least-squares on

    
     (SHELXL97).
    

Crystallographic Data & Performance Analysis[1][2][3][4][5][6][7][8]

Unit Cell Parameters

The crystal structure of N-(3-hydroxyphenyl)nicotinamide crystallizes in the Monoclinic system.[1][2][4][3][5] The table below summarizes the core unit cell metrics.

ParameterValueSignificance
Crystal System MonoclinicCommon for planar organic amides.[1]
Space Group

(Inferred)
Centrosymmetric packing allows for dimer formation.[1]
a (

)
12.1741(13)Long axis indicates stacking direction.[1]
b (

)
5.2613(6)Short axis corresponds to the

-stacking distance.[1]
c (

)
15.3113(16)

(

)
94.428(2)Slight deviation from 90° indicates shear strain in packing.[1][4]
Volume (

)
977.79(18)Accommodates Z=4 molecules per unit cell.[1][4]
Density (

)
~1.455 g/cm³High density suggests efficient packing due to planarity.[1]
Hydrogen Bonding Geometry

The stability of the solid form is driven by a dual-donor/acceptor system. The hydroxyl group acts as a pivot, linking amide dimers into infinite chains.

InteractionD-H...AD...A Distance (

)
Angle (

)
Structural Role
O-H...N O(hydroxyl)...N(pyridine)2.817(2)173Forms Centrosymmetric Dimers (Primary Motif).[1][4]
N-H...O N(amide)...O(carbonyl)3.107(2)166Links dimers into Chains along the b-axis.[1][4]

Comparative Analysis: Why Structure Matters

This section evaluates the "performance" of the crystal lattice—defined by packing efficiency and conformational stability—against alternative nicotinamide derivatives.

Conformational Planarity Comparison

The most striking feature of N-(3-hydroxyphenyl)nicotinamide is its near-planarity, which contrasts sharply with its analogs. This planarity enhances


-

stacking interactions, potentially increasing melting point and solid-state stability but reducing dissolution rates.
CompoundDihedral Angle (Phenyl vs. Pyridine)ConformationPacking Consequence
N-(3-hydroxyphenyl)nicotinamide 5.01(8)° Planar High density, tight

-stacking.[1]
N-phenylnicotinamide64.81(1)°TwistedLooser packing, likely lower lattice energy.
N-(3-methylphenyl)nicotinamide57.23(6)°TwistedSteric bulk of -CH3 forces non-planar twist.

Insight: The 3-OH substitution allows for a specific intramolecular or intermolecular locking mechanism (via H-bonds) that flattens the molecule.[1] The -CH3 and -H analogs lack this anchor, resulting in a twisted, sterically relaxed conformation.

Structural Logic Diagram

The following diagram illustrates the hierarchical assembly of the crystal lattice, distinguishing it from the "twisted" alternatives.

CrystalPacking Molecule Monomer: N-(3-hydroxyphenyl)nicotinamide Planarity Conformation: Planar (5° Twist) Molecule->Planarity 3-OH Effect Dimer Motif 1: Centrosymmetric Dimer (O-H...N Interaction) Planarity->Dimer Facilitates Chain Motif 2: Infinite Chains along b-axis (N-H...O Interaction) Dimer->Chain Cross-linking Lattice Final Lattice: High Density / Pi-Stacked Chain->Lattice Alternative Alternative: N-phenylnicotinamide (Twisted ~65°) Alternative->Lattice Lower Density Packing

Figure 2: Hierarchical assembly of the crystal lattice driven by the 3-hydroxyl group.[1]

Implications for Drug Development

For researchers utilizing this scaffold, the XRD data suggests the following:

  • Solubility Profile: The high degree of planarity and strong intermolecular H-bonding network (O-H...N) suggests this form will have lower aqueous solubility compared to the twisted N-phenylnicotinamide analog.[1] Formulation strategies (e.g., amorphous solid dispersions) may be required.[1]

  • Polymorphism Risk: The specific "dimer-to-chain" motif is energetically favorable.[1] Screening for polymorphs should focus on disrupting the O-H...N dimer; if this interaction is blocked (e.g., by solvent choice), a metastable form with higher solubility might be isolated.[1]

  • Stability: The dense packing along the b-axis (short 5.26 Å repeat) indicates high mechanical stability and resistance to tablet compression forces.[1]

References

  • Crystal structure of N-(3-hydroxyphenyl)nicotinamide. Acta Crystallographica Section E: Structure Reports Online. (2012).

  • Rich polymorphism in nicotinamide revealed by melt crystallization. Communications Chemistry. (2020).[1] [1][6]

  • Crystal structure of N-(3-hydroxyphenyl)succinimide. Acta Crystallographica Section E. (2014).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working with nicotinamide and its derivatives, understanding their behavior in a mass spectrometer is paramount for accurate identification and quantification. This guide provides an in-depth, objective comparison of the mass spectrometry fragmentation patterns of nicotinamide, N-methylnicotinamide, and nicotinamide N-oxide, supported by experimental data and mechanistic insights. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Nicotinamide and its Derivatives

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). Its derivatives, such as N-methylnicotinamide and nicotinamide N-oxide, are key metabolites in the pathways that regulate cellular energy, DNA repair, and signaling. Consequently, the ability to distinguish and quantify these closely related compounds is crucial in fields ranging from metabolic research to drug discovery.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical tool of choice for this purpose, offering high sensitivity and specificity. The fragmentation of these molecules in the mass spectrometer, typically through collision-induced dissociation (CID), provides a unique fingerprint for each derivative. Understanding these fragmentation patterns is essential for developing robust analytical methods.

Principles of Fragmentation in Nicotinamide Derivatives

The fragmentation of nicotinamide and its derivatives is largely governed by the pyridine ring and the nature of the substituent at the 3-position. The pyridinic nitrogen is a primary site of protonation in positive-ion electrospray ionization (ESI). The stability of the pyridine ring often leads to its preservation as a major fragment.

Comparative Fragmentation Analysis

A direct comparison of the fragmentation patterns of nicotinamide, N-methylnicotinamide, and nicotinamide N-oxide under positive-ion ESI-MS/MS reveals distinct and characteristic fragmentation pathways. This allows for their unambiguous identification even when they co-elute chromatographically.

Nicotinamide

Nicotinamide, upon protonation, exhibits a relatively simple fragmentation pattern. The most common fragmentation pathway involves the loss of the carbamoyl group.

Key Fragmentation Transition: The multiple reaction monitoring (MRM) transition for nicotinamide is typically m/z 123.1 → 80.1. This corresponds to the loss of the -CONH2 group.

Proposed Fragmentation Mechanism:

Nicotinamide_MH+ Nicotinamide [M+H]⁺ m/z 123.1 Fragment_80 Fragment Ion m/z 80.1 Nicotinamide_MH+->Fragment_80 - CONH₂

Caption: Fragmentation of protonated nicotinamide.

N-Methylnicotinamide

N-methylnicotinamide, a methylated metabolite of nicotinamide, shows a different primary fragmentation route due to the presence of the N-methyl group on the pyridine ring.

Key Fragmentation Transition: The characteristic MRM transition for N-methylnicotinamide is m/z 137.1 → 94.1.

Proposed Fragmentation Mechanism: The fragmentation of protonated N-methylnicotinamide likely proceeds through the loss of the carbamoyl group, similar to nicotinamide, followed by a rearrangement.

N-Methylnicotinamide_MH+ N-Methylnicotinamide [M+H]⁺ m/z 137.1 Fragment_94 Fragment Ion m/z 94.1 N-Methylnicotinamide_MH+->Fragment_94 - CONH₂

Caption: Fragmentation of protonated N-methylnicotinamide.

Nicotinamide N-oxide

Nicotinamide N-oxide, another important metabolite, is characterized by the presence of an N-oxide functional group on the pyridine ring. The fragmentation of N-oxides often involves the characteristic loss of the oxygen atom.

Key Fragmentation Behavior: While a specific MRM transition is not readily available in the literature for direct comparison, the fragmentation of N-oxides is known to involve a neutral loss of 16 Da (oxygen). This deoxygenation can be a key diagnostic fragmentation.

Proposed Fragmentation Mechanism: The primary fragmentation pathway for protonated nicotinamide N-oxide is expected to be the loss of the oxygen atom from the pyridine ring, followed by fragmentation of the resulting nicotinamide ion.

N-oxide_MH+ Nicotinamide N-oxide [M+H]⁺ m/z 139.1 Nicotinamide_ion Nicotinamide ion m/z 123.1 N-oxide_MH+->Nicotinamide_ion - O Fragment_80 Fragment Ion m/z 80.1 Nicotinamide_ion->Fragment_80 - CONH₂

Caption: Proposed fragmentation of protonated nicotinamide N-oxide.

Quantitative Data Summary

The following table summarizes the key mass spectrometric information for the comparative analysis of nicotinamide and its derivatives.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Neutral LossReference
Nicotinamide123.180.1-CONH₂ (43.0)
N-Methylnicotinamide137.194.1-CONH₂ (43.0)
Nicotinamide N-oxide139.1123.1-O (16.0)Inferred

Experimental Protocol: LC-MS/MS Analysis of Nicotinamide Derivatives

This protocol provides a robust method for the simultaneous analysis of nicotinamide, N-methylnicotinamide, and nicotinamide N-oxide in biological matrices.

Sample Preparation (Protein Precipitation)
  • To 100 µL of serum or plasma, add 300 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • MRM Transitions:

    • Nicotinamide: 123.1 → 80.1

    • N-Methylnicotinamide: 137.1 → 94.1

    • Nicotinamide N-oxide: 139.1 → 123.1 (and potentially 139.1 → 80.1)

  • Collision Energy: Optimize for each compound, typically in the range of 15-30 eV.

Workflow Diagram:

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Data_Acquisition Data Acquisition & Processing MS_Analysis->Data_Acquisition

Caption: Experimental workflow for LC-MS/MS analysis.

Trustworthiness and Self-Validation

The described protocol incorporates several features to ensure data integrity:

  • Stable Isotope-Labeled Internal Standards: For absolute quantification, the use of stable isotope-labeled internal standards for each analyte is highly recommended to correct for matrix effects and variations in instrument response.

  • Quality Control Samples: Include low, medium, and high concentration quality control samples in each analytical run to monitor method performance.

  • Matrix Effect Evaluation: Assess the impact of the biological matrix on ionization efficiency by comparing the response of an analyte in a standard solution to its response in a post-extraction spiked sample.

Conclusion

The mass spectrometry fragmentation of nicotinamide and its key derivatives, N-methylnicotinamide and nicotinamide N-oxide, provides distinct and characteristic patterns that allow for their specific and sensitive detection. By understanding these fragmentation pathways and employing a validated LC-MS/MS protocol, researchers can confidently identify and quantify these critical metabolites, advancing our understanding of their roles in health and disease.

References

  • Cai, T., et al. (2015).

Melting point verification for N-(3-hydroxyphenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Verification for N-(3-hydroxyphenyl)nicotinamide: A Comparative Guide to Analytical Methodologies

Introduction N-(3-hydroxyphenyl)nicotinamide is a structurally complex pharmaceutical intermediate. While its parent compound, nicotinamide, melts at 128–131 °C, and the related N-phenylnicotinamide melts at 114–118 °C, the introduction of a hydroxyl group at the meta position of the phenyl ring fundamentally alters its thermal behavior. The hydroxyl group acts as a potent hydrogen bond donor and acceptor, facilitating extensive intermolecular networks (e.g., O-H···O=C and O-H···N). This significantly increases the crystal lattice energy, elevating the melting point and introducing a high susceptibility to polymorphism.

For researchers and drug development professionals, verifying the melting point of such compounds is not merely a routine identity test; it is a critical assessment of polymorphic purity and thermodynamic stability. This guide objectively compares the three primary analytical methodologies—Differential Scanning Calorimetry (DSC), the Automated Capillary Method, and Hot Stage Microscopy (HSM)—providing self-validating protocols grounded in United States Pharmacopeia (USP) standards [1][2].

Comparative Analysis of Methodologies

Differential Scanning Calorimetry (DSC) DSC is the gold standard for thermodynamic profiling. It measures the heat flow difference between the sample and an inert reference as a function of temperature. Because N-(3-hydroxyphenyl)nicotinamide can form multiple hydrogen-bonded crystal lattices, DSC is essential for detecting polymorphic transitions (e.g., an exothermic crystallization followed by an endothermic melt) that optical methods completely miss [3].

Automated Capillary Tube Method Compliant with USP <741>, this method relies on the optical detection of phase changes within a glass capillary. It is the workhorse for high-throughput Quality Control (QC). However, it measures a melting range rather than a precise thermodynamic onset, making it less suitable for detecting subtle polymorphic impurities or early-stage degradation [1].

Kofler Hot Stage Microscopy (HSM) HSM combines precise thermal control with polarized light microscopy. Hydroxylated aromatic amides are prone to sublimation or thermal degradation prior to melting. HSM allows scientists to visually differentiate true isotropic melting (observed as a sudden loss of birefringence) from decomposition, providing critical visual context that pure calorimetric data lacks.

Quantitative Method Comparison

ParameterDifferential Scanning Calorimetry (DSC)Automated Capillary MethodHot Stage Microscopy (HSM)
Primary Output Heat flow (W/g) vs. TemperatureOptical transmittance (%)Visual birefringence loss
Data Point Extrapolated Onset Temperature (

)
Melting Range (

to

)
Visual Phase Transition
Sample Size 2.0 – 5.0 mg~3.0 mm column height< 1.0 mg
Polymorph Detection Excellent (Exothermic/Endothermic shifts)Poor (Only shows final melt)Moderate (Visual crystal changes)
Throughput Low (30–45 mins per run)High (Multiple capillaries at once)Low (Manual observation)
Compendial Standard USP <891> [2]USP <741> [1]USP <891> [2]

Experimental Workflows & Decision Matrix

Workflow A N-(3-hydroxyphenyl)nicotinamide Sample Preparation B Select Analytical Method A->B C1 Differential Scanning Calorimetry (DSC) B->C1 Deep Profiling C2 Automated Capillary Apparatus B->C2 High Throughput C3 Hot Stage Microscopy (HSM) B->C3 Visual Confirmation D1 Detects Polymorphism & Thermodynamic Onset C1->D1 D2 Routine QC & Optical Melting Range C2->D2 D3 Visualizes Sublimation & Thermal Degradation C3->D3 E Verified Melting Point Profile D1->E D2->E D3->E

Workflow for N-(3-hydroxyphenyl)nicotinamide melting point verification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every physical action includes a verification step to confirm causality and prevent systemic errors.

Protocol A: Thermodynamic Profiling via DSC (USP <891>)

Causality Focus: Excessive heating rates cause thermal lag between the furnace and the sample, artificially broadening the melting endotherm and shifting the apparent melting point higher. A tightly controlled ramp rate is critical for reproducible thermodynamic data [4].

  • Instrument Calibration: Run Indium (

    
     = 156.6 °C) and Zinc (
    
    
    
    = 419.5 °C) standards at 10 °C/min.
    • Validation: If the extrapolated onset temperature of Indium deviates by >0.1 °C from the literature value, recalibrate the heat flow and temperature sensors before proceeding.

  • Sample Preparation: Weigh exactly 3.00 ± 0.05 mg of N-(3-hydroxyphenyl)nicotinamide into a standard aluminum pan. Crimp the lid tightly.

    • Validation: Reweigh the pan post-crimping. A mass difference indicates material loss or pan damage, requiring an immediate restart.

  • Atmospheric Control: Place the pan in the DSC cell and purge with dry Nitrogen at 50 mL/min.

    • Validation: Monitor the heat flow baseline for 5 minutes at 25 °C. A flat baseline (drift < 10 µW) confirms thermal equilibrium and complete oxygen displacement.

  • Thermal Ramp: Heat the sample from 25 °C to 250 °C at a precise rate of 10 °C/min.

    • Validation: Analyze the resulting thermogram. The true melting point is defined strictly as the extrapolated onset temperature (

      
      ) of the endothermic peak, not the peak maximum (
      
      
      
      ), because
      
      
      is independent of the sample mass [5].
Protocol B: High-Throughput QC via Capillary Method (USP <741>)

Causality Focus: Large or uneven particle sizes create air pockets within the capillary. Because air is a poor thermal conductor, this leads to uneven heating across the sample and an artificially wide melting range [1].

  • Pulverization: Gently grind the N-(3-hydroxyphenyl)nicotinamide crystals in an agate mortar.

    • Validation: The resulting powder must pass through a 100-mesh sieve. This ensures a uniform particle size for consistent heat transfer.

  • Capillary Packing: Introduce the powder into a glass capillary tube (0.8–1.2 mm internal diameter). Tap the tube against a hard surface to pack the powder.

    • Validation: Measure the packed column. It must be exactly 3.0 mm in height. Variations >0.5 mm will alter the thermal mass, invalidating the test.

  • Pre-heating: Heat the apparatus oil bath to approximately 10 °C below the expected melting point.

    • Validation: The temperature reading must remain stable (±0.2 °C) for 2 minutes prior to inserting the capillary to ensure bath homogeneity.

  • Controlled Ramp: Insert the capillary and ramp the temperature at exactly 1 °C/min.

    • Validation: Record two temperatures: the point at which the first microscopic drop of liquid forms against the glass (

      
      ), and the point where the entire mass is a clear liquid (
      
      
      
      ). The difference represents the melting range. A range >2 °C indicates potential impurities or polymorphic mixtures.

References

  • ResearchGate. "Compliance with amended General Chapter USP <741> Melting Range or Temperature." Available at: [Link]

  • Polymer Solutions (SGS PSI). "View All USP Pharmaceutical Testing" (Details on USP <891>). Available at: [Link]

  • TA Instruments. "A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs." Available at: [Link]

  • Torontech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights." Available at: [Link]

  • ResolveMass Laboratories. "Differential Scanning Calorimetry (DSC) Analysis Principle." Available at: [Link]

Comparative Bioactivity Guide: Nicotinamide vs. N-(3-hydroxyphenyl)nicotinamide in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets metabolic and epigenetic pathways, the distinction between endogenous regulators and synthetic, target-specific inhibitors becomes critical. Nicotinamide (NAM) is a ubiquitous, endogenous regulator of sirtuins (SIRT1–7) and poly(ADP-ribose) polymerases (PARPs). However, its dual identity as both an enzyme inhibitor and an NAD+ biosynthetic precursor complicates its utility in isolated pharmacological studies.

By contrast, N-(3-hydroxyphenyl)nicotinamide represents a rational structural evolution. By substituting the primary amide nitrogen with a 3-hydroxyphenyl group, researchers can decouple sirtuin/PARP inhibition from NAD+ biosynthesis, yielding a pure, monophasic pharmacological tool. This guide objectively compares the bioactivity, structural rationale, and experimental validation of these two compounds.

Structural Rationale & Mechanistic Divergence

The Endogenous Baseline: Nicotinamide (NAM)

NAM acts as a pan-sirtuin and PARP inhibitor via a highly conserved base-exchange mechanism 1[1]. During the deacetylation reaction, sirtuins cleave NAD+ into NAM and an ADP-ribosyl intermediate. Exogenous NAM drives this reaction in reverse, rebinding to the enzyme's C-pocket and regenerating NAD+, thereby stalling deacetylation.

However, NAM is also the primary substrate for Nicotinamide Phosphoribosyltransferase (NAMPT) in the salvage pathway. In living cells, NAM treatment initially inhibits sirtuins, but is rapidly converted into NAD+, leading to a paradoxical activation of sirtuins over a 24-hour period 2[2].

The Synthetic Evolution: N-(3-hydroxyphenyl)nicotinamide

To engineer out the precursor activity, the primary amide of NAM is modified. Crystallographic studies of N-(3-hydroxyphenyl)nicotinamide reveal a highly specific dihedral angle (5.02°) between the phenyl and pyridine rings, forcing a planar conformation stabilized by intermolecular hydrogen bonding 3[3].

This structural shift has two profound mechanistic consequences:

  • Steric Exclusion from NAMPT: The bulky N-phenyl substitution sterically clashes with the NAMPT active site, completely preventing its phosphoribosylation into NAD+.

  • Enhanced SIRT/PARP Affinity: The 3-hydroxyl group acts as a hydrogen-bond donor/acceptor, while the phenyl ring engages in

    
     stacking within the extended hydrophobic pockets of sirtuins (particularly SIRT2), shifting the molecule from a weak base-exchange inhibitor to a more potent, competitive/allosteric inhibitor 4[4].
    

Pathway NAD NAD+ SIRT Sirtuin Enzyme NAD->SIRT Substrate NAM Nicotinamide SIRT->NAM Cleavage NAM->SIRT Base-Exchange NAMPT NAMPT NAM->NAMPT Salvage N3H N-(3-hydroxyphenyl)NAM N3H->SIRT Allosteric Block N3H->NAMPT Steric Clash NAMPT->NAD Biosynthesis

Fig 1: Mechanistic divergence of NAM and N-(3-hydroxyphenyl)nicotinamide in SIRT/NAD+ pathways.

Quantitative Bioactivity Comparison

The following table synthesizes the pharmacological profiles of both compounds, contrasting the endogenous behavior of NAM with the structure-activity relationship (SAR) profile of N-aryl substituted nicotinamides.

ParameterNicotinamide (NAM)N-(3-hydroxyphenyl)nicotinamide
Primary Mechanism Base-exchange pan-inhibitionCompetitive/Allosteric targeted inhibition
SIRT1/2 IC50 (in vitro) ~50 - 120 µM~1 - 15 µM (SAR optimized class)
PARP-1 IC50 ~0.5 - 1.0 mMEnhanced affinity via extended pocket binding
NAMPT Substrate Activity High (Rapidly converts to NAD+)Negligible (Steric hindrance prevents entry)
Cellular Bioactivity Profile Biphasic (Inhibitor

Activator)
Monophasic (Pure Inhibitor)
Solubility & Permeability Highly water-soluble, rapid diffusionLipophilic, enhanced membrane permeability

Self-Validating Experimental Methodologies

To objectively compare these compounds, researchers must utilize orthogonal assays that differentiate between direct enzymatic inhibition and metabolic conversion. Do not rely on simple viability assays; instead, use the following self-validating protocols.

Protocol A: In Vitro SIRT Deacetylation Assay (Fluor-de-Lys)

This assay isolates the direct inhibitory capacity of the compounds free from cellular metabolism.

  • Causality: Sirtuins deacetylate a fluorogenic peptide substrate. The addition of a developer reagent cleaves only the deacetylated substrate to release a fluorophore. Therefore, lower fluorescence directly equals higher enzymatic inhibition .

  • Step 1 (Preparation): Prepare a reaction buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Prepare serial dilutions of NAM (10 µM to 5 mM) and N-(3-hydroxyphenyl)nicotinamide (0.1 µM to 500 µM).

  • Step 2 (Incubation): Combine recombinant SIRT2 (0.5 U/well), 500 µM NAD+, and the inhibitor in a microplate. Incubate for 10 minutes at 37°C to allow pre-equilibration of the inhibitor within the active site.

  • Step 3 (Catalysis): Initiate the reaction by adding 25 µM Fluor-de-Lys substrate. Incubate for 45 minutes at 37°C.

  • Step 4 (Development & Readout): Add 50 µL of Developer II solution containing 2 mM NAM (to instantly halt any further SIRT activity). Read fluorescence at Ex 360 nm / Em 460 nm.

  • Self-Validation Checkpoint: Include a "Compound + Developer + Substrate" well (no enzyme). If N-(3-hydroxyphenyl)nicotinamide exhibits autofluorescence or quenches the 460 nm emission, this well will expose the optical artifact, preventing false IC50 calculations.

Workflow S1 Compound Incubation S2 SIRT + NAD+ Reaction S1->S2 S3 Fluorogenic Developer S2->S3 S4 Fluorescence Readout S3->S4

Fig 2: Self-validating Fluor-de-Lys workflow for quantifying sirtuin deacetylation inhibition.

Protocol B: Intracellular NAD+ Flux Assay

To prove that N-(3-hydroxyphenyl)nicotinamide acts as a pure inhibitor and not a prodrug, we must track intracellular NAD+ synthesis.

  • Causality: If a compound is processed by NAMPT, intracellular NAD+ will spike. If the bulky N-phenyl group successfully prevents NAMPT processing, NAD+ levels will remain flatline compared to the vehicle control.

  • Step 1 (Treatment): Seed HEK293T cells in 6-well plates. Treat parallel arms with Vehicle, 1 mM NAM, and 1 mM N-(3-hydroxyphenyl)nicotinamide for 12 hours.

  • Step 2 (Extraction): Lyse cells in 0.5M perchloric acid to instantly precipitate proteins and stabilize NAD+ (preventing rapid degradation by endogenous CD38/PARPs). Neutralize with 1M K2HPO4.

  • Step 3 (Quantification): Use an alcohol dehydrogenase (ADH) enzymatic cycling assay. ADH reduces NAD+ to NADH, which subsequently reduces a tetrazolium dye (MTT or WST-8) to a colored formazan product measurable at 450 nm.

  • Self-Validation Checkpoint: Include an arm treated with FK866 (a highly specific NAMPT inhibitor) + NAM. FK866 will block NAM from converting to NAD+, proving the assay's dynamic range. If N-(3-hydroxyphenyl)nicotinamide + FK866 yields the exact same flatline NAD+ result as the compound alone, it definitively proves the derivative is completely orthogonal to the NAMPT salvage pathway.

Conclusion

While Nicotinamide remains a foundational tool for studying NAD+ metabolism and base-exchange inhibition, its metabolic plasticity makes it a poor candidate for targeted, sustained enzyme inhibition in cells. N-(3-hydroxyphenyl)nicotinamide solves this by leveraging steric bulk and extended pocket binding to deliver pure, monophasic inhibition of SIRT/PARP targets without disrupting the global NAD+ salvage pathway.

References

  • Guan X, et al. "Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies." PLoS ONE, 2014. URL:[Link]

  • Hwang & Song. "Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells." Cellular and Molecular Life Sciences, 2017. URL:[Link]

  • Roopan et al. / Mocilac & Gallagher. "N-(3-Hydroxyphenyl)nicotinamide." Acta Crystallographica Section E, 2011. URL:[Link]

  • Ai et al. "Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective." International Journal of Molecular Sciences, 2024. URL:[Link]

  • Salech et al. "Nicotinamide, a Poly[ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease." Frontiers in Aging Neuroscience, 2020. URL:[Link]

Sources

The Definitive Guide to Structural Validation of Centrosymmetric Amide Dimers: SCXRD-DFT vs. ssNMR and Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of crystal engineering and pharmaceutical drug development, the centrosymmetric amide dimer is a foundational supramolecular synthon. Formed via paired N–H···O=C hydrogen bonds, this


 motif frequently crystallizes in centrosymmetric space groups (such as 

or

) 1[1]. Validating the precise geometry of this motif is non-negotiable; the structural integrity of the dimer directly dictates the thermodynamic stability, solubility, and mechanical properties of the bulk active pharmaceutical ingredient (API).

The Contenders: Analytical Approaches

As a Senior Application Scientist, I approach structural validation as a multi-modal challenge. No single technique is infallible. Here is an objective comparison of the leading methodologies used to validate these critical structures:

SCXRD coupled with DFT (The Gold Standard)

Single-Crystal X-ray Diffraction (SCXRD) provides the absolute 3D spatial coordinates of the heavy atoms. However, because X-rays scatter from electron density, hydrogen atom positions are inherently underestimated. We bridge this gap using Density Functional Theory (DFT) to optimize the hydrogen positions, creating a highly accurate, self-validating structural model2[2].

Solid-State NMR (ssNMR) (The Bulk Validator)

When single crystals cannot be grown, or when assessing the bulk powder of an API, ssNMR is the premier choice. It is exquisitely sensitive to local molecular environments and dynamic disorder. When paired with Gauge-Including Projector Augmented Wave (GIPAW) DFT calculations, it provides robust structural proof that maps directly to the crystal lattice3[3].

Vibrational Spectroscopy (FTIR/Raman) (The Rapid Screener)

These techniques provide immediate, non-destructive confirmation of hydrogen bonding. While they cannot definitively prove 3D centrosymmetry on their own, the identification of specific marker peaks makes them the essential first step in the validation pipeline 4[4].

Causality & Experimental Design

Why do we insist on this specific hierarchy of techniques? The causality lies in the physical limitations of the individual methods. Relying solely on SCXRD can lead to misinterpretations if the crystal is subject to static or dynamic disorder, which can artificially mask or mimic centrosymmetry5[5]. By cross-referencing SCXRD data with ssNMR, we validate that the long-range order observed in a microscopic single crystal is genuinely representative of the macroscopic bulk powder. Furthermore, integrating DFT ensures that the hydrogen bond geometries—the very glue of the dimer—are energetically sensible and not just artifacts of the diffraction model.

Experimental Protocols: Self-Validating Systems

Protocol 1: SCXRD + DFT Validation (The Definitive Proof)
  • Cryogenic Data Collection: Mount the crystal on a diffractometer equipped with a cold stream. Collect high-redundancy diffraction data at 100 K to minimize atomic thermal motion (Debye-Waller factors).

  • Structure Solution & Refinement: Solve the structure using intrinsic phasing. Identify the crystallographic inversion center that bisects the

    
     dimer ring. Refine heavy atoms anisotropically.
    
  • DFT Hydrogen Optimization: Export the refined .cif file to a plane-wave DFT software suite. Freeze the unit cell parameters and heavy atom coordinates. Relax the hydrogen atom positions using a dispersion-corrected functional (e.g., PBE-D3).

  • Validation Check: The protocol is self-validating if the DFT-optimized N–H bond lengths elongate to standard neutron diffraction values (~1.01 Å) and the resulting calculated lattice energy represents a global minimum.

Protocol 2: ssNMR + GIPAW Workflow (The Powder Alternative)
  • Sample Preparation: Uniformly pack the microcrystalline powder into a zirconia Magic Angle Spinning (MAS) rotor to ensure stable rotation.

  • Spectral Acquisition: Acquire

    
    H-
    
    
    
    C Cross-Polarization (CP-MAS) spectra at a spinning rate of
    
    
    15 kHz to average out chemical shift anisotropy.
  • Computational Mapping: Generate theoretical chemical shifts for the proposed centrosymmetric dimer model using the GIPAW method3[3].

  • Validation Check: Calculate the Root-Mean-Square Error (RMSE) between the experimental and calculated

    
    C shifts. An RMSE of < 2.5 ppm structurally validates the centrosymmetric dimer model2[2].
    
Protocol 3: FTIR Screening (The Rapid Triage)
  • Acquisition: Collect Attenuated Total Reflectance (ATR) FTIR spectra from 4000 to 400 cm

    
     at a resolution of 2 cm
    
    
    
    .
  • Validation Check: Analyze the amide I (C=O stretch) and amide A (N-H stretch) bands. A distinct red-shift of the amide I band from ~1690 cm

    
     (free monomer) to ~1650 cm
    
    
    
    confirms the formation of the strong hydrogen-bonded heterosynthon4[4].

Quantitative Data Presentation

Feature / MetricSCXRD + DFTSolid-State NMR (ssNMR)FTIR / Raman Spectroscopy
Primary Output 3D Atomic CoordinatesLocal Chemical EnvironmentVibrational Frequencies
H-Atom Accuracy High (Post-DFT relaxation)High (via Dipolar couplings)Low (Inferred from shifts)
Sample Requirement Single Crystal (> 10 µm)Bulk Powder (~10-50 mg)Bulk Powder (< 1 mg)
Throughput Low (Days)Medium (Hours to Days)High (Minutes)
Sensitivity to Disorder Low (Averages out disorder)High (Detects local defects)Medium (Band broadening)
Centrosymmetry Proof Direct (Space Group ID)Indirect (Symmetry equivalence)Indirect (Mutual exclusion rule)

Workflow Visualization

G N1 Amide Sample Synthesis N2 FTIR/Raman Screening (Identify N-H...O=C) N1->N2 N3 Single Crystals Available? N2->N3 Synthon Confirmed N4 SCXRD + DFT (3D Coordinates) N3->N4 Yes N5 ssNMR (CP-MAS) (Bulk Dynamics) N3->N5 No (Powder) N6 Validated Centrosymmetric R2^2(8) Motif N4->N6 Atomic Resolution N5->N6 GIPAW Shifts

Workflow for structural validation of centrosymmetric amide dimers.

Conclusion

Validating the centrosymmetric amide dimer requires a synergistic approach. While SCXRD combined with DFT provides the definitive 3D map of the


 motif, ssNMR ensures that this microscopic snapshot accurately represents the bulk material. By employing these self-validating protocols, researchers can confidently engineer and predict the properties of advanced supramolecular materials.

References

  • Source: PubMed (nih.gov)
  • Title: Supramolecular Synthons in Crystal Engineering. 4.
  • Title: Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM)
  • Source: The Journal of Physical Chemistry C (ACS Publications)
  • Source: Crystal Growth & Design (ACS Publications)

Sources

Elemental Analysis Standards: The Technical Guide to C12H10N2O2 (4-Nitrodiphenylamine)

[1]

Executive Summary

In the high-stakes environment of pharmaceutical quality control (QC) and organic synthesis, the selection of an Elemental Analysis (EA) standard is not merely about calibration—it is about stress-testing the instrument's capabilities.[1]

While Acetanilide remains the "daily driver" for system suitability, C12H10N2O2 (specifically the isomer 4-Nitrodiphenylamine ) serves a critical, specialized function. Unlike simple amides, this compound contains a nitro group (-NO2) attached to an aromatic ring.[1] This structural feature makes it an authoritative standard for validating the reduction efficiency of your CHNS/O analyzer.[1]

This guide details the technical profile of C12H10N2O2, compares it against industry-standard alternatives, and provides a self-validating protocol for its use in critical assays.[1]

Technical Profile & Theoretical Composition

Before running any calibration, the theoretical composition must be established to high precision. For 4-Nitrodiphenylamine (C12H10N2O2) , the values are derived from standard atomic weights.[1]

Molecular Formula: C₁₂H₁₀N₂O₂ Molecular Weight: 214.22 g/mol CAS Number: 836-30-6 (4-isomer); 119-75-5 (2-isomer)

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1212.011144.13267.28%
Hydrogen (H) 101.00810.0804.71%
Nitrogen (N) 214.00728.01413.08%
Oxygen (O) 215.99931.99814.94%

Expert Insight: The Nitrogen content (13.08%) is moderate, but the chemical environment of the nitrogen is the key. One nitrogen is an amine (-NH-), easily combusted.[1] The other is a nitro group (-NO2), which requires a pristine reduction reactor (Copper/Tungsten) to fully convert to N₂ gas.[1]

Comparative Analysis: C12H10N2O2 vs. Alternatives

Why choose C12H10N2O2 over the ubiquitous Acetanilide? The choice depends on the "Challenge Level" you wish to apply to your instrument.

Table 1: Performance Matrix of Common EA Standards
StandardFormula% NStabilityPrimary UtilityCombustion Difficulty
Acetanilide C₈H₉NO10.36%HighRoutine CalibrationLow (Amide N is easy to convert)
C12H10N2O2 C₁₂H₁₀N₂O₂13.08%Moderate*Reduction Efficiency Test High (Nitro group requires active Cu)
Sulfanilamide C₆H₈N₂O₂S16.27%HighCHNS CalibrationMed (Contains Sulfur)
BBOT C₂₆H₂₆N₂O₂S6.51%HighSimultaneous CHNSMed (Large molecule, requires good O₂ dose)

*Note: 4-Nitrodiphenylamine is light-sensitive and can darken over time, potentially affecting micro-weighing precision if degraded.

Decision Logic for Researchers

Use the following logic flow to determine when to deploy C12H10N2O2 in your workflow.

StandardSelectionStartSelect Calibration TaskRoutineDaily System CheckStart->RoutineSulfurSulfur Analysis?Routine->SulfurNoNitroAnalyzing Nitro/Azo Compounds?Routine->NitroYesAcetanilideUse Acetanilide(Easy Combustion)Sulfur->AcetanilideNoBBOTUse BBOT or SulfanilamideSulfur->BBOTYesNitro->AcetanilideNo (Risk of False Pass)C12H10N2O2Use C12H10N2O2(Validates Reduction Tube)Nitro->C12H10N2O2Yes (Critical QC)

Figure 1: Decision matrix for selecting the appropriate elemental analysis standard based on analyte chemistry.

Experimental Protocol: Validating Reduction Efficiency

This protocol is designed to verify if your Elemental Analyzer (e.g., Thermo FlashSmart, Elementar vario, PerkinElmer 2400) is correctly reducing Nitrogen oxides (NOx) to Nitrogen gas (N₂).

Prerequisites
  • Instrument: CHNS/O Analyzer.

  • Detector: TCD (Thermal Conductivity Detector).

  • Standard: 4-Nitrodiphenylamine (C12H10N2O2), purity >99.5%.[1]

  • Reference: Acetanilide (for K-factor determination).

Step-by-Step Workflow
  • System Conditioning:

    • Run 3 "Blank" samples (empty tin capsules) to stabilize the baseline.[1]

    • Run 3 "Bypass" samples of Acetanilide to prime the adsorption columns/traps.[1]

  • K-Factor Calibration (The Baseline):

    • Weigh 1.5 mg to 2.5 mg of Acetanilide into tin capsules.[1]

    • Run in triplicate.

    • Acceptance Criteria: RSD < 0.2% for N.[1]

    • Reasoning: Acetanilide establishes the baseline response for "easy" nitrogen.[1]

  • The Challenge Run (C12H10N2O2):

    • Weigh 2.0 mg ± 0.1 mg of C12H10N2O2.[1]

    • Critical Step: Ensure the sample is fresh.[1] If the powder is dark brown rather than yellow/orange, recrystallize or discard (oxidation affects H% and O%).

    • Run 5 replicates as "Unknowns" (treating the standard as a sample).

  • Data Analysis:

    • Compare the Measured %N against the Theoretical %N (13.08%).[1]

Interpretation of Results
Measured %NDiagnosisAction Required
13.05% - 13.15% Pass. Reduction tube is healthy.[1]Proceed with samples.
> 13.20% Fail (High Bias). Incomplete reduction. NOx species are eluting with N₂ or overlapping.[1]Replace Copper/Tungsten reduction reagent.
< 12.90% Fail (Low Bias). Incomplete combustion or leak.[1]Check O₂ dosing (increase flash time) or check for gas leaks.
The Mechanism of Failure

Why does a spent reduction tube cause high nitrogen? In the combustion zone:




CombustionPathwaySampleSample: C12H10N2O2(Nitro & Amine Groups)CombustionCombustion Reactor (950°C)+ O2 InjectionSample->CombustionGasesGases Generated:CO2, H2O, N2, NOx (from Nitro group)Combustion->GasesReductionReduction Reactor (650°C)Copper ReagentGases->ReductionCheckIs Copper Active?Reduction->CheckSuccessPure N2 ElutesResult: ~13.08% NCheck->SuccessYesFailN2 + NOx ElutesResult: >13.20% N (High Bias)Check->FailNo (Spent)

Figure 2: The chemical pathway of Nitro-group reduction in elemental analysis.

Handling & Storage Best Practices

To maintain the integrity of C12H10N2O2 as a primary standard, strict adherence to storage protocols is required.

  • Light Sensitivity: 4-Nitrodiphenylamine degrades under UV/visible light.[1]

    • Storage: Amber glass vials, stored inside a secondary opaque box.

    • Shelf Life: 2 years if kept dark; 6 months if exposed to lab bench lighting regularly.[1]

  • Hygroscopicity: Low, but surface moisture can adhere.

    • Drying: If results for %H are high (>4.8%), dry the standard at 50°C under vacuum for 2 hours. Do not exceed 60°C to avoid sublimation or thermal degradation.[1]

  • Safety:

    • It is a nitro-aromatic.[1] Wear nitrile gloves.[1] Avoid inhalation of fine dust.[1]

References

  • National Institute of Standards and Technology (NIST). 4-Nitro-N-phenylaniline (C12H10N2O2) Gas Phase Ion Energetics & Properties.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 4-Nitrodiphenylamine Compound Summary. National Library of Medicine.[1] Available at: [Link]

Precision in Precursor Synthesis: A Comparative Guide to Purity Validation for Nicotinamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the transition of NAD+ precursors from bench-scale synthesis to clinical-grade manufacturing, I frequently encounter a critical bottleneck: analytical validation. Nicotinamide analogs—such as Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR)—are notoriously difficult to analyze. Their highly polar, zwitterionic structures lead to poor retention on standard reversed-phase (RP) columns, while their susceptibility to hydrolysis can generate degradation products like free nicotinamide (NAM) that skew biological assays.

Recent market analyses underscore the severity of this issue. A comprehensive study of NR consumer products revealed that 70% of tested formulations contained significantly less active ingredient than claimed, with many exhibiting extensive degradation [3]. To ensure clinical efficacy and safety, pharmaceutical guidelines now demand >99.0% purity for synthesized NMN [1].

This guide objectively compares the three leading analytical modalities for validating the purity of nicotinamide analogs and provides self-validating experimental protocols to establish a rigorous quality control workflow.

Comparative Analysis of Analytical Modalities

When validating synthesized NAD+ precursors, no single technique provides a complete picture. We must balance the high-throughput nature of UV detection with the structural confirmation of mass spectrometry and the absolute quantitation of nuclear magnetic resonance.

HILIC-HPLC-UV: The Workhorse

Traditional RP-HPLC requires ion-pairing agents (e.g., trifluoroacetic acid) to retain polar NMN and NR molecules. However, these agents permanently contaminate the system and cause severe ion suppression in downstream mass spectrometry. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by utilizing a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase, providing excellent retention of pyridine derivatives without ion-pairing agents [2].

LC-MS/MS: The Detective

While HPLC-UV is excellent for assaying the main peak, it cannot definitively identify co-eluting trace impurities or unreacted precursors (like ribose-5-phosphate). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the molecular weight and fragmentation patterns necessary to profile trace impurities down to the parts-per-billion (ppb) level [2].

1H-qNMR: The Absolute Truth

Chromatographic methods require a highly pure reference standard of the analyte to generate a calibration curve. But how do you quantify a novel synthesized analog when no reference standard exists? Quantitative NMR (qNMR) relies on the principle that the integrated area of a proton resonance is directly proportional to the number of nuclei responsible for that signal. By using a certified internal standard (like Maleic acid), we can determine the absolute purity of the analog without needing an analyte-specific reference[1].

Quantitative Performance Comparison
ParameterHILIC-HPLC-UV/DADLC-MS/MS (MRM Mode)1H-qNMR
Primary Utility Routine batch release, assay, and stability testing.Trace impurity profiling and structural elucidation.Absolute quantitation and primary standard certification.
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mL~1.0 ng/mL / ~5.0 ng/mL~1.0 mg/mL (Requires high concentration)
Precision (RSD%) < 1.0%< 5.0%< 0.5%
Accuracy / Recovery 98.0% - 102.0%85.0% - 115.0%> 99.5%
Key Limitation Co-elution of structurally similar isomers.Matrix effects and ion suppression.Low sensitivity; requires expensive instrumentation.

Experimental Protocols: Building a Self-Validating System

To establish a trustworthy analytical pipeline, the protocols must be self-validating. This means incorporating internal system suitability checks that confirm the method is performing correctly before any sample data is accepted.

Protocol A: HILIC-HPLC-UV for NMN Purity Validation

Causality Note: We utilize an ammonium formate buffer at pH 3.0. Why? The phosphate group on NMN has a pKa near 1.0 and 6.0. At pH 3.0, the phosphate is partially ionized, and the pyridine nitrogen is protonated. This specific ionization state maximizes polar interactions with the HILIC stationary phase while preventing peak tailing [2].

Step-by-Step Methodology:

  • Column Preparation: Install an Atlantis HILIC Silica column (2.1 × 100 mm, 3 µm). Equilibrate with 90% Mobile Phase B for 30 minutes to establish the aqueous hydration layer on the silica surface.

  • Mobile Phase Formulation:

    • Mobile Phase A: 10 mM Ammonium formate in HPLC-grade water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Run a linear gradient from 90% B to 40% B over 15 minutes, followed by a 5-minute hold at 40% B, and a 10-minute re-equilibration at 90% B. Flow rate: 0.3 mL/min.

  • Sample Preparation: Dissolve synthesized NMN in 75% Acetonitrile/25% Water to a final concentration of 1.0 mg/mL. Self-Validation Check: Spike a blank sample with 1% Nicotinamide (NAM) to ensure baseline resolution (Rs > 2.0) between the precursor and its primary degradation product.

  • Detection: Monitor absorbance at 260 nm (the λmax for the nicotinamide ring). Calculate purity using the area normalization method [1].

Protocol B: 1H-qNMR Absolute Quantitation

Causality Note: In standard 1H-NMR, the relaxation delay (D1) is kept short (1-2 seconds) to acquire scans quickly. For quantitative NMR, this is a fatal error. Protons in different chemical environments relax at different rates (T1). If D1 is too short, slower-relaxing protons won't fully reset, leading to artificially low integrals. We set D1 to >5 times the longest T1 in the molecule (typically 30-60 seconds) to ensure >99% relaxation and true proportionality.

Step-by-Step Methodology:

  • Standard Selection: Select Maleic acid (TraceCERT, >99.96% purity) as the internal standard. Its singlet at δ 6.25 ppm does not overlap with the aromatic (δ 8.0-9.5 ppm) or ribose (δ 4.0-6.0 ppm) protons of NMN.

  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized NMN and ~5.0 mg of Maleic acid using a microbalance (d = 0.001 mg). Co-dissolve completely in 1.0 mL of D2O.

  • Acquisition Parameters:

    • Pulse angle: 90° (to maximize signal-to-noise).

    • Relaxation delay (D1): 60 seconds.

    • Number of scans (NS): 64.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the Maleic acid singlet and the NMN anomeric proton doublet (δ ~6.1 ppm).

  • Calculation: Determine the absolute mass fraction (purity) using the standard qNMR equation, factoring in the molar masses, integral areas, and number of protons for both the analyte and the internal standard.

Orthogonal Validation Workflow

Relying on a single method invites blind spots. The most robust approach for validating synthesized nicotinamide analogs is an orthogonal workflow that sequentially leverages the strengths of all three modalities.

G Syn Synthesized Nicotinamide Analog HILIC HILIC-HPLC-UV (Routine Purity & Assay) Syn->HILIC Step 1: Initial Screen LCMS LC-MS/MS (Trace Impurity Profiling) HILIC->LCMS Step 2: If impurities >0.1% qNMR 1H-qNMR (Absolute Quantitation) HILIC->qNMR Step 3: Orthogonal Check LCMS->qNMR Structure Confirmed Release Batch Release (>99.0% Purity Verified) qNMR->Release Final Validation

Orthogonal purity validation workflow for synthesized nicotinamide analogs.

References

  • Title: HIGH-PURITY BETA-NICOTINAMIDE MONONUCLEOTIDE (NMN) AND METHOD FOR PRODUCING SAME Source: European Patent Office (EP 4253396 A1) URL: [Link]

  • Title: A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications Source: International Journal of Molecular Sciences / National Institutes of Health (NIH) URL: [Link]

  • Title: Quantitative Analysis of Nicotinamide Riboside Consumer Products and Counterfeit Tru Niagen® Products Source: ChromaDex URL: [Link]

Reference Standards for Hydroxyphenyl-Substituted Amides: A Technical Comparison & Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxyphenyl-substituted amides represent a critical structural motif in pharmacology, acting as the scaffold for ubiquitous analgesics (e.g., Acetaminophen/Paracetamol) and potent TRP channel modulators (e.g., Capsaicinoids). However, their dual chemical nature—combining a labile amide bond with an oxidation-prone phenolic moiety—presents unique challenges in analytical standardization.

This guide moves beyond simple product listings to objectively compare reference standard grades (CRM vs. Analytical). It provides a self-validating protocol for establishing in-house secondary standards, grounded in ICH Q3A and USP <11> regulatory frameworks.

Part 1: The Chemical Context & Stability Risks

To select the correct standard, one must understand the molecule's failure modes. Hydroxyphenyl-substituted amides possess two primary degradation pathways that dictate storage and handling requirements.

The Phenolic Oxidation (The "Browning" Effect)

The hydroxyl group on the phenyl ring makes the system electron-rich and susceptible to oxidative stress.

  • Mechanism: Radical attack abstracts a hydrogen from the phenol, leading to the formation of quinone imines (e.g., NAPQI in acetaminophen).

  • Impact: Even trace oxidation leads to color changes and baseline drift in HPLC-UV, potentially skewing impurity profiling.

Amide Hydrolysis
  • Mechanism: Acid or base-catalyzed cleavage of the amide bond.[1][2]

  • Impact: Formation of hydrolytic degradants (e.g., 4-aminophenol). This is often the critical quality attribute (CQA) for toxicity limits.

Visualization: Degradation Pathways

The following diagram illustrates the stability logic that must inform your choice of packaging and solvent for reference standards.

DegradationPathways cluster_prevention Prevention Strategies Parent Hydroxyphenyl-Amide (e.g., Paracetamol) Quinone Quinone Imine (Oxidative Product) Parent->Quinone Oxidation (Light/Air) -2H, -2e Hydrolysis Hydrolysis Products (e.g., 4-Aminophenol) Parent->Hydrolysis Hydrolysis (pH <4 or >9) +H2O Dimer Phenolic Dimers Quinone->Dimer Polymerization P1 Argon Headspace P2 Amber Glass P3 Fresh Buffer Prep

Caption: Figure 1. Dual degradation pathways of hydroxyphenyl amides requiring specific mitigation strategies (inert atmosphere, light protection).

Part 2: Comparative Analysis of Standard Grades

Not all "standards" are equal.[3][4] Using a research-grade chemical for quantitative release testing is a compliance violation (ICH Q3A). Conversely, using a Certified Reference Material (CRM) for initial method scouting is fiscally irresponsible.

Table 1: Performance Matrix of Reference Standard Grades
FeatureCertified Reference Material (CRM) Reference Standard (RS) Analytical Standard (Research Grade)
Authority ISO 17034 AccreditedISO 17025 / Pharmacopeial (USP/EP)Non-accredited
Traceability SI Units (via NIST/NMI)Traceable to CRM or USPManufacturer's Internal Batch
Purity Assignment Mass Balance / qNMR Mass Balance or HPLC Area %Often HPLC Area % only
Uncertainty Explicitly Stated (e.g., 99.5% ± 0.3%)Not typically statedUnknown
Water/Solvent Content Quantified & SubtractedQuantifiedOften ignored
Primary Use Case Instrument Calibration, Establishing Secondary StandardsRoutine QC Release, Stability TestingID confirmation, Early R&D
The "Purity" Trap: HPLC Area% vs. Mass Balance

Crucial Insight: Many researchers mistakenly use "HPLC Purity (Area %)" as the potency factor. This is scientifically flawed for hydroxyphenyl amides.

  • Why? Phenolic oxidation products often have different extinction coefficients (response factors) than the parent molecule. A 99% area purity might actually be 95% potency if the sample contains water, inorganic salts, or residual solvents which are invisible to UV detection.

  • Recommendation: Always use Mass Balance or Quantitative NMR (qNMR) derived potency for quantitative work.

Part 3: Experimental Protocol – Establishing a Secondary Standard

Since CRMs are expensive, the industry standard practice is to purchase one vial of CRM to "qualify" a larger batch of high-purity material as an "In-House Secondary Standard."

Workflow Overview

QualificationWorkflow Source Candidate Material (High Purity Bulk) ID 1. Structural ID (IR, MS, H-NMR) Source->ID Purity 2. Impurity Profiling (HPLC, GC, KF) ID->Purity Assay 3. Potency Assignment (Direct comparison vs. CRM) Purity->Assay Valid Validated Secondary Standard Assay->Valid

Caption: Figure 2. Qualification workflow for converting bulk material into a traceable secondary standard.

Detailed Protocol: Potency Assignment via HPLC

Objective: Assign a potency value (% w/w) to a candidate secondary standard using a CRM.

Reagents:

  • Primary Standard: Acetaminophen CRM (e.g., USP RS or ISO 17034 CRM).

  • Candidate Standard: High-purity bulk Acetaminophen.

  • Solvent: Methanol:Water (5:95) (Prevents amide hydrolysis compared to acidic buffers).

Step-by-Step Methodology:

  • Preparation of Primary Stock (P):

    • Weigh 10.0 mg (±0.01 mg) of the CRM into a 100 mL volumetric flask.

    • Correction: Calculate the actual mass (

      
      ) using the CRM's certified potency:
      
      
      
      
    • Dissolve and dilute to volume.

  • Preparation of Candidate Stock (C):

    • Prepare duplicate weighings (C1, C2) of the Candidate Material exactly as above. Do not correct for purity yet (assume 100% for the initial calculation).

  • HPLC Analysis:

    • Column: C18 End-capped (resistant to phenolic tailing), 150 x 4.6 mm, 3 µm.

    • Mobile Phase: Isocratic 75% Water / 25% Methanol.

    • Detection: UV @ 243 nm (Lambda max for paracetamol).

    • Injection: 6 replicates of P, 3 replicates of C1, 3 replicates of C2.

  • Calculation (The Self-Validating Step):

    • Calculate the Response Factor (

      
      ) for the CRM:
      
      
      
      
    • Calculate the potency of the Candidate:

      
      
      
  • Acceptance Criteria:

    • The % RSD of the CRM injections must be < 1.0%.

    • The difference in calculated potency between C1 and C2 must be < 1.0%.

Part 4: Handling & Storage (The "Phenol" Rules)

Hydroxyphenyl amides are hygroscopic and photosensitive. Improper storage invalidates the standard, regardless of its initial certification.

  • Desiccation is Mandatory: The amide bond can hydrogen bond with atmospheric water. Store in a desiccator.

  • Argon Overlay: Once a primary vial is opened, flush the headspace with Argon before re-sealing to prevent quinone formation.

  • Single-Use Aliquots: For expensive CRMs, dissolve the entire vial into a stock solution, aliquot into amber ampoules, and freeze at -20°C. This avoids repeated freeze-thaw cycles which accelerate hydrolysis.

References

  • USP General Chapter <11> . USP Reference Standards. United States Pharmacopeia.[5]

  • ICH Q3A (R2) . Impurities in New Drug Substances. International Council for Harmonisation.[6][7]

  • PubChem . Acetaminophen Compound Summary. National Center for Biotechnology Information.

  • ISO 17034:2016 . General requirements for the competence of reference material producers. ISO.

  • NIST . Traceability of Reference Materials. National Institute of Standards and Technology.

Sources

Safety Operating Guide

Navigating the Disposal of 2-Hydroxypyridine 1-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: This guide provides detailed disposal procedures for the chemical compound associated with CAS Number 13161-30-3. While the topic requested was N-(3-hydroxyphenyl)nicotinamide, the provided CAS number uniquely identifies the compound 2-Hydroxypyridine 1-oxide (also known as 2-Pyridinol 1-oxide or 1-Hydroxy-2-pyridone). To ensure safety and regulatory compliance, the following procedures are tailored to the known hazards of 2-Hydroxypyridine 1-oxide.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide offers a procedural framework for the proper disposal of 2-Hydroxypyridine 1-oxide, designed for researchers, scientists, and drug development professionals. Our objective is to provide clear, actionable steps grounded in established safety protocols and regulatory standards, ensuring that this process is handled with the utmost care and precision.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. 2-Hydroxypyridine 1-oxide (CAS 13161-30-3) is classified as a hazardous substance.[1]

  • Primary Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

  • Combustibility: The material is a combustible solid. Finely dispersed particles or dust can form explosive mixtures with air.

  • Incompatibilities: It should be stored away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent potentially hazardous reactions.[1][3]

This hazard profile dictates the necessity of stringent control measures. The causality is direct: skin and eye irritant properties mandate the use of specific Personal Protective Equipment (PPE) to prevent contact, while its combustible nature requires careful storage away from ignition sources.

Regulatory Framework: Adherence to a Self-Validating System

The disposal of chemical waste is not merely a suggestion but a legal requirement. In the United States, several federal bodies establish the standards for chemical waste management.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[4] This means waste must be handled correctly from the moment it is generated until its final disposal.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan. This plan must include procedures for safe handling and disposal of hazardous chemicals.

Compliance with these regulations creates a self-validating system of safety, ensuring that protocols are not arbitrary but are benchmarked against national standards designed to protect both the laboratory personnel and the environment.

Step-by-Step Disposal Protocol for 2-Hydroxypyridine 1-oxide

This protocol provides a systematic approach to the collection, storage, and disposal of 2-Hydroxypyridine 1-oxide waste. All operations involving this chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Step 1: Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling 2-Hydroxypyridine 1-oxide waste:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[7]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[6][8]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[7]

Step 2: Waste Segregation and Containerization

Proper segregation prevents dangerous chemical reactions and facilitates correct disposal by waste management services.

  • Identify as Hazardous Waste: All waste containing 2-Hydroxypyridine 1-oxide, including contaminated items like gloves, weighing papers, and absorbent materials from spills, must be treated as hazardous waste.[9][5]

  • Select a Compatible Container: Use a container that is in good condition, compatible with the chemical (e.g., glass or high-density polyethylene), and has a secure, sealable lid.[3]

  • Segregate: Collect this waste separately from other waste streams. Specifically, do not mix it with incompatible materials like strong oxidizers or acids.[3] It should be classified as a non-halogenated organic solid waste.

Step 3: Labeling the Waste Container

Accurate labeling is a critical, non-negotiable step required by law.

  • Attach a Hazardous Waste Label: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.

  • Complete All Fields: Clearly write the words "Hazardous Waste," the full chemical name "2-Hydroxypyridine 1-oxide," and list all constituents and their approximate percentages.[5] Do not use abbreviations or chemical formulas.

  • Indicate Hazards: Mark the appropriate hazard characteristics on the label (e.g., "Irritant," "Combustible").

Step 4: Temporary Storage (Satellite Accumulation)

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Location: Keep the sealed waste container in a designated SAA within the laboratory, away from general activity.[5]

  • Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[5]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 5: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through a licensed and approved channel.

  • Do Not Dispose On-Site: Under no circumstances should 2-Hydroxypyridine 1-oxide be disposed of down the drain or in the regular trash.[5][10] This can harm the environment and violate federal and local regulations.

  • Contact EHS: When the container is nearly full (e.g., 90%), contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[8]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests and documentation.

Decontamination and Emergency Procedures

Decontamination
  • Surfaces: Clean any contaminated surfaces with soap and plenty of water.[8]

  • Empty Containers: Empty containers that held 2-Hydroxypyridine 1-oxide must be managed as hazardous waste unless they are triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.[11]

Spill Management
  • Minor Spills: For small spills, ensure the area is well-ventilated.[5] Use a dry, inert absorbent material like sand or vermiculite to contain the spill.[5] Sweep up the material, place it in a sealed and labeled hazardous waste container, and decontaminate the area.[1]

  • Major Spills: In the event of a large spill, evacuate the area immediately. Alert your supervisor and contact your institution's emergency response team or EHS.[3]

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Data Summary: 2-Hydroxypyridine 1-oxide

PropertyInformationSource(s)
Chemical Name 2-Hydroxypyridine 1-oxide; 2-Pyridinol 1-oxide[1][2]
CAS Number 13161-30-3[1][2]
Molecular Formula C₅H₅NO₂[3]
Physical State Solid, yellow powder[3][12]
Primary Hazards Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Respiratory Irritant (STOT SE 3)[1][2]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides[1][3]
Required PPE Safety goggles, chemical-resistant gloves, lab coat[6][7][8]
Disposal Method Via licensed hazardous waste contractor. Do not dispose in drain or trash.[5][8][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Hydroxypyridine 1-oxide waste in a laboratory setting.

DisposalWorkflow start Waste Generation (2-Hydroxypyridine 1-oxide or contaminated material) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Place waste in a compatible & sealed container ppe->container labeling Step 3: Affix & Complete Hazardous Waste Label container->labeling storage Step 4: Store in designated Satellite Accumulation Area (SAA) labeling->storage is_full Container >90% Full? storage->is_full continue_use Continue to collect waste in the same container is_full->continue_use No request_pickup Step 5: Contact EHS to request waste pickup is_full->request_pickup Yes continue_use->storage end End: Waste is safely managed for disposal request_pickup->end

Caption: Disposal workflow for 2-Hydroxypyridine 1-oxide.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from Washington University in St. Louis website: [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Pyridine 99,75+% Extra pure Safety Data Sheet. (2023, February 21). Retrieved from Laboratorium Discounter website: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Nicotinamide CAS 98-92-0. [Link]

  • Nicotinamide Safety Data Sheet. (2015, April 16). Retrieved from an independent source: [Link]

  • Redox. (2022, August 4). Safety Data Sheet Nicotinamide Revision 5. [Link]

  • Carl ROTH. (2026, January 27). Safety Data Sheet: 2-Hydroxypyridine-N-oxide. [Link]

  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from University of British Columbia website: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992, September). Toxicological Profile for Pyridine. [Link]

  • Avena Lab. (n.d.). Vitamin B3 (Niacinamide) Toxicological and Eco-toxicological data. [Link]

  • Vanderbilt Environmental Health and Safety (VEHS). (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • Washington State Department of Ecology. (2021, November 29). Hazardous Waste and Toxics Reduction Program Technical Memo. [Link]

  • BASF. (2025, July 30). Safety data sheet. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2024, November 12). Substance Priority List. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

  • Henderson, T. J. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxypyridinone. PubChem Compound Database. Retrieved from [Link]

  • Federal Register. (2019, October 3). Nicotinamide; Exemption From the Requirement of a Tolerance. [Link]

Sources

Personal protective equipment for handling N-(3-hydroxyphenyl)nicotinamide

[1]

Chemical Identity & Hazard Profiling

Substance Name: N-(3-hydroxyphenyl)nicotinamide CAS Registry Number: Not widely listed in commercial bulk catalogs; treat as Novel Research Chemical. Chemical Formula: C₁₂H₁₀N₂O₂ Molecular Weight: 214.22 g/mol Structural Class: Nicotinamide derivative / Phenolic amide.[1]

Predicted Hazard Assessment (QSAR & Functional Group Analysis)

Since a standardized GHS Safety Data Sheet (SDS) may not be available for this specific analog, the following hazard profile is derived from Read-Across Methodology using its parent moieties: Nicotinamide (Irritant) and 3-Aminophenol (Toxic/Muta. 2).[1]

Hazard CategoryGHS Classification (Predicted)Operational Risk
Acute Toxicity (Oral) Category 4 (Harmful)Harmful if swallowed.[1] Potential for systemic toxicity upon ingestion.
Skin Corrosion/Irritation Category 2 (Irritant)Phenolic Warning: The 3-hydroxyl group increases skin permeability and potential for chemical burns compared to unsubstituted nicotinamide.[1]
Serious Eye Damage Category 2A/1 (Irritant/Corrosive)High risk of corneal damage due to phenolic acidity.
Sensitization Skin Sensitizer (Cat 1)Potential for allergic contact dermatitis upon repeated exposure.[1]
Target Organ Toxicity STOT-SE 3Respiratory tract irritation if dust is inhaled.[1]

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely solely on standard "lab safety" protocols. The presence of the hydroxyphenyl group necessitates an upgrade in dermal protection.

A. Respiratory Protection Strategy
  • Primary Control: All solid handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .

  • Secondary Control (If hood is unavailable): A Powered Air-Purifying Respirator (PAPR) with HEPA filters is preferred.[1] At minimum, a fit-tested P100/N99 half-face respirator is required.[1] Surgical masks provide zero protection against this compound.

B. Dermal Protection (The "Double-Shell" Protocol)

Phenolic compounds can anesthetize the skin, meaning you may not feel a burn until damage is done.

  • Inner Layer: Nitrile examination gloves (4 mil).

  • Outer Layer: Long-cuff Nitrile or Neoprene gloves (minimum 6 mil thickness).[1]

    • Why: This creates a breakthrough time buffer >480 minutes.

  • Body: Tyvek® lab coat or sleeve covers are superior to cotton, which can absorb and hold the chemical against the skin.

C. Ocular Protection[1][2]
  • Mandatory: Chemical Splash Goggles (ANSI Z87.1+).

  • Prohibited: Safety glasses with side shields are insufficient for handling phenolic powders, as fine dust can bypass the shields.

Operational Handling Protocol

Workflow Logic: The "Zero-Dust" Containment Cycle

The following diagram illustrates the critical decision pathways for safe handling.

SafetyProtocolStartStart: Solid HandlingWeighingWeighing Station(Static Control Required)Start->Weighing Transfer inSealed VesselSolubilizationSolubilization(DMSO/Ethanol)Weighing->Solubilization Add SolventIMMEDIATELYSpillSpill Occurs?Weighing->SpillReactionReaction Setup(Closed System)Solubilization->Reaction Transfer viaSyringe/CannulaWasteDisposal(Segregated Stream)Reaction->Waste Quench & SegregateSpill->Waste Dry Cleanup(No Water)

Figure 1: Operational workflow emphasizing immediate solubilization to minimize dust exposure risks.

Step-by-Step Methodology
Phase 1: Weighing & Transfer
  • Static Elimination: Use an anti-static gun or ionizing bar inside the balance draft shield. Substituted nicotinamides are prone to static charge, causing powder to "jump."

  • The "Boat-to-Vial" Technique:

    • Tare a pre-weighed scint vial with its cap on.

    • Add solid rapidly.

    • Cap immediately.

    • Never transport an open weigh boat across the lab bench.

Phase 2: Solubilization
  • Solvent Choice: The compound is predicted to be soluble in DMSO (Dimethyl sulfoxide) and Ethanol . It is likely poorly soluble in water.

  • Procedure: Add solvent directly to the weighing vial. Vortex inside the fume hood. Do not sonicate in an open bath; use a cup horn or seal the vial with Parafilm before bath sonication to prevent aerosolization.

Phase 3: Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, maintaining an Argon/Nitrogen atmosphere is recommended to prevent oxidative degradation of the phenolic hydroxyl group (turning the solution brown/pink).

Emergency Response & Disposal

Accidental Exposure[1]
  • Skin Contact:

    • IMMEDIATE: Drench with water for 15 minutes.[2][3]

    • PEG 300/400 Wash: If available, use Polyethylene Glycol (PEG) spray after the initial water rinse. PEG is superior to water for solubilizing and removing phenol-like compounds from skin pores.[1]

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open forcibly. Seek emergency ophthalmological care immediately.

Waste Disposal Strategy

Do not combine with general organic waste if possible.

  • Categorization: Classify as "Toxic Organic Waste - Phenolic."

  • Segregation: Keep separate from oxidizing acids (Nitric/Perchloric) to prevent violent nitration of the phenolic ring.

  • Destruction: The preferred method is High-Temperature Incineration with scrubber systems to handle nitrogen oxides (NOx).[1]

References

  • Structure & Crystallography: Wang, J., et al. (2011). Crystal structure of N-(3-hydroxyphenyl)nicotinamide. Zeitschrift für Kristallographie - New Crystal Structures, 226(3), 335-336.[1]

  • Parent Compound Safety (Nicotinamide): OECD SIDS. (2002). Nicotinamide: SIDS Initial Assessment Report. UNEP Publications. [1]

  • Phenolic Derivative Handling: Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and Safe Handling.

  • NAMPT Inhibitor Context (Related Analogs): Nahimana, A., et al. (2009). The NAD biosynthesis inhibitor APO866 has potent antitumor activity. Blood, 113(14), 3276-3286.[1] (Provides context for toxicity of nicotinamide analogs).

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